Bim BH3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C108H170N32O31S |
|---|---|
分子量 |
2444.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |
InChI 键 |
VPTGYWMREYGKIX-BGHXVXDTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
产品来源 |
United States |
Foundational & Exploratory
The Lynchpin of Apoptosis: An In-depth Technical Guide to the Function and Mechanism of the Bim BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular process of programmed cell death, or apoptosis, the B-cell lymphoma 2 (Bcl-2) family of proteins serves as the central regulator. This family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) that promote cell survival, and pro-apoptotic members that drive cell death. The pro-apoptotic faction is further divided into the effector proteins (Bax and Bak) and the BH3-only proteins. Among the latter, the Bcl-2-interacting mediator of cell death (Bim) has emerged as a critical initiator of apoptosis in response to a wide array of cellular stresses.[1][2]
Bim is a potent pro-apoptotic molecule whose activity is tightly controlled at multiple levels, including transcription, translation, and post-translational modifications.[2][3] The human BCL2L11 gene, which encodes Bim, gives rise to several splice variants, with the three major isoforms being BimEL (Extra Long), BimL (Long), and BimS (Short).[2][3] These isoforms exhibit differential apoptotic potencies, with BimS being the most powerful.[2] The key to Bim's lethal function lies within its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helical segment that is essential for its interaction with other Bcl-2 family members.[4] This guide provides a comprehensive technical overview of the Bim BH3 domain's function, its mechanism of action, the quantitative aspects of its interactions, and detailed experimental protocols for its study.
Function of the this compound Domain: A Potent Initiator of Apoptosis
The BH3 domain is the defining feature of BH3-only proteins and serves as the death domain that enables Bim to trigger the apoptotic cascade. Upon receiving an apoptotic stimulus, Bim is activated and its BH3 domain becomes available to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins.[5] This interaction is central to its function and is a prerequisite for the initiation of the mitochondrial pathway of apoptosis.
Bim is considered a direct activator of apoptosis, capable of potently inducing cell death by neutralizing the protective effects of all anti-apoptotic Bcl-2 family members.[5] This broad specificity distinguishes it from other BH3-only proteins like Bad, which preferentially binds to Bcl-2, Bcl-xL, and Bcl-w, or Noxa, which primarily targets Mcl-1 and A1.[5][6] By sequestering the anti-apoptotic proteins, Bim liberates the effector proteins Bax and Bak, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
Mechanism of Action: The "Direct" vs. "Indirect" Activation Models
The precise mechanism by which BH3-only proteins like Bim activate Bax and Bak is a subject of ongoing research and is often described by two main models: the "direct" and "indirect" activation models.
-
The Indirect Activation Model: This model posits that in healthy cells, anti-apoptotic Bcl-2 proteins sequester constitutively active Bax and Bak, preventing them from oligomerizing. BH3-only proteins, upon activation, bind to the anti-apoptotic proteins, causing them to release Bax and Bak, which are then free to induce apoptosis. In this model, the primary role of Bim is to act as a sensitizer (B1316253) by neutralizing the inhibitors of apoptosis.
-
The Direct Activation Model: This model proposes that Bax and Bak are not constitutively active but require direct activation by a subset of BH3-only proteins, termed "activators," which include Bim and truncated Bid (tBid). In this scenario, anti-apoptotic proteins sequester the activator BH3-only proteins. Upon an apoptotic signal, "sensitizer" BH3-only proteins bind to the anti-apoptotic proteins, liberating the "activators" which can then directly engage and activate Bax and Bak.[1][7]
Current evidence suggests that elements of both models may be at play, and the prevailing mechanism can be cell-type and context-dependent. It is widely accepted that Bim can directly activate Bax and Bak, while also potently neutralizing all anti-apoptotic family members.[8]
Quantitative Analysis of this compound Domain Interactions
The efficacy of Bim as a pro-apoptotic protein is rooted in the high affinity of its BH3 domain for the hydrophobic groove of anti-apoptotic Bcl-2 family members. Fluorescence polarization assays are commonly employed to quantify these interactions, yielding dissociation constants (Kd) that provide a measure of binding affinity. Lower Kd values indicate a stronger binding interaction.
| Pro-apoptotic BH3 Peptide | Anti-apoptotic Protein | Binding Affinity (Kd) in nM |
| FITC-Bim BH3 | Bcl-2 | 6.1 |
| FITC-Bim BH3 | Bcl-xL | 4.4 |
| FITC-Bim BH3 | Mcl-1 | 5.8 |
Data synthesized from fluorescence polarization assays.[9]
Regulation of Bim Activity
The potent pro-apoptotic function of Bim necessitates its tight regulation to prevent unwanted cell death. This regulation occurs at multiple levels:
1. Transcriptional Regulation: The expression of the BCL2L11 gene is controlled by various transcription factors. For instance, the forkhead box O (FOXO) transcription factors can upregulate Bim expression in response to the withdrawal of survival signals.[3] Conversely, signaling pathways such as the MAPK/ERK pathway can suppress Bim transcription.[10]
2. Translational Regulation: The translation of Bim mRNA can be inhibited by microRNAs (miRNAs) and RNA-binding proteins, adding another layer of control to Bim protein levels.[11]
3. Post-translational Modifications: Bim's activity is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation by kinases such as ERK1/2 can target Bim for proteasomal degradation, thereby promoting cell survival.[12] In contrast, phosphorylation by other kinases like JNK can enhance its pro-apoptotic activity by causing its release from sequestration sites within the cell, such as the microtubule network.[11]
Experimental Protocols
Co-Immunoprecipitation of Endogenous Bim and Bcl-2
This protocol allows for the investigation of the interaction between endogenous Bim and Bcl-2 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Anti-Bim antibody (for immunoprecipitation)
-
Anti-Bcl-2 antibody (for Western blotting)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
-
Pre-clearing: Add isotype control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the anti-Bim antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting using an anti-Bcl-2 antibody.
Fluorescence Polarization Assay for this compound Peptide Binding
This assay quantitatively measures the binding affinity of a fluorescently labeled this compound peptide to a purified anti-apoptotic Bcl-2 protein.
Materials:
-
FITC-labeled this compound peptide
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-2, Bcl-xL)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, low-volume 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the FITC-Bim BH3 peptide and serial dilutions of the anti-apoptotic protein in the assay buffer.
-
Assay Setup: In the 384-well plate, add a fixed concentration of the FITC-Bim BH3 peptide to each well.
-
Titration: Add increasing concentrations of the anti-apoptotic protein to the wells. Include control wells with only the peptide (for minimum polarization) and buffer alone (for background).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the anti-apoptotic protein. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional and post-translational regulation of Bim controls apoptosis in melatonin-treated human renal cancer Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the BH3 Domain of Bim in Mitochondrial Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic pathway of apoptosis is a critical cellular process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells. Central to this pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro- and anti-apoptotic members that finely regulate mitochondrial outer membrane permeabilization (MOMP). Among the key initiators of this cascade is the BH3-only protein Bim (Bcl-2 interacting mediator of cell death). This technical guide provides an in-depth exploration of the core functions of Bim, with a particular focus on its Bcl-2 homology 3 (BH3) domain, in initiating mitochondrial apoptosis. We will delve into the molecular mechanisms of Bim's action, its regulation, and its interactions with other Bcl-2 family members. Furthermore, this guide will present quantitative data on these interactions, detail key experimental protocols for studying Bim's function, and provide visual representations of the signaling pathways involved.
Introduction to Bim and the Bcl-2 Family
The Bcl-2 family of proteins are the primary regulators of the intrinsic apoptotic pathway.[1] They are characterized by the presence of one or more Bcl-2 homology (BH) domains. The family is broadly divided into three subfamilies:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) which prevent apoptosis by sequestering pro-apoptotic proteins.[1]
-
Pro-apoptotic effector proteins: (e.g., Bax and Bak) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[2]
-
BH3-only proteins: (e.g., Bim, Bid, Puma, Bad, Noxa) which act as sensors of cellular stress and initiators of apoptosis.[1]
Bim is a potent pro-apoptotic BH3-only protein that plays a crucial role in initiating apoptosis in response to various stimuli, including growth factor withdrawal, DNA damage, and ER stress.[3][4] It exists in several splice isoforms, with BimEL (extra long), BimL (long), and BimS (short) being the most studied.[5] The pro-apoptotic activity of all Bim isoforms is dependent on their BH3 domain.[6]
The BH3 Domain: The Engine of Bim's Pro-Apoptotic Activity
The BH3 domain is a short, amphipathic alpha-helical motif that is the defining feature of BH3-only proteins and is essential for their pro-apoptotic function.[6][7] The BH3 domain of Bim mediates its interaction with other Bcl-2 family members, thereby initiating the apoptotic cascade.[6]
Mechanism of Action: Direct and Indirect Activation Models
The precise mechanism by which Bim and other BH3-only proteins activate the effector proteins Bax and Bak has been a subject of intense research and debate, leading to two main models:
-
The Indirect Activation Model: This model proposes that BH3-only proteins, such as Bim, induce apoptosis by binding to and neutralizing all anti-apoptotic Bcl-2 proteins.[8] This releases Bax and Bak from their inhibitory grasp, allowing them to oligomerize and permeabilize the mitochondrial outer membrane.[8]
-
The Direct Activation Model: This model posits that a subset of BH3-only proteins, termed "activators" (including Bim and Bid), can directly bind to and activate Bax and Bak.[9][10] Other BH3-only proteins, known as "sensitizers" (like Bad and Noxa), are thought to act by displacing the activators from the anti-apoptotic proteins.[1]
Current evidence suggests that Bim's pro-apoptotic activity in vivo likely involves features of both models.[11] It can potently neutralize all anti-apoptotic Bcl-2 family members and has also been shown to transiently interact with and directly activate Bax.[8][12]
Regulation of Bim Activity
Given its potent pro-apoptotic function, the activity of Bim is tightly regulated at multiple levels to prevent unwanted cell death.
-
Transcriptional Regulation: The expression of Bim is controlled by various transcription factors, including FOXO3a in response to growth factor withdrawal and E2F1.[13][14]
-
Post-Translational Modifications: Phosphorylation of Bim, often mediated by survival signaling pathways like the ERK1/2 pathway, can mark it for proteasomal degradation, thereby inhibiting its pro-apoptotic function.[5]
-
Subcellular Localization: In healthy cells, Bim, particularly the BimEL and BimL isoforms, can be sequestered to the microtubule-associated dynein motor complex.[15] Upon receiving an apoptotic stimulus, Bim is released and translocates to the mitochondria to engage with other Bcl-2 family members.[15][16]
Quantitative Analysis of Bim-Bcl-2 Family Interactions
The affinity of the Bim BH3 domain for various anti-apoptotic Bcl-2 proteins is a critical determinant of its ability to induce apoptosis. The following table summarizes the binding affinities (dissociation constants, Kd) of a this compound peptide for different anti-apoptotic proteins.
| Interacting Proteins | Dissociation Constant (Kd) in nM |
| This compound peptide and Bcl-2 | < 8.9 |
| This compound peptide and Bcl-xL | < 8.9 |
| This compound peptide and Bcl-w | < 8.9 |
| This compound peptide and Mcl-1 | < 8.9 |
| This compound peptide and A1 | < 8.9 |
Data sourced from studies measuring the binding affinities of a 36-mer this compound peptide to the five anti-apoptotic Bcl-2 relatives.[17]
Signaling Pathways and Experimental Workflows
Bim-Mediated Mitochondrial Apoptosis Pathway
Caption: Bim-mediated mitochondrial apoptosis signaling pathway.
Experimental Workflow for Studying Bim-Bcl-2 Interactions
Caption: Workflow for co-immunoprecipitation of Bim and Bcl-2 proteins.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Bim-Bcl-2 Interaction
This protocol is designed to isolate and identify proteins that interact with Bim in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bim, anti-Bcl-2)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture and treat cells with the desired apoptotic stimulus.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Bim) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., anti-Bcl-2).
Apoptosis Assay: Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cell line.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
BH3 Profiling
This functional assay measures the mitochondrial apoptotic priming of a cell by exposing isolated mitochondria to a panel of BH3 peptides.[18]
Materials:
-
Digitonin or other permeabilization agent
-
Mitochondrial isolation buffer
-
A panel of synthetic BH3 peptides (e.g., Bim, Bad, Noxa)
-
JC-1 or other mitochondrial membrane potential dye
-
Plate reader
Procedure:
-
Permeabilize cells to release cytosolic contents while leaving mitochondria intact.
-
Expose the permeabilized cells to different BH3 peptides.
-
Measure the change in mitochondrial membrane potential over time using a fluorescent dye like JC-1.
-
The degree and speed of mitochondrial depolarization in response to specific BH3 peptides indicate the cell's dependence on the corresponding anti-apoptotic proteins for survival.
Bim in Drug Development and Cancer Therapy
The central role of Bim in apoptosis has made it an attractive target for cancer therapy.[19] Many cancer cells evade apoptosis by downregulating Bim or overexpressing anti-apoptotic Bcl-2 proteins that sequester Bim.[3][13] Several therapeutic strategies are being explored:
-
BH3 Mimetics: These are small molecules that mimic the action of the BH3 domain of proteins like Bim.[20] They bind to and inhibit anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis. The efficacy of some BH3 mimetics has been linked to their ability to displace Bim from anti-apoptotic proteins.[20]
-
Targeted Therapies: Many targeted cancer therapies, such as tyrosine kinase inhibitors, have been shown to induce apoptosis by upregulating Bim expression or promoting its activation.[21][22] The level of Bim expression has been identified as a potential biomarker for predicting the response to these therapies.[23]
Conclusion
The BH3 domain of Bim is a critical mediator of mitochondrial apoptosis, acting as a potent initiator of the cell death cascade. Its ability to both neutralize anti-apoptotic Bcl-2 proteins and directly activate pro-apoptotic effectors places it at a central control point in the intrinsic apoptotic pathway. A thorough understanding of Bim's function, regulation, and interactions is paramount for researchers and drug developers seeking to modulate apoptosis for therapeutic benefit, particularly in the context of cancer. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this pivotal pro-apoptotic protein.
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-only proteins that bind pro-survival Bcl-2 family members fail to induce apoptosis in the absence of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bim and the pro-survival Bcl-2 proteins: opposites attract, ERK repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins | Semantic Scholar [semanticscholar.org]
- 12. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-apoptotic BIM is an essential initiator of physiological endothelial cell death independent of regulation by FOXO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. content.sph.harvard.edu [content.sph.harvard.edu]
- 19. Bim-targeted cancer therapy: a link between drug action and underlying molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The potential benefits of BIM in the further pursuit of biomarker discovery in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Bim BH3 with Bcl-2 Family Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The regulation of apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic apoptotic pathway.[1] This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bax, Bak), and a group of pro-apoptotic BH3-only proteins that act as sentinels of cellular stress.[2][3] Among the BH3-only proteins, Bim (Bcl-2 Interacting Mediator of cell death) is a potent activator of apoptosis, capable of binding to all anti-apoptotic Bcl-2 family members with high affinity.[4][5] This guide provides a detailed technical overview of the core interaction between the Bim BH3 domain and its anti-apoptotic Bcl-2 family targets, presenting quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular pathways.
The Molecular Basis of the this compound:Bcl-2 Interaction
The pro-apoptotic function of Bim is mediated by its Bcl-2 homology 3 (BH3) domain, a short amphipathic alpha-helical segment of 9-16 amino acids.[2] This domain is essential for its interaction with anti-apoptotic Bcl-2 proteins and for its cell-killing activity.[4] The interaction involves the docking of the this compound helix into a hydrophobic surface groove on the anti-apoptotic proteins.[6] This binding is primarily driven by hydrophobic interactions between four conserved hydrophobic residues in the this compound domain and four corresponding hydrophobic pockets within the binding groove of the anti-apoptotic protein.[7][8] A conserved aspartate residue in the BH3 domain also forms a key salt bridge with a conserved arginine in the binding groove, further stabilizing the complex.[9]
Bim is considered a direct "activator" BH3-only protein, meaning it can not only sequester anti-apoptotic proteins but may also directly engage and activate the effector proteins Bax and Bak.[3][10] This dual function makes Bim a potent and central player in the initiation of mitochondrial apoptosis.[11]
Quantitative Analysis of Binding Affinities
The affinity of the this compound domain for various anti-apoptotic Bcl-2 family proteins has been quantified by several biophysical methods. The dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a tighter interaction. Bim is notable for its promiscuity, binding tightly to all major anti-apoptotic family members.[5]
| Interacting Proteins | Binding Affinity (Kd) in nM | Experimental Method |
| FITC-Bim BH3 : Bcl-2 | 6.1 | Fluorescence Polarization |
| FITC-Bim BH3 : Bcl-xL | 4.4 | Fluorescence Polarization |
| FITC-Bim BH3 : Mcl-1 | 5.8 | Fluorescence Polarization |
Data sourced from a 2023 study on the binding affinities of BH3 domains.[7]
Signaling Pathways and Regulatory Logic
The interaction between Bim and anti-apoptotic Bcl-2 proteins is a central event in the intrinsic apoptotic pathway. Under normal physiological conditions, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins Bax and Bak, preventing them from oligomerizing and permeabilizing the mitochondrial outer membrane.[12] Upon receiving apoptotic stimuli (e.g., growth factor withdrawal, DNA damage), Bim is activated. Activated Bim then binds with high affinity to the anti-apoptotic proteins, displacing Bax and Bak.[13] This liberation of Bax and Bak allows them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing cell death.[11][14]
Caption: The Bim-mediated intrinsic apoptosis pathway.
Experimental Protocols
Characterizing the interaction between the this compound domain and Bcl-2 family proteins requires robust biophysical and biochemical techniques. The following sections detail the methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity of molecular interactions.[15] A ligand is immobilized on a sensor chip, and the analyte is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.[16]
References
- 1. Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BH3-only protein BIM: An emerging target in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 6. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Embedded Together: The Life and Death Consequences of Interaction of the Bcl-2 Family with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Core of Apoptotic Initiation: A Technical Guide to the Direct vs. Indirect Activation Models of Bim BH3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. Central to the initiation of apoptosis are the BH3-only proteins, which act as sentinels for cellular stress. Among these, the Bcl-2-interacting mediator of cell death (Bim) is a potent pro-apoptotic activator. However, the precise mechanism by which Bim triggers the activation of the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), has been a subject of intense debate. This guide delves into the two predominant models that describe Bim's function: the direct and indirect activation models. Understanding these mechanisms is critical for the rational design of novel therapeutics, such as BH3 mimetics, aimed at modulating apoptosis in diseases like cancer.
The central controversy lies in how BH3-only proteins like Bim translate an apoptotic stimulus into the activation of Bax and Bak.[1] The direct activation model posits that a specific subset of BH3-only proteins, termed "activators" (notably Bim and a cleaved form of Bid, tBid), must directly bind to Bax and Bak to induce a conformational change that leads to their oligomerization and subsequent pore formation in the mitochondrial outer membrane.[2][3] In this model, other BH3-only proteins, known as "sensitizers" (e.g., Bad, Noxa), act by binding to and neutralizing the anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1), thereby liberating the "activator" proteins to directly engage Bax and Bak.[2]
Conversely, the indirect activation model proposes that Bax and Bak are constitutively active or can become spontaneously activated but are held in check by the anti-apoptotic Bcl-2 proteins.[4][5] According to this model, the primary role of all BH3-only proteins, including Bim, is to sequester the anti-apoptotic Bcl-2 family members.[3][5] This neutralization frees Bax and Bak from inhibition, allowing them to self-activate and oligomerize.[4][5] In this view, there is no requirement for a direct binding event between Bim and the effector proteins.
Evidence from in vitro, cell-free, and in vivo studies has provided support for both models, and a growing consensus suggests that a unified model, incorporating elements of both direct and indirect activation, may be the most accurate representation of the physiological process.[1][5] This guide will explore the experimental evidence, quantitative interaction data, and key methodologies used to investigate these fundamental apoptotic pathways.
Quantitative Data: Binding Affinities of Bim BH3 Domain
The specificity and affinity of the interaction between the this compound domain and other Bcl-2 family members are central to both models. These interactions are typically quantified by the equilibrium dissociation constant (Kd), with lower values indicating a stronger binding affinity. The following table summarizes representative binding affinities of this compound peptides for various pro- and anti-apoptotic Bcl-2 family proteins, as determined by various biophysical methods.
| Interacting Protein | Bcl-2 Family Member | Reported Kd (nM) | Method |
| This compound Peptide | Bcl-xL (anti-apoptotic) | 4.4 | Fluorescence Polarization |
| Bcl-2 (anti-apoptotic) | 6.1 | Fluorescence Polarization | |
| Mcl-1 (anti-apoptotic) | 5.8 | Fluorescence Polarization | |
| Bcl-w (anti-apoptotic) | ≤ 2 | Fluorescence Polarization | |
| Bfl-1/A1 (anti-apoptotic) | > 1000 | Fluorescence Polarization | |
| Bax (pro-apoptotic) | Weak/Transient | Co-IP, NMR, SPR | |
| Bak (pro-apoptotic) | Weak/Transient | Co-IP, Functional Assays | |
| Bmf BH3 Peptide | Bcl-xL (anti-apoptotic) | 5.1 | Fluorescence Polarization |
| Bcl-2 (anti-apoptotic) | 5.2 | Fluorescence Polarization | |
| Mcl-1 (anti-apoptotic) | 185 | Fluorescence Polarization | |
| Noxa A BH3 Peptide | Mcl-1 (anti-apoptotic) | 46 | Fluorescence Polarization |
| Bcl-xL (anti-apoptotic) | > 2500 | Fluorescence Polarization | |
| Bcl-2 (anti-apoptotic) | > 2500 | Fluorescence Polarization | |
| Bcl-w (anti-apoptotic) | > 2500 | Fluorescence Polarization | |
| Bfl-1/A1 (anti-apoptotic) | > 2500 | Fluorescence Polarization |
Note: Kd values can vary depending on the specific peptide sequence, protein constructs, and experimental conditions used (e.g., buffer composition, temperature, assay format). The interaction with Bax and Bak is often transient and of low affinity, making precise Kd determination challenging. Data compiled from references[1][6][7].
Signaling Pathway and Experimental Workflow Visualizations
To clarify the complex interactions and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Direct Activation Model of this compound-mediated apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Apoptosis: A Technical Guide to the Bim BH3-Only Protein Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) interacting mediator of cell death, known as Bim, is a potent pro-apoptotic BH3-only protein. As a critical sentinel for cellular stress, Bim plays a pivotal role in initiating the intrinsic pathway of apoptosis. Its tightly regulated expression and activity are essential for maintaining tissue homeostasis, and its dysregulation is implicated in a range of pathologies, from cancer to autoimmune diseases. This technical guide provides an in-depth exploration of the Bim signaling cascade, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways of Bim
The pro-apoptotic function of Bim is executed through a series of highly regulated steps, from its transcriptional and post-translational activation to its interaction with other Bcl-2 family members at the mitochondria.
Transcriptional and Post-Translational Regulation of Bim
Bim expression and activity are controlled at multiple levels to ensure that apoptosis is initiated only under appropriate conditions.
-
Transcriptional Control: A variety of stress signals converge on the regulation of BIM gene expression. Key transcription factors, such as the Forkhead box O3 (FOXO3a), are activated upon cellular stress (e.g., growth factor withdrawal) and bind to the BIM promoter to drive its transcription.[1][2][3][4][5]
-
Post-Translational Modifications: Phosphorylation is a critical mechanism for regulating Bim's stability and pro-apoptotic activity.[6][7] The extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways have opposing effects on Bim.[7] ERK-mediated phosphorylation often targets Bim for proteasomal degradation, thereby promoting cell survival.[6][8][9][10] Conversely, JNK-mediated phosphorylation can enhance Bim's apoptotic function.[11][12][13][14]
Bim-Mediated Apoptosis at the Mitochondria
Once activated, Bim translocates to the mitochondria to initiate apoptosis through two primary mechanisms:
-
Direct Activation of Pro-apoptotic Effectors: Bim can directly bind to and activate the pro-apoptotic effector proteins BAX and BAK. This interaction induces a conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.
-
Indirect Activation via Neutralization of Anti-apoptotic Proteins: Bim can also bind to and neutralize anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[15] This releases BAX and BAK from their inhibitory grasp, allowing them to become activated and permeabilize the mitochondrial membrane.
The permeabilization of the outer mitochondrial membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and executing cell death.
Quantitative Data on Bim Interactions and Expression
The precise regulation of apoptosis is dependent on the stoichiometry and binding affinities of the various Bcl-2 family members. The following tables summarize key quantitative data related to the Bim signaling cascade.
| Bim BH3 Peptide Binding Affinities (Kd, nM) | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | Bfl-1 |
| Bim | 1.2 | 0.6 | 1.1 | 0.5 | 2.3 |
| Bad | 6.4 | 1.0 | >1000 | 1.3 | >1000 |
| Puma | 0.8 | 0.7 | 1.5 | 0.6 | 2.0 |
| Noxa | >1000 | >1000 | 30 | >1000 | 40 |
Data compiled from various sources and may vary depending on the experimental conditions.
| Stimulus | Cell Type | Fold Change in Bim mRNA | Reference |
| Severe Sepsis | Peripheral Blood | 51.6-fold increase | [7][8] |
| Paclitaxel Treatment | MCF-7 Breast Cancer Cells | Significant increase | [2] |
| Saturated Free Fatty Acids | Huh-7 Hepatoma Cells | 16-fold increase | [3] |
| STI571 (Imatinib) | Bcr-Abl-expressing cells | Significant increase | [4] |
| Phosphorylation Site | Kinase | Functional Effect | Reference |
| Ser55, Ser65, Ser73 (mouse) | ERK1/2 | Promotes proteasomal degradation | [6][7] |
| Thr112 (mouse) | JNK | Enhances pro-apoptotic activity | [6][7] |
| Ser65 (human) | JNK | Potentiates pro-apoptotic activity | [12] |
| Ser59, Ser69, Ser77 (human) | ERK | Promotes proteasomal degradation | [7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments used to investigate the Bim signaling cascade.
Analysis of Bim mRNA Expression by Real-Time RT-PCR
This protocol allows for the quantification of Bim mRNA levels in response to various stimuli.
Materials:
-
TRIzol reagent or equivalent RNA isolation kit
-
Reverse transcriptase kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for Bim and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from control and treated cells according to the manufacturer's protocol for your chosen RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for Bim or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Bim and the housekeeping gene in each sample.
-
Calculate the relative expression of Bim mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the control condition.
-
Detection of Bim Protein by Western Blotting
This protocol is used to detect and quantify the different isoforms of Bim protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for Bim
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Co-Immunoprecipitation of Bim and Bcl-2 Family Proteins
This protocol is used to investigate the interaction between Bim and its binding partners.
Materials:
-
Non-denaturing lysis buffer
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibody for immunoprecipitation (e.g., anti-Bim)
-
Control IgG antibody
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Bim antibody or control IgG overnight at 4°C.
-
Capture of Immune Complexes: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners (e.g., Bcl-2, Bcl-xL).
Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding to the Bim Promoter
This protocol is used to determine if a specific transcription factor, such as FOXO3a, directly binds to the promoter region of the BIM gene.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Antibody against FOXO3a
-
Control IgG antibody
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reagents for reversing cross-links (e.g., Proteinase K)
-
DNA purification kit
-
Primers for qPCR targeting the BIM promoter
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against FOXO3a or a control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific to the BIM promoter to quantify the amount of co-precipitated DNA.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are activated downstream of Bim-mediated mitochondrial outer membrane permeabilization.
Materials:
-
Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Treatment: Treat cells with the desired apoptotic stimulus.
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate the reaction at room temperature.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
Conclusion
The this compound-only protein is a central regulator of the intrinsic apoptotic pathway. Its intricate signaling cascade, involving tight transcriptional and post-translational control, and its crucial interactions with other Bcl-2 family members, make it a key player in cellular life and death decisions. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to modulate apoptosis for therapeutic benefit, particularly in the context of cancer and autoimmune diseases. The continued investigation of the Bim signaling network will undoubtedly unveil new opportunities for targeted therapies aimed at harnessing the cell's own death machinery.
References
- 1. Melatonin induces transcriptional regulation of Bim by FoxO3a in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FoxO3a transcriptional regulation of Bim controls apoptosis in paclitaxel-treated breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of Bim by FoxO3A mediates hepatocyte lipoapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct transcriptional regulation of Bim by FoxO3a mediates STI571-induced apoptosis in Bcr-Abl-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOXO transcription factors directly activate bim gene expression and promote apoptosis in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-site Phosphorylation Regulates Bim Stability and Apoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAPID DEGRADATION OF BIM BY THE UBIQUITIN-PROTEASOME PATHWAY MEDIATES SHORT-TERM ISCHEMIC TOLERANCE IN CULTURED NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEK/ERK-Mediated Phosphorylation of Bim is Required to Ensure Survival of T and B Lymphocytes during Mitogenic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK-mediated BIM phosphorylation potentiates BAX-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK1/2-dependent phosphorylation of BimEL promotes its rapid dissociation from Mcl-1 and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of the Bim BH3 Domain
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the structural biology of the Bcl-2-interacting mediator of cell death (Bim) BH3 domain, a critical regulator of the intrinsic apoptotic pathway. We delve into its structure, binding interactions, the experimental methodologies used for its analysis, and its significance as a template for therapeutic development.
Introduction: Bim and the Regulation of Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This family is divided into three functional sub-groups:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1/Bfl-1) which prevent apoptosis by sequestering pro-apoptotic members.
-
Pro-apoptotic effector proteins: (Bax and Bak) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.
-
BH3-only proteins: (e.g., Bim, Bid, Puma, Bad, Noxa) which act as sensors of cellular stress and initiators of apoptosis.[2]
Bim (Bcl-2-Like Protein 11) is a highly potent, pro-apoptotic BH3-only protein.[3][4] It is a crucial executioner of cell death in response to various stimuli, including growth factor withdrawal and treatment with certain chemotherapeutic agents.[3][5] Bim initiates apoptosis primarily by binding with high affinity to all anti-apoptotic Bcl-2 family members, thereby neutralizing their inhibitory function and liberating Bax and Bak.[6][7] There is also evidence that Bim can directly activate Bax and Bak.[8][9][10] Given its central role in promoting cell death, the Bim BH3 domain has become a major focus for understanding apoptosis and for the development of novel cancer therapies known as BH3 mimetics.[3][6]
The this compound Domain: Structure and Molecular Interactions
The functional core of Bim is its Bcl-2 homology 3 (BH3) domain, a short amphipathic α-helix of approximately 20-26 amino acids.[3][6] In its unbound state, Bim is largely unstructured. However, upon binding to the hydrophobic surface groove of an anti-apoptotic protein, the BH3 domain adopts a stable α-helical conformation.[11][12]
The interaction is characterized by the insertion of four conserved, key hydrophobic residues from the this compound helix into four corresponding hydrophobic pockets (p1-p4) within the groove of its anti-apoptotic binding partner.[13][14] Additionally, a highly conserved aspartic acid residue within the this compound domain typically forms a critical salt bridge with a conserved arginine residue in the binding groove of the anti-apoptotic protein.[13]
Crystal structures of this compound peptides in complex with various anti-apoptotic proteins, such as Mcl-1 and Bcl-xL, have provided detailed atomic-level insights into this interaction.[11][15][16][17] These structures reveal the precise contacts that govern binding affinity and specificity, and they serve as invaluable blueprints for the structure-based design of small-molecule inhibitors.
Quantitative Analysis: Binding Affinities of the this compound Domain
The potency of Bim as a pro-apoptotic protein stems from its ability to bind with high affinity to a broad range of anti-apoptotic Bcl-2 family members. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. These affinities are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
| This compound Peptide | Binding Partner | Dissociation Constant (Kd) | Method |
| This compound | Bcl-2 | 6.1 ± 0.3 nM | ITC |
| This compound | Bcl-xL | 4.4 ± 0.9 nM | ITC |
| This compound | Mcl-1 | 5.8 ± 0.1 nM | ITC |
| This compound | Bax | Measurable Binding Detected | Biosensor |
| BimBad BH3 | Bcl-xL | ≥ WT Bim Affinity | Biosensor |
| BimPuma BH3 | Bcl-xL | ≥ WT Bim Affinity | Biosensor |
Data compiled from multiple sources.[8][18] Note that reported values can vary between studies due to differences in experimental conditions, protein constructs, and measurement techniques.
Signaling Pathways and Regulatory Logic
Bim is a critical integrator of apoptotic signals. Its expression and activity are tightly regulated at transcriptional and post-translational levels. For instance, growth factor signaling through pathways like the ERK1/2 MAP kinase cascade can lead to the phosphorylation of Bim, targeting it for proteasomal degradation and thereby promoting cell survival.[4][5][7] Upon receiving an apoptotic stimulus (e.g., cytokine deprivation), Bim expression increases, and the protein is released from sequestration, allowing it to engage with anti-apoptotic Bcl-2 proteins at the mitochondria.
Experimental Methodologies for Structural Analysis
The elucidation of the this compound domain's structure and its interactions has been made possible by a suite of powerful biophysical and structural biology techniques.
X-Ray Crystallography
X-ray crystallography provides high-resolution, atomic-level snapshots of molecules. It has been instrumental in revealing how the this compound α-helix docks into the surface groove of anti-apoptotic proteins like Mcl-1.[15][16][17]
Protocol Outline: Co-crystallization of Mcl-1 with this compound Peptide
-
Protein Expression and Purification: Human Mcl-1 (truncated to remove the transmembrane domain) is expressed in E. coli and purified using affinity and size-exclusion chromatography.[11]
-
Peptide Synthesis: A peptide corresponding to the this compound domain (e.g., residues 140-161) is chemically synthesized and purified by HPLC.[8]
-
Complex Formation and Crystallization: The purified Mcl-1 protein is mixed with a molar excess of the this compound peptide. This complex is then subjected to high-throughput screening of crystallization conditions (varying precipitants, pH, and temperature) using sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection: Once suitable crystals are grown, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Determination: The structure is solved using molecular replacement, using a previously known structure of a Bcl-2 family member as a search model. The model is then built and refined against the experimental data to yield the final atomic coordinates of the Mcl-1:this compound complex.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to the static pictures from crystallography. It has been used to map the binding interface between BH3 domains and Bcl-2 family proteins and to study conformational changes upon binding.[19][20][21]
Protocol Outline: Mapping the this compound Binding Site on Bcl-xL using NMR
-
Protein Expression: Uniformly ¹⁵N-labeled Bcl-xL is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. The protein is then purified to homogeneity.
-
NMR Titration: A series of ¹H-¹⁵N HSQC (or TROSY for larger proteins) spectra are recorded on the ¹⁵N-Bcl-xL sample. Each spectrum is acquired after the addition of a small aliquot of unlabeled this compound peptide solution.
-
Data Analysis: The spectra are overlaid, and the positions of the backbone amide peaks are tracked. Residues whose peaks shift significantly upon addition of the peptide are identified. These "chemical shift perturbations" are caused by the change in the local chemical environment upon ligand binding.[21]
-
Interface Mapping: The residues showing the largest perturbations are mapped onto the known 3D structure of Bcl-xL. These residues will cluster together to define the binding site for the this compound domain.[19]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on binding kinetics (association and dissociation rate constants, kₐ and kₑ) and affinity (Kd).
Protocol Outline: Measuring this compound and Bcl-2 Interaction by SPR
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and purified Bcl-2 protein is immobilized onto the surface via amine coupling.
-
Binding Measurement: A running buffer is flowed continuously over the chip surface. Serial dilutions of the this compound peptide (the analyte) are injected sequentially. The binding is monitored in real-time as a change in the response units (RU).
-
Dissociation Phase: Following each injection, running buffer is flowed over the surface to monitor the dissociation of the peptide from the immobilized Bcl-2.
-
Regeneration: After each binding cycle, a pulse of a regeneration solution (e.g., low pH glycine) is injected to strip all bound peptide, preparing the surface for the next injection.
-
Kinetic Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).[22]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[23]
Protocol Outline: Determining Thermodynamics of this compound binding to Mcl-1
-
Sample Preparation: Purified Mcl-1 protein is placed in the sample cell of the calorimeter. The this compound peptide is loaded into the injection syringe. Both samples must be in identical, well-dialyzed buffer to minimize heats of dilution.
-
Experiment Setup: The experiment is run at a constant temperature (e.g., 25°C).
-
Titration: A series of small injections (e.g., 2-5 µL) of the this compound peptide are made into the Mcl-1 solution. The heat change after each injection is measured.[23][24]
-
Data Processing: The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol). This is plotted against the molar ratio of peptide to Mcl-1.
-
Model Fitting: The resulting binding isotherm is fitted to a theoretical binding model (e.g., a single set of sites model). The fit yields the binding affinity (as Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
The this compound Domain in Drug Development
The pivotal role of the this compound domain in triggering apoptosis makes it an ideal template for designing a new class of anti-cancer drugs called BH3 mimetics .[6][25] These small molecules are designed to mimic the function of the this compound α-helix, binding to the surface groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[25] By doing so, they displace pro-apoptotic proteins, freeing Bax and Bak to initiate cell death.
This structure-based drug design approach has led to the development of highly successful drugs, including Navitoclax (ABT-263) and Venetoclax (ABT-199).[3] However, recent research has revealed additional complexities. For instance, it was discovered that full-length Bim contains a second, non-BH3 binding site that allows it to "double-bolt lock" onto Bcl-xL and Bcl-2.[14][26][27] This mechanism can confer resistance to BH3 mimetic drugs that only target the BH3-binding groove, highlighting the ongoing need for detailed structural and functional studies to overcome drug resistance.[26][27]
Conclusion
The structural analysis of the this compound domain has been fundamental to our understanding of apoptosis regulation. Through a combination of X-ray crystallography, NMR, and biophysical interaction studies, researchers have painted a detailed picture of how this potent death domain engages and neutralizes its anti-apoptotic targets. This knowledge has not only clarified a critical signaling pathway but has also directly enabled the development of a new generation of targeted cancer therapies. Future research will continue to focus on the dynamics of these interactions, the mechanisms of drug resistance, and the design of next-generation therapeutics that can more effectively harness the apoptotic power of Bim.
References
- 1. researchgate.net [researchgate.net]
- 2. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-only protein BIM: An emerging target in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of Bim, a Proapoptotic Relative of Bcl-2, Is a Pivotal Step in Cytokine-Initiated Survival Signaling in Murine Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bim and the pro-survival Bcl-2 proteins: opposites attract, ERK repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 12. Structural insights into the degradation of Mcl-1 induced by BH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. 2pqk - X-ray crystal structure of human Mcl-1 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. diva-portal.org [diva-portal.org]
- 22. Domain-specific insight into the recognition of BH3-death motifs by the pro-survival Bcl-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitory Potential and Binding Thermodynamics of Scyllatoxin‐Based BH3 Domain Mimetics Targeting Repressor BCL2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Peer review in Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 27. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Characterization of the Bim BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate balance between cell survival and programmed cell death, or apoptosis, is fundamental to tissue homeostasis and development. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as the central regulator of the intrinsic apoptotic pathway. Within this family, the BH3-only proteins function as critical sentinels, responding to a variety of cellular stresses to initiate the apoptotic cascade. Among these, the Bcl-2 interacting mediator of cell death (Bim) has emerged as a potent pro-apoptotic activator. This technical guide provides a comprehensive overview of the discovery and characterization of the Bim BH3 (Bcl-2 homology 3) domain, the minimal death domain responsible for its lethal function. We will delve into its binding profile with other Bcl-2 family members, detail key experimental protocols for its study, and visualize the complex signaling pathways and experimental workflows involved.
Discovery and Initial Characterization
Bim was first identified in 1998 as a novel Bcl-2-interacting protein.[1] Its discovery was a significant step in unraveling the mechanisms by which pro-apoptotic signals are transmitted to the core apoptotic machinery. Subsequent studies characterized Bim as a "BH3-only" protein, sharing only the short, approximately 9-16 amino acid, BH3 domain with other Bcl-2 family members.[2] This domain was found to be essential for its interaction with anti-apoptotic Bcl-2 proteins and for its ability to induce apoptosis.
Alternative splicing of the BCL2L11 gene gives rise to several Bim isoforms, with the most studied being BimEL (extra long), BimL (long), and BimS (short). While they differ in their localization and regulation, all pro-apoptotic isoforms possess a functional BH3 domain, underscoring its central role in their death-inducing activity.
The this compound Domain: A Potent Death Ligand
The this compound domain acts as a high-affinity ligand for the hydrophobic groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1. By binding to and neutralizing these pro-survival proteins, Bim liberates the effector proteins Bax and Bak, leading to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in caspase activation and cell death.
Furthermore, there is evidence to suggest that the this compound domain can also directly interact with and activate the pro-apoptotic effector protein Bax, although with a significantly lower affinity compared to its interactions with anti-apoptotic members.[3]
Quantitative Analysis of this compound Domain Interactions
The affinity of the this compound domain for various Bcl-2 family proteins has been quantified using techniques such as fluorescence polarization and surface plasmon resonance. These studies have revealed that the this compound peptide binds with high, nanomolar affinity to a broad range of anti-apoptotic Bcl-2 proteins, making it a "promiscuous" and potent activator of apoptosis.
| Interacting Protein | Binding Affinity (Kd) | Method |
| Bcl-2 | 6.1 ± 0.3 nM | Fluorescence Polarization |
| Bcl-xL | 4.4 ± 0.9 nM | Fluorescence Polarization |
| Mcl-1 | 5.8 ± 0.1 nM | Fluorescence Polarization |
| Bax | 3.1 µM (IC50) | Biosensor Assay |
Table 1: Quantitative Binding Affinities of the this compound Domain. This table summarizes the dissociation constants (Kd) or IC50 values for the interaction of the this compound peptide with key anti-apoptotic and pro-apoptotic Bcl-2 family proteins. Data compiled from fluorescence polarization and biosensor assays.[1][3]
Experimental Protocols
A variety of experimental techniques are employed to investigate the function and interactions of the this compound domain. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Bim-Bcl-2 Interaction
Co-immunoprecipitation is a robust method to demonstrate protein-protein interactions within a cellular context.[4][5]
1. Cell Lysis:
-
Culture cells to ~80% confluency.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Pre-clearing (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
3. Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody specific for the "bait" protein (e.g., anti-Bcl-2).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
6. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-Bim) to detect the co-immunoprecipitated protein.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound Peptide Binding
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[2]
1. Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the "ligand" (e.g., recombinant Bcl-2 protein) onto the chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. Analyte Injection and Data Collection:
-
Prepare a series of dilutions of the "analyte" (e.g., synthetic this compound peptide) in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the ligand. This generates a sensorgram showing the association and dissociation phases.
3. Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine).
4. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell Viability Assays to Measure this compound-Induced Apoptosis
Cell viability assays are crucial for quantifying the pro-apoptotic function of the this compound domain.
1. MTT Assay (Colorimetric):
-
Seed cells in a 96-well plate and treat with the experimental agent (e.g., a this compound mimetic drug).
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry):
-
Treat cells as desired to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][9][10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) exposure on the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Visualizations of Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex processes involved in this compound function and its experimental investigation.
Conclusion
The discovery and characterization of the this compound domain have been pivotal in advancing our understanding of apoptosis regulation. Its role as a potent and promiscuous antagonist of anti-apoptotic Bcl-2 proteins has established it as a critical initiator of the intrinsic apoptotic pathway. The experimental methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate interactions of the Bcl-2 family and to explore the therapeutic potential of targeting this crucial cell death pathway. The development of BH3 mimetic drugs, inspired by the function of proteins like Bim, represents a promising strategy in the ongoing effort to develop more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Direct visualization of Bcl-2 family protein interactions using live cell fluorescent protein redistribution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Bcl-2 Family Binding Models Rooted in Experiment or Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bim Isoforms (BimEL, BimL, BimS) and BH3 Domain Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, holding the fate of a cell in a delicate balance between survival and death. Within this family, the BH3-only proteins act as critical sentinels, responding to a variety of cellular stresses to initiate apoptosis. Among these, the Bcl-2-interacting mediator of cell death (Bim) is a potent and essential pro-apoptotic member. Alternative splicing of the BCL2L11 gene gives rise to several isoforms of Bim, with the three major forms being BimEL (Extra-Long), BimL (Long), and BimS (Short).[1][2][3] These isoforms, while all possessing the crucial BH3 domain, exhibit distinct regulatory mechanisms and pro-apoptotic potencies. Understanding the nuances of their function is paramount for researchers in the fields of cancer biology, immunology, and neurodegenerative diseases, as well as for professionals engaged in the development of novel therapeutics that modulate apoptosis, such as BH3 mimetics.[2]
This technical guide provides a comprehensive overview of the Bim isoforms, with a focus on their BH3 domain-mediated activity. It summarizes quantitative binding data, details key experimental protocols for their study, and visualizes the complex signaling and experimental workflows.
The Three Major Bim Isoforms: Structure and Regulation
The primary difference between BimEL, BimL, and BimS lies in their protein structure, a result of alternative splicing. These structural variations directly impact their regulation and pro-apoptotic activity.
-
BimEL (Extra-Long): The largest of the three major isoforms, BimEL contains a dynein light chain (DLC1/LC8) binding domain.[4] In healthy, non-apoptotic cells, this domain mediates the sequestration of BimEL to the microtubule-associated dynein motor complex, thereby preventing it from interacting with other Bcl-2 family members at the mitochondria.[1]
-
BimL (Long): Similar to BimEL, BimL also possesses the dynein light chain binding domain and is subject to sequestration at the cytoskeleton.[1][4]
-
BimS (Short): The most potent of the three isoforms, BimS lacks the dynein light chain binding domain. This absence allows it to remain free in the cytoplasm and readily translocate to the mitochondria to induce apoptosis, explaining its heightened pro-apoptotic activity.[5][6]
The activity of Bim isoforms is tightly regulated at multiple levels:
-
Transcriptional Regulation: The expression of the BCL2L11 gene is controlled by various transcription factors, including FOXO3a, which can upregulate Bim expression in response to cellular stress.[1]
-
Post-Translational Modification: Phosphorylation is a key mechanism for regulating the activity and stability of Bim isoforms, particularly BimEL and BimL. For instance, phosphorylation by kinases such as ERK1/2 can target BimEL for proteasomal degradation, thereby promoting cell survival.[7]
-
Sequestration: As mentioned, the sequestration of BimEL and BimL by the dynein motor complex is a critical spatial regulatory mechanism.[1] Upon receiving an apoptotic stimulus, these isoforms are released and can then travel to the mitochondria to exert their pro-apoptotic function.
The BH3 Domain: The Engine of Apoptosis
The BH3 (Bcl-2 Homology 3) domain is a short, amphipathic alpha-helical motif that is the defining feature of BH3-only proteins and is essential for their pro-apoptotic function.[8] The BH3 domain of Bim allows it to interact with other Bcl-2 family members, thereby initiating the apoptotic cascade.
Bim can induce apoptosis through two primary mechanisms, both mediated by its BH3 domain:
-
Direct Activation of Pro-Apoptotic Effectors: Bim can directly bind to and activate the pro-apoptotic effector proteins BAX and BAK.[9][10][11] This interaction induces a conformational change in BAX and BAK, leading to their oligomerization at the outer mitochondrial membrane and the formation of pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return in the apoptotic pathway.
-
Neutralization of Anti-Apoptotic Proteins: The Bim BH3 domain can also bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[12] This binding sequesters the anti-apoptotic proteins, preventing them from inhibiting BAX and BAK. This "release" of the pro-apoptotic effectors allows them to become activated and induce MOMP.
Quantitative Analysis of BH3 Domain Activity
The binding affinity of the this compound domain for various anti-apoptotic Bcl-2 proteins is a critical determinant of its pro-apoptotic potency. While data for the full-length isoforms is limited, studies using synthetic this compound peptides provide valuable insights into these interactions. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating a stronger interaction.
| This compound Peptide Binding to Anti-Apoptotic Bcl-2 Proteins | Dissociation Constant (Kd) in nM | Reference |
| Bcl-2 | 6.1 | [13] |
| Bcl-xL | 4.4 | [13] |
| Mcl-1 | 5.8 | [13] |
Note: These values are for the this compound peptide and may not perfectly reflect the binding affinities of the full-length BimEL, BimL, and BimS isoforms in a cellular context, where protein conformation and other interacting domains can influence the interaction.
Experimental Protocols for Studying Bim Isoforms
A variety of experimental techniques are employed to investigate the function and regulation of Bim isoforms. Below are detailed protocols for key assays.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Co-IP is a powerful technique to determine if two proteins interact within a cell. This protocol describes the co-immunoprecipitation of a Bim isoform with a Bcl-2 family member.
Materials:
-
Cell culture reagents
-
Transfection reagent
-
Expression vectors for tagged Bim isoform and Bcl-2 family member
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag on the "bait" protein (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) and allow them to adhere overnight.
-
Co-transfect the cells with expression vectors for the tagged "bait" protein (e.g., FLAG-BimS) and the "prey" protein (e.g., HA-Bcl-2) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the antibody against the bait protein's tag to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using antibodies against both the bait and prey proteins to confirm their interaction.
-
Apoptosis Assays
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify the extent of apoptosis induced by Bim isoform overexpression.
Materials:
-
Cells transfected with Bim isoform expression vectors or control vector
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Cell lysis buffer (provided in the kit)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Transfection:
-
Transfect cells with expression vectors for the desired Bim isoform (BimEL, BimL, or BimS) or a control vector.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for apoptosis induction.
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in Bim-expressing cells compared to the control cells.
-
The release of cytochrome c from the mitochondria into the cytosol is a hallmark of intrinsic apoptosis. This can be quantified on a single-cell basis using flow cytometry.
Materials:
-
Cells treated to induce apoptosis (e.g., via Bim overexpression)
-
Digitonin (B1670571) or other gentle permeabilization agent
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Anti-cytochrome c antibody (conjugated to a fluorophore, e.g., FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell population.
-
Harvest and wash the cells with ice-cold PBS.
-
-
Selective Permeabilization and Fixation:
-
Gently resuspend the cells in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. This allows cytosolic cytochrome c to diffuse out of the cell.
-
Fix the cells with paraformaldehyde.
-
-
Intracellular Staining:
-
Permeabilize the remaining membranes with a saponin-based buffer.
-
Incubate the cells with a fluorophore-conjugated anti-cytochrome c antibody to stain the cytochrome c remaining within the mitochondria.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Cells that have undergone apoptosis and released their cytochrome c will show a lower fluorescence signal compared to healthy cells where cytochrome c is retained in the mitochondria.
-
Quantify the percentage of cells with low cytochrome c content.
-
BH3 Profiling
BH3 profiling is a functional assay that measures the "apoptotic priming" of mitochondria, essentially how close a cell is to the threshold of apoptosis. It involves exposing isolated mitochondria or permeabilized cells to a panel of BH3 peptides.
Materials:
-
Cell suspension
-
Digitonin
-
Mitochondrial assay buffer
-
Panel of synthetic BH3 peptides (e.g., Bim, Bad, Noxa)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or anti-cytochrome c antibody
-
Flow cytometer
Procedure:
-
Cell Permeabilization:
-
Prepare a single-cell suspension.
-
Permeabilize the plasma membrane with a carefully titrated concentration of digitonin.
-
-
BH3 Peptide Treatment:
-
Expose the permeabilized cells to a panel of different BH3 peptides at various concentrations in a 96-well plate format. Include a control with no peptide.
-
-
Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
-
MOMP can be assessed in two main ways:
-
Loss of Mitochondrial Membrane Potential: Stain the cells with a dye like JC-1. In healthy mitochondria, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization following MOMP, JC-1 exists as monomers and fluoresces green. The shift from red to green fluorescence is measured by flow cytometry.
-
Cytochrome c Release: As described in the protocol above, stain for intracellular cytochrome c. A decrease in the cytochrome c signal indicates its release from the mitochondria.
-
-
-
Data Analysis:
-
The degree of MOMP induced by each BH3 peptide provides a "BH3 profile" of the cell.
-
Sensitivity to the this compound peptide indicates the overall level of apoptotic priming.
-
Differential sensitivity to peptides like Bad (which preferentially binds Bcl-2 and Bcl-xL) and Noxa (which preferentially binds Mcl-1) can reveal dependencies on specific anti-apoptotic proteins.
-
Visualizing Bim Signaling and Experimental Workflows
Signaling Pathway of Bim-Mediated Apoptosis
Caption: Signaling pathway of Bim-mediated apoptosis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Experimental workflow for Co-Immunoprecipitation.
Experimental Workflow for BH3 Profiling
Caption: Experimental workflow for BH3 Profiling.
Conclusion and Future Directions
The Bim isoforms, BimEL, BimL, and BimS, are critical mediators of apoptosis with distinct regulatory mechanisms that fine-tune their potent pro-apoptotic activity. Their ability to both directly activate BAX/BAK and neutralize anti-apoptotic Bcl-2 proteins places them at a central node in the intrinsic apoptotic pathway. A thorough understanding of their function, informed by quantitative binding studies and robust experimental assays, is essential for advancing our knowledge of apoptosis in health and disease.
For drug development professionals, the differential regulation and potency of the Bim isoforms present both challenges and opportunities. Targeting the pathways that control Bim expression and activity, or developing BH3 mimetics that can effectively displace Bim from anti-apoptotic proteins, are promising therapeutic strategies. Future research should focus on elucidating the precise binding kinetics of the full-length Bim isoforms in a cellular context and further exploring the signaling networks that govern their isoform-specific functions. Such knowledge will be invaluable in the design of next-generation therapies that can selectively modulate apoptosis for the treatment of cancer and other diseases.
References
- 1. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. BIM-mediated apoptosis and oncogene addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Endogenous association of this compound-only protein with Mcl-1, Bcl-xL and Bcl-2 on mitochondria in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Nexus: A Technical Guide to Post-Translational Modifications of the Bim BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic BH3-only protein, Bim (Bcl-2 interacting mediator of cell death), is a crucial sentinel for cellular stress, initiating apoptosis by neutralizing anti-apoptotic Bcl-2 family members. Its activity is exquisitely controlled, not just at the transcriptional level, but through a complex network of post-translational modifications (PTMs). These modifications, centered around the critical BH3 domain, act as a molecular switchboard, dictating whether a cell lives or dies. Understanding and manipulating this regulatory network is a frontier in the development of novel cancer therapeutics. This guide provides an in-depth examination of the core PTMs governing Bim function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Phosphorylation: The Master Regulator
Phosphorylation is the principal PTM that governs Bim's stability and pro-apoptotic potency. This regulation is primarily orchestrated by the Mitogen-Activated Protein Kinase (MAPK) family, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.[1]
ERK/MAPK Pathway: A Pro-Survival Signal
In response to survival factors and mitogenic stimulation, the Ras/Raf/MEK/ERK signaling cascade is activated, leading to the direct phosphorylation of Bim.[2][3][4] This event is a pro-survival mechanism designed to inactivate Bim and prevent apoptosis.
-
Mechanism of Inactivation: ERK1/2-mediated phosphorylation on multiple serine residues (primarily S55, S65, S69, and S73 in the BimEL isoform) has two major consequences:
-
Proteasomal Degradation: Phosphorylation acts as a signal for the recruitment of E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] This effectively reduces the cellular concentration of active Bim.
-
Impaired Binding: Phosphorylation can directly impair Bim's ability to bind to and neutralize anti-apoptotic proteins like Mcl-1 and Bcl-xL.[7][8] It also reduces its interaction with the pro-apoptotic effector protein BAX.[9]
-
JNK Pathway: A Pro-Apoptotic Signal
Conversely, cellular stress, such as UV radiation or trophic factor withdrawal, activates the JNK pathway, which can also phosphorylate Bim.[1][10] JNK-mediated phosphorylation is often associated with an enhancement of Bim's pro-apoptotic activity.
-
Mechanism of Activation: JNK can phosphorylate Bim on sites such as Thr112 and Ser65.[1][11] This modification can promote apoptosis by:
-
Release from Sequestration: Phosphorylation can cause Bim to be released from sequestration with the dynein motor complex on microtubules, freeing it to translocate to the mitochondria and engage Bcl-2 family members.[10]
-
Enhanced BAX Interaction: JNK-mediated phosphorylation can potentiate the interaction between Bim and BAX, promoting mitochondrial outer membrane permeabilization.[11][12][13]
-
Ubiquitination: The Pathway to Degradation
Phosphorylation, particularly by the ERK/MAPK pathway, is the priming event for Bim's destruction. The addition of phosphate (B84403) groups creates a recognition motif, or "phosphodegron," for E3 ubiquitin ligases.
-
The Ubiquitin-Proteasome System (UPS): E3 ligases are the substrate-recognition components of the UPS cascade. They catalyze the transfer of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on the target protein.[14] The formation of a polyubiquitin (B1169507) chain (commonly linked via lysine 48) targets the protein for degradation by the 26S proteasome.[14]
-
E3 Ligases Targeting Bim: Several E3 ligases have been identified that target phosphorylated Bim for degradation. This provides multiple, sometimes context-dependent, pathways for regulating Bim levels.
-
SCF-βTrCP: The Skp1-Cullin-F-box complex containing the F-box protein β-TrCP recognizes phosphorylated Bim and is a key mediator of its degradation.[12][13][15]
-
TRIM2: Tripartite motif-containing protein 2 has been identified as an E3 ligase that binds to phosphorylated Bim and mediates its ubiquitination, particularly in the context of ischemic tolerance.[16]
-
APC/C-Cdh1: The Anaphase-Promoting Complex/Cyclosome, with its co-activator Cdh1, is another E3 ligase complex implicated in the degradation of cell cycle proteins that can also target Bim.[2][17]
-
Quantitative Data on Bim PTMs
The functional consequences of Bim phosphorylation can be quantified by examining changes in protein stability and binding affinities.
Table 1: Phosphorylation Sites and Their Functional Impact
| Protein Isoform | Phosphorylation Site | Kinase | Functional Consequence | Reference(s) |
| BimEL | Ser55, Ser65, S100 | ERK1/2 | Reduces binding to BAX; promotes cell survival. | [9] |
| BimEL | Ser69 | ERK1/2 | Primes for proteasomal degradation; inhibits apoptosis. | [6] |
| BimEL | Ser55, Ser65, Ser73 | ERK/MAPK | Primes for proteasomal degradation. | [1][18] |
| BimEL | Thr112 | JNK, ERK | Decreases binding to Bcl-2; can increase cell survival. | [1][18] |
| BimL | Thr56 | JNK | Increases apoptotic activity by disrupting sequestration by dynein motor complexes. | [19] |
| BimEL | Ser65 | JNK | Potentiates pro-apoptotic activity. | [11] |
Table 2: Effect of Phosphorylation on Binding Affinity to Bcl-2
| Interacting Proteins | Condition | Binding Affinity (KD) | Fold Change | Reference(s) |
| WT Bcl-2 + Bim BH3 peptide | Unphosphorylated | 2.5 nM | - | [20] |
| EEE-Bcl-2 (phospho-mimetic) + this compound peptide | Phospho-mimetic | 17.6 nM | ~7-fold weaker | [20] |
Note: This table shows the effect of Bcl-2 phosphorylation on Bim binding. While direct quantitative data for the reverse (Bim phosphorylation affecting Bcl-2 binding) is sparse, the qualitative consensus is that Bim phosphorylation weakens its interaction with anti-apoptotic proteins.[4][7]
Signaling and Experimental Workflow Diagrams
Visualizing the complex interplay of these modifications and the methods used to study them is essential for a comprehensive understanding.
Signaling Pathway: ERK-Mediated Bim Degradation
Caption: ERK/MAPK pathway leading to Bim phosphorylation and proteasomal degradation.
Experimental Workflow: Immunoprecipitation of Phospho-Bim
Caption: Workflow for analyzing Bim phosphorylation via immunoprecipitation & Western blot.
Key Experimental Protocols
Accurate investigation of Bim PTMs requires meticulous experimental design. The following sections provide condensed protocols for core techniques.
Protocol: Immunoprecipitation (IP) and Western Blotting for Phospho-Bim
This protocol is designed to isolate Bim from cell lysates and detect its phosphorylation status.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells on ice for 5 minutes using ice-cold 1X Cell Lysis Buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[21][22]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3x 5-second pulses) to shear DNA.[21]
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate (e.g., using a BCA assay).
-
Take a consistent amount of protein (e.g., 500 µg) and add the primary antibody against total Bim. Incubate with gentle rocking overnight at 4°C.[21]
-
Add 20 µL of a 50% slurry of Protein A/G agarose (B213101) beads and incubate with gentle rocking for 1-3 hours at 4°C.[21]
-
Pellet the beads by centrifugation (e.g., 30 seconds at 4°C).
-
Wash the pellet five times with 500 µL of cold 1X Cell Lysis Buffer.[21]
-
-
Western Blotting:
-
After the final wash, resuspend the bead pellet in 20 µL of 3X SDS sample buffer and boil at 95-100°C for 5 minutes to elute proteins.[21]
-
Load the supernatant onto an SDS-PAGE gel.
-
Following electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST is recommended over milk to avoid background from phosphoproteins like casein).[18][22]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Bim (e.g., anti-phospho-Ser69-Bim) overnight at 4°C.[18]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Protocol: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a direct substrate for an E3 ligase.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a total reaction volume of 50 µL using a 10x ubiquitylation buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5 family)
-
Recombinant E3 ligase (e.g., purified SCF-βTrCP)
-
Recombinant ubiquitin
-
Substrate: Purified, phosphorylated Bim protein
-
ATP (final concentration ~2 mM)
-
-
As controls, set up parallel reactions lacking E1, E2, E3, or ATP.[23]
-
-
Incubation and Analysis:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the reaction products by Western blot, probing with an anti-Bim antibody.
-
A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified Bim band, corresponding to the addition of one, two, three, or more ubiquitin molecules.[23]
-
Protocol: Protein Stability (Cycloheximide Chase) Assay
This method is used to determine the half-life of a protein by blocking new protein synthesis and measuring the rate of its degradation.
-
Cell Treatment:
-
Plate cells and allow them to adhere or reach the desired confluency.
-
Treat the cells with cycloheximide (B1669411) (CHX), a protein synthesis inhibitor, at a pre-determined optimal concentration (e.g., 50-100 µg/mL).[24][25]
-
Prepare a time-zero (t=0) plate that is not treated with CHX.
-
-
Time Course and Lysis:
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, wash the cells with cold PBS and lyse them directly in lysis buffer as described in Protocol 5.1.
-
-
Analysis:
-
Normalize the protein concentration for all lysates.
-
Analyze equal amounts of protein from each time point by Western blot, probing for total Bim.
-
Perform densitometry on the Bim bands at each time point.
-
Plot the band intensity (as a percentage of the t=0 sample) versus time on a semi-log plot to calculate the protein half-life (t½), which is the time it takes for the protein level to decrease by 50%.[24][26]
-
Conclusion and Therapeutic Implications
The post-translational modification of the this compound domain is a critical control point in apoptosis. Pro-survival signaling, often hyperactive in cancer, utilizes the ERK/MAPK pathway to phosphorylate and subsequently degrade Bim, allowing cancer cells to evade apoptosis. This makes the kinases that phosphorylate Bim (e.g., MEK, ERK) and the E3 ligases that degrade it attractive targets for therapeutic intervention. Inhibiting these pathways can stabilize Bim, increase its pro-apoptotic activity, and re-sensitize cancer cells to conventional chemotherapies. The protocols and data presented in this guide provide a foundational framework for researchers aiming to further dissect this pathway and develop next-generation therapeutics that tip the cellular balance back towards death in malignant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAPID DEGRADATION OF BIM BY THE UBIQUITIN-PROTEASOME PATHWAY MEDIATES SHORT-TERM ISCHEMIC TOLERANCE IN CULTURED NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Bim-EL by Erk1/2 on serine 69 promotes its degradation via the proteasome pathway and regulates its proapoptotic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK1/2-dependent phosphorylation of BimEL promotes its rapid dissociation from Mcl-1 and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK/ERK-Mediated Phosphorylation of Bim is Required to Ensure Survival of T and B Lymphocytes during Mitogenic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DEPTOR ubiquitination and destruction by SCFβ-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Destruction box-dependent degradation of aurora B is mediated by the anaphase-promoting complex/cyclosome and Cdh1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Systems analysis of phosphorylation‐regulated Bcl‐2 interactions establishes a model to reconcile the controversy over the significance of Bcl‐2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of Bim Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2 interacting mediator of cell death (Bim), encoded by the BCL2L11 gene, is a potent pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins. As a BH3-only protein, Bim plays a critical role in initiating the intrinsic apoptotic pathway, making it a pivotal molecule in developmental biology, immune system homeostasis, and cancer biology. The expression of Bim is tightly controlled at the transcriptional level by a complex network of signaling pathways and transcription factors. Understanding these regulatory mechanisms is crucial for the development of novel therapeutic strategies that modulate apoptosis in various diseases. This technical guide provides an in-depth overview of the core transcriptional regulatory mechanisms of Bim expression, detailed experimental protocols for their study, and a summary of quantitative data.
Core Signaling Pathways Regulating Bim Transcription
The transcription of the BCL2L11 gene is governed by several key signaling pathways that respond to a variety of extracellular and intracellular cues, including growth factor deprivation, cytotoxic stress, and developmental signals. The primary pathways involved are the PI3K/Akt, JNK, and ERK signaling cascades.
The PI3K/Akt/FOXO3a Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival cascade that negatively regulates Bim transcription. In the presence of survival signals, such as growth factors, PI3K activates the serine/threonine kinase Akt. Activated Akt then phosphorylates and inactivates the Forkhead box O3 (FOXO3a) transcription factor, leading to its sequestration in the cytoplasm and preventing its nuclear translocation.[1] Upon withdrawal of survival signals or inhibition of the PI3K/Akt pathway, FOXO3a remains unphosphorylated, translocates to the nucleus, and directly binds to conserved sites in the Bim promoter to drive its transcription.[2][3]
The JNK/c-Jun Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of the cellular stress response and often leads to the upregulation of Bim expression.[4] Upon activation by various stress stimuli, such as UV irradiation or cytokine withdrawal, the JNK cascade results in the phosphorylation and activation of the transcription factor c-Jun.[5] Activated c-Jun then translocates to the nucleus and binds to its consensus site within the Bim promoter, inducing gene expression.[6][7]
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 3. genecards.org [genecards.org]
- 4. rockland.com [rockland.com]
- 5. BCL2L11 BCL2 like 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
The Critical Role of Bim BH3 in Orchestrating Developmental Apoptosis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the pro-apoptotic protein Bim and its essential BH3 domain in the context of developmental apoptosis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, presents quantitative data, details experimental protocols, and visualizes the intricate signaling pathways governed by Bim.
Executive Summary
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal embryonic development, tissue homeostasis, and the elimination of potentially harmful cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with the BH3-only protein Bim (Bcl-2 interacting mediator of cell death) acting as a critical initiator of apoptosis in various developmental contexts. This guide focuses on the function of the Bim BH3 domain, its interactions with other Bcl-2 family members, and its role in key developmental events such as hematopoiesis, neurogenesis, and mammary gland morphogenesis.
The Intrinsic Apoptotic Pathway and the Central Role of Bim
Developmental apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. This pathway is tightly controlled by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Bim, a potent BH3-only protein, acts as a sentinel for developmental cues that signal the necessity for cellular demise.
Upon receiving apoptotic stimuli, Bim is activated and transcriptionally upregulated. The core of Bim's pro-apoptotic function lies within its Bcl-2 homology 3 (BH3) domain. This amphipathic α-helical domain enables Bim to bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1. This interaction neutralizes their protective function, thereby "unleashing" the pro-apoptotic effector proteins Bak and Bax.[1][2] Activated Bak and Bax then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases and the execution of the apoptotic program.[1]
dot
References
An In-depth Technical Guide to the Cellular Localization of Bim and its BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bim (Bcl-2-interacting mediator of cell death) is a potent pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family. Its primary function is to initiate the intrinsic pathway of apoptosis by either directly activating the pro-apoptotic effector proteins Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 family members. The subcellular localization of Bim is a critical determinant of its apoptotic activity. In healthy cells, Bim is often sequestered in an inactive state at various cellular locations. Upon receiving an apoptotic stimulus, it is released and translocates to the mitochondria, where it triggers the apoptotic cascade. Understanding the intricate mechanisms that govern the cellular localization of Bim and its functional BH3 domain is crucial for the development of novel therapeutic strategies that aim to modulate apoptosis in diseases such as cancer and neurodegenerative disorders.
Cellular Localization of Bim Isoforms
Bim exists in several splice isoforms, with the most studied being BimEL (extra-long), BimL (long), and BimS (short). These isoforms exhibit distinct localization patterns and pro-apoptotic potencies.
-
BimEL and BimL: In healthy, non-apoptotic cells, the major isoforms, BimEL and BimL, are predominantly sequestered to the microtubule-associated dynein motor complex.[1][2] This sequestration is a key mechanism to keep their potent pro-apoptotic activity in check. Upon receiving apoptotic signals, BimEL and BimL are released from the dynein complex and translocate to the mitochondria to initiate apoptosis.[1][2]
-
BimS: The shortest and most potent isoform, BimS, appears to be constitutively localized to the mitochondria.[2] This localization contributes to its high apoptotic potential as it is readily available to activate the apoptotic machinery.
-
Other Localizations: While the primary sites of action and sequestration are the mitochondria and the cytoskeleton, respectively, Bim has also been detected on other intracellular membranes, including the endoplasmic reticulum.[3][4] In certain cell types, such as T cells, a significant portion of Bim can be constitutively associated with the mitochondria even in healthy cells.
The Role of the BH3 Domain in Localization
The Bcl-2 homology 3 (BH3) domain is the critical functional domain of Bim, mediating its interaction with other Bcl-2 family members. This interaction plays a significant role in its subcellular localization, particularly at the mitochondria. The BH3 domain of Bim allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, which are primarily located on the outer mitochondrial membrane. This binding serves to anchor Bim at the mitochondria, where it can then either neutralize these anti-apoptotic proteins or directly activate Bax and Bak. However, it is important to note that the BH3 domain is not the sole determinant of mitochondrial localization. Studies have shown that Bim mutants lacking the BH3 domain can still localize to the mitochondria, indicating the presence of other targeting mechanisms.
Mechanisms of Bim Localization and Regulation
The subcellular localization and pro-apoptotic activity of Bim are tightly regulated by a complex interplay of protein-protein interactions and post-translational modifications.
Sequestration by the Dynein Motor Complex
A primary mechanism for inhibiting BimEL and BimL activity is their sequestration to the cytoskeleton. This is mediated by their interaction with the dynein light chain 8 (LC8), a component of the dynein motor complex.[3][4] This interaction effectively keeps Bim away from its site of action at the mitochondria. Apoptotic stimuli can lead to the disruption of the Bim-dynein complex, liberating Bim to translocate to the mitochondria.[5]
Regulation by Post-Translational Modifications
Phosphorylation: Phosphorylation is a key post-translational modification that regulates Bim's stability, localization, and pro-apoptotic function. Several kinases have been shown to phosphorylate Bim, often with opposing effects:
-
ERK/MAPK Pathway: Survival signals, such as those from growth factors, can activate the ERK/MAPK pathway, leading to the phosphorylation of BimEL. This phosphorylation can mark Bim for ubiquitination and subsequent degradation by the proteasome, thereby promoting cell survival.[6]
-
JNK Pathway: In response to cellular stress, the c-Jun N-terminal kinase (JNK) can phosphorylate Bim, leading to its dissociation from the dynein motor complex and subsequent translocation to the mitochondria to induce apoptosis.
Ubiquitination and Proteasomal Degradation: The stability and cellular levels of Bim are regulated by the ubiquitin-proteasome system. Phosphorylation of Bim can trigger its polyubiquitination, marking it for degradation by the 26S proteasome. This provides a mechanism for rapidly downregulating Bim levels in response to pro-survival signals.
The Role of the C-terminal Transmembrane Domain
Bim possesses a C-terminal hydrophobic domain that is thought to function as a transmembrane domain, enabling its insertion into intracellular membranes, including the outer mitochondrial membrane and the endoplasmic reticulum. This feature contributes to its localization independently of its BH3 domain-mediated interactions.
Quantitative Analysis of Bim Subcellular Distribution
The following tables summarize the available quantitative and qualitative data on the subcellular distribution of Bim under various conditions. It is important to note that precise quantitative data on the percentage of Bim in different cellular compartments is limited in the literature, with many studies reporting qualitative changes or fold-increases.
| Condition | Cell Type | Bim Isoform(s) | Cytosolic Fraction | Mitochondrial/Membrane Fraction | Cytoskeletal Fraction | Fold Change in Mitochondrial Fraction | Citation(s) |
| Healthy/Non-Apoptotic | Various | BimEL, BimL | Present | Low/Basal | High (Sequestration) | - | [1][2][3][4] |
| T cells | BimEL, BimL | Present | Constitutively Present | Present | - | [7] | |
| Cancer cells (Prostate, Breast) | BimEL | Low | High | High | - | [3][4] | |
| Apoptotic Stimulus | |||||||
| TGFβ Treatment (4h) | B-lymphocytes | BimEL | - | - | - | 5 to 7-fold increase in total protein | [6] |
| Cerebral Ischemia (3-6h) | Neurons, Oligodendrocytes | Bim | Decreased | Increased | Decreased | Not specified | [5] |
| Arsenite Treatment (12h) | Cortical Neurons | BimEL | - | Increased | - | ~2-fold increase | [8] |
Table 1: Subcellular Distribution of Bim in Healthy and Apoptotic Cells. This table provides a summary of the relative distribution and changes in Bim localization in different cellular compartments under basal and apoptotic conditions.
| Bim Isoform | Primary Localization in Healthy Cells | Localization upon Apoptotic Stimulus |
| BimEL | Cytoskeleton (bound to dynein motor complex) | Mitochondria |
| BimL | Cytoskeleton (bound to dynein motor complex) | Mitochondria |
| BimS | Mitochondria | Mitochondria |
Table 2: Predominant Localization of Bim Isoforms. This table outlines the primary subcellular locations of the major Bim isoforms in both healthy and apoptotic states.
Signaling Pathways Regulating Bim Localization
The cellular localization of Bim is dynamically regulated by various signaling pathways that integrate extracellular and intracellular cues to determine cell fate.
Growth Factor and Survival Signaling
Growth factors, through pathways like PI3K/Akt and MEK/ERK, promote cell survival by suppressing Bim's pro-apoptotic activity. The ERK/MAPK pathway, for instance, leads to the phosphorylation of BimEL, which primes it for proteasomal degradation, thereby preventing its accumulation at the mitochondria.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; GFR [label="Growth Factor\nReceptor", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#4285F4"]; ERK [label="ERK", fillcolor="#4285F4"]; Bim [label="Bim", fillcolor="#EA4335"]; Proteasome [label="Proteasome", shape="cylinder", fillcolor="#F1F3F4"]; Degradation [label="Bim Degradation", shape="ellipse", fillcolor="#FFFFFF", style="filled"]; Apoptosis [label="Apoptosis", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> GFR [label="Binds"]; GFR -> MEK [label="Activates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Bim [label="Phosphorylates", color="#34A853"]; Bim -> Proteasome [label="Targeted to"]; Proteasome -> Degradation [label="Mediates"]; Bim -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; Degradation -> Apoptosis [style=dashed, arrowhead=tee, label="Prevents"]; } .
Caption: Growth factor signaling pathway leading to Bim degradation.
Stress-Induced Apoptotic Signaling
Cellular stress signals, such as UV irradiation or cytokine deprivation, activate stress-activated protein kinases like JNK. JNK can phosphorylate Bim, causing its release from the dynein motor complex on the microtubules. This liberated Bim is then free to translocate to the mitochondria and initiate apoptosis.
// Nodes Stress [label="Cellular Stress\n(e.g., UV, Cytokine Deprivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4"]; Bim_Dynein [label="Bim-Dynein Complex\n(on Microtubules)", fillcolor="#F1F3F4"]; Bim_Free [label="Free Bim", fillcolor="#FBBC05"]; Mitochondria [label="Mitochondria", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> JNK [label="Activates"]; JNK -> Bim_Dynein [label="Phosphorylates Bim", color="#34A853"]; Bim_Dynein -> Bim_Free [label="Release"]; Bim_Free -> Mitochondria [label="Translocates to"]; Mitochondria -> Apoptosis [label="Initiates"]; } .
Caption: Stress-induced signaling pathway leading to Bim activation.
Experimental Protocols
Subcellular Fractionation and Western Blotting for Bim Localization
This protocol allows for the separation of cellular components to determine the relative abundance of Bim in different subcellular fractions.
Materials:
-
Cell lysis buffer (e.g., hypotonic buffer: 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Mitochondria isolation buffer (e.g., 20 mM HEPES-KOH, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, with protease inhibitors)
-
Cytoskeleton extraction buffer (e.g., Triton X-100 based buffer)
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies (anti-Bim, anti-COX4 for mitochondria, anti-tubulin for cytoskeleton, anti-GAPDH for cytosol)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a Dounce homogenizer (20-30 strokes).
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
To isolate the mitochondrial fraction, centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the heavy membrane fraction, enriched in mitochondria.
-
The supernatant from the previous step is the cytosolic fraction.
-
To isolate the cytoskeletal fraction, the initial cell pellet can be lysed with a Triton X-100 containing buffer, and the insoluble pellet will be enriched in cytoskeletal proteins.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Perform SDS-PAGE with equal amounts of protein from each fraction, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Bim, as well as antibodies for markers of each fraction to assess the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software to determine the relative abundance of Bim in each fraction.
// Nodes Start [label="Start:\nHarvest and Wash Cells", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(Hypotonic Buffer + Dounce)", fillcolor="#F1F3F4"]; Centrifuge1 [label="Low-Speed Centrifugation\n(~700 x g)", shape="diamond", fillcolor="#FBBC05"]; Supernatant1 [label="Post-Nuclear\nSupernatant", fillcolor="#FFFFFF"]; Pellet1 [label="Nuclear Pellet\n(Discard or Analyze)", fillcolor="#FFFFFF"]; Centrifuge2 [label="High-Speed Centrifugation\n(~10,000 x g)", shape="diamond", fillcolor="#FBBC05"]; Supernatant2 [label="Cytosolic Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pellet2 [label="Mitochondrial Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE and\nWestern Blot", fillcolor="#F1F3F4"]; Analysis [label="Analysis:\nDensitometry", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Centrifuge1; Centrifuge1 -> Supernatant1 [label="Supernatant"]; Centrifuge1 -> Pellet1 [label="Pellet"]; Supernatant1 -> Centrifuge2; Centrifuge2 -> Supernatant2 [label="Supernatant"]; Centrifuge2 -> Pellet2 [label="Pellet"]; {rank=same; Supernatant2; Pellet2} -> SDS_PAGE; SDS_PAGE -> Analysis; } .
Caption: Experimental workflow for determining Bim's subcellular localization.
Immunofluorescence and Confocal Microscopy
This method allows for the direct visualization of Bim's subcellular localization and its co-localization with specific organelle markers.
Materials:
-
Glass coverslips
-
Cell culture medium
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-Bim, anti-Tom20 for mitochondria, anti-α-tubulin for microtubules)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Seed cells on glass coverslips and grow to the desired confluency.
-
Treat cells with apoptotic stimuli as required.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using PFA fixation).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-Bim and mouse anti-Tom20) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on glass slides using mounting medium.
-
Image the cells using a confocal microscope and analyze the co-localization of Bim with organelle markers.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify proteins that interact with Bim, such as Bcl-2 family members or components of the dynein motor complex.
Materials:
-
Co-IP lysis buffer (e.g., non-denaturing buffer like 1% NP-40 in TBS with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Bim)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse cells in Co-IP lysis buffer and collect the supernatant after centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bim) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., Bcl-2, LC8) to confirm the interaction.
Conclusion and Future Directions
The subcellular localization of Bim is a tightly regulated process that is central to its function as a gatekeeper of apoptosis. The sequestration of Bim away from the mitochondria in healthy cells and its rapid translocation upon apoptotic stimuli provide a robust mechanism for controlling cell fate. The interplay between different Bim isoforms, their interaction with the dynein motor complex, and the regulatory effects of post-translational modifications create a complex network that integrates various cellular signals.
For drug development professionals, understanding these regulatory mechanisms offers several potential therapeutic avenues. Strategies aimed at disrupting the sequestration of Bim in cancer cells or preventing its activation in degenerative diseases could prove to be effective. Future research should focus on obtaining more precise quantitative data on the dynamic changes in Bim localization in response to different stimuli and in various disease models. Furthermore, the identification of novel regulators of Bim localization and stability will likely unveil new targets for therapeutic intervention.
References
- 1. Induction of Bim and Bid gene expression during accelerated apoptosis in severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BimS-induced apoptosis requires mitochondrial localization but not interaction with anti-apoptotic Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bim, a proapoptotic protein, up-regulated via transcription factor E2F1-dependent mechanism, functions as a prosurvival molecule in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal profiles of the subcellular localization of Bim, a BH3-only protein, during middle cerebral artery occlusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Bim in Apoptosis: A Technical Guide to the Bim Knockout Mouse Phenotype
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic pathway of apoptosis is a critical process for tissue homeostasis, development, and the elimination of damaged or autoreactive cells. Central to this pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-survival members, pro-apoptotic effectors (Bax and Bak), and a regulatory subgroup known as the BH3-only proteins. Among these, the Bcl-2-interacting mediator of cell death (Bim) has emerged as a major determinant for initiating apoptosis in response to a wide array of physiological and pathological stimuli.[1]
Bim, encoded by the Bcl2l11 gene, acts as a sentinel for cellular stress. Its expression and activity are tightly controlled at transcriptional and post-translational levels.[1][2] Upon activation, Bim triggers apoptosis primarily by neutralizing pro-survival Bcl-2 family proteins, thereby liberating the effector proteins Bax and Bak to permeabilize the mitochondrial outer membrane.[1][3] Genetic studies using knockout mice have been instrumental in elucidating the physiological roles of Bim, revealing it as a critical regulator of leukocyte homeostasis, a suppressor of autoimmunity, and a key mediator of cell death in response to various cellular insults.[4][5] This guide provides an in-depth examination of the Bim knockout mouse phenotype, the molecular pathways Bim governs, and the experimental methodologies used to study its function, offering valuable insights for research and therapeutic development.
The Molecular Function of Bim in the Intrinsic Apoptosis Pathway
Bim is a pro-apoptotic BH3-only protein that functions as a critical initiator of the intrinsic, or mitochondrial, pathway of apoptosis.[1] Its primary mechanism involves direct interaction with and neutralization of all pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1).[3][6] In healthy cells, these pro-survival proteins sequester the pro-apoptotic effector proteins Bax and Bak, preventing their activation. By binding to the pro-survival proteins, Bim displaces Bax and Bak, allowing them to oligomerize, permeabilize the outer mitochondrial membrane, and release apoptogenic factors like cytochrome c into the cytosol.[3][7] Some evidence also suggests that Bim can directly activate Bax and Bak.[1][7]
The activity of Bim is itself subject to rigorous regulation. In healthy cells, Bim can be sequestered to the microtubule-associated dynein motor complex, keeping it inactive.[8] Its expression is controlled by transcription factors such as FOXO3a and E2F1.[2] Furthermore, its pro-apoptotic function can be inhibited by post-translational modifications, such as phosphorylation by the ERK/MAPK pathway, which targets it for degradation.[2][9]
Phenotype of the Bim Knockout Mouse
The germline deletion of the Bim gene in mice results in a distinct and informative phenotype, primarily affecting the hematopoietic system and immune regulation. These mice are viable but exhibit significant abnormalities that underscore Bim's role as a critical regulator of lymphocyte homeostasis.[1][5]
Hematopoietic and Immune System Abnormalities
Bim-deficient mice display a progressive accumulation of lymphoid and myeloid cells.[5][10] This leads to age-dependent development of splenomegaly (enlarged spleen) and lymphadenopathy (enlarged lymph nodes).[1]
Table 1: Quantitative Hematopoietic Phenotypes in Bim Knockout (KO) Mice
| Cell Type / Parameter | Observation in Bim KO Mice | Fold Increase vs. Wild-Type (WT) | References |
| Peripheral T Cells (CD4+ & CD8+) | Significantly increased numbers | 2- to 4-fold | [5][10] |
| Peripheral B Cells | Significantly increased numbers | 2- to 4-fold | [5][10] |
| Granulocytes & Monocytes | Significantly increased numbers | 2- to 4-fold | [5][10] |
| Plasma Cells | Accumulation with age | Not specified | [1][5] |
| Thymocytes | Abnormal subpopulations | Not specified | [11] |
| White Blood Cell Count | Elevated, especially in young mice | Significant | [11][12] |
Impaired Apoptosis and Resistance to Cell Death
A hallmark of the Bim knockout phenotype is the profound resistance of hematopoietic cells to a variety of apoptotic stimuli. This cellular resistance is the underlying cause of the cell accumulation observed in these animals.
Table 2: Resistance of Bim KO Cells to Apoptotic Stimuli
| Cell Type | Apoptotic Stimulus | Result in Bim KO Cells | References |
| Lymphocytes | Cytokine/Growth factor deprivation | Highly resistant | [11][12][13] |
| Thymocytes | TCR-CD3 stimulation (Negative selection) | Refractory to apoptosis | [1] |
| Thymocytes | Glucocorticoids (Dexamethasone) | Resistant | [14] |
| Thymocytes | DNA damage (Etoposide) | Resistant (especially when combined with Bak/Bax KO) | [15] |
| B Cells | BCR cross-linking | Resistant | [16][17] |
| CD8+ T Cells | Viral clearance (Contraction phase) | Impaired deletion, cells accumulate | [1][13] |
| Hematopoietic Progenitors | Cytokine deprivation | Highly resistant | [18] |
Autoimmunity
The failure to eliminate autoreactive lymphocytes is a major consequence of Bim deficiency. Bim is essential for the negative selection of self-reactive T cells in the thymus and B cells in the bone marrow.[4][5] As a result, Bim KO mice accumulate self-reactive lymphocytes, develop autoantibodies, and on certain genetic backgrounds, succumb to a fatal systemic lupus erythematosus (SLE)-like autoimmune disease with immune-complex glomerulonephritis.[1][4][5]
Experimental Methodologies
Studying the Bim knockout mouse requires a combination of genetic, cellular, and immunological techniques.
Generation of Bim Knockout Mice
1. Conventional Knockout: The original Bim-deficient mice were generated using standard homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon of the Bcl2l11 gene (e.g., the exon containing the BH3 domain) with a selection cassette, typically a neomycin resistance gene.[19] This disrupts gene function, creating a null allele.
2. Conditional Knockout: To study the role of Bim in specific cell lineages or at particular developmental stages, conditional knockout models are employed. These mice have loxP sites flanking a critical Bim exon (Bimfl/fl). By crossing these mice with a strain expressing Cre recombinase under a tissue-specific promoter (e.g., Lck-Cre for T cells, Vav-Cre for hematopoietic cells), the gene can be deleted in a targeted manner.[11][12] Tamoxifen-inducible systems (e.g., Vav-CreER) allow for temporal control of gene deletion in adult mice.[11]
References
- 1. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. rupress.org [rupress.org]
- 4. Role of Bim and other Bcl-2 family members in autoimmune and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proapoptotic activity of the Bcl-2 family member Bim is regulated by interaction with the dynein motor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bim and the pro-survival Bcl-2 proteins: opposites attract, ERK repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical roles of Bim in T cell activation and T cell–mediated autoimmune inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of conditional deletion of the pro-apoptotic BCL-2 family member BIM in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Loss of BIM in T cells results in BCL-2 family BH3-member compensation but incomplete cell death sensitivity normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined loss of proapoptotic genes Bak or Bax with Bim synergizes to cause defects in hematopoiesis and in thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Loss of the Pro-Apoptotic BH3-only Bcl-2 Family Member Bim Inhibits BCR Stimulation–induced Apoptosis and Deletion of Autoreactive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pro-apoptotic BH3-only protein Bim regulates cell cycle progression of hematopoietic progenitors during megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 004525 - Bim KO Strain Details [jax.org]
The Role of Bim BH3 in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) interacting mediator of cell death (Bim) is a potent pro-apoptotic member of the BH3-only subgroup of the Bcl-2 family of proteins. Its primary role as a tumor suppressor is executed through the initiation of the intrinsic apoptotic pathway, a critical mechanism for eliminating damaged or cancerous cells. Dysregulation of Bim expression or function is a common feature in various malignancies, contributing to tumorigenesis, metastasis, and resistance to therapy. This technical guide provides an in-depth exploration of the molecular mechanisms governing Bim's tumor-suppressive functions, its intricate regulation, and its emerging role as a therapeutic target in oncology. Detailed experimental protocols for studying Bim's function and quantitative data on its interactions and expression are presented to facilitate further research and drug development in this area.
Introduction to Bim: A Sentinel of Apoptosis
Bim, encoded by the BCL2L11 gene, is a crucial initiator of programmed cell death.[1] Unlike the multi-domain Bcl-2 family members, Bim belongs to the BH3-only subclass, characterized by the presence of a single Bcl-2 homology 3 (BH3) domain.[2] This domain is essential for its pro-apoptotic activity, enabling it to bind to and neutralize anti-apoptotic Bcl-2 proteins, thereby triggering the mitochondrial pathway of apoptosis.[2]
The expression and activity of Bim are tightly regulated at multiple levels, including transcription, post-transcriptional modifications, and post-translational modifications, ensuring that apoptosis is initiated only under appropriate cellular stress conditions.[3][4] Cancer cells often devise mechanisms to suppress Bim expression or activity, which promotes their survival and contributes to resistance against various cancer therapies.[5] Consequently, Bim has garnered significant interest as a promising target for cancer treatment.[1]
Mechanism of Action: How Bim Drives Tumor Cell Apoptosis
Bim's primary tumor-suppressive function lies in its ability to initiate the intrinsic, or mitochondrial, pathway of apoptosis. This process is orchestrated through a series of protein-protein interactions centered around the Bcl-2 family of proteins.
The Intrinsic Pathway of Apoptosis
The intrinsic pathway of apoptosis is controlled by a delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. In healthy cells, the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester the pro-apoptotic effector proteins Bax and Bak, preventing their activation.[6]
Upon receiving apoptotic stimuli, such as DNA damage, growth factor withdrawal, or oncogene-induced stress, BH3-only proteins like Bim are activated.[7] Bim then acts as a direct antagonist of the anti-apoptotic Bcl-2 proteins.[2] By binding to their surface groove via its BH3 domain, Bim displaces Bax and Bak.[6] Freed from inhibition, Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[6] This event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[5]
Regulation of Bim Expression and Activity
The potent pro-apoptotic function of Bim necessitates its stringent regulation to prevent unwanted cell death. This regulation occurs at multiple levels, providing several points at which cancer cells can intervene to suppress its activity.
Transcriptional Regulation
Several transcription factors are known to regulate the expression of the BCL2L11 gene. The Forkhead box O3 (FOXO3a) transcription factor is a key activator of Bim transcription, particularly in response to the inhibition of the PI3K/Akt signaling pathway.[3] When Akt is active, it phosphorylates FOXO3a, leading to its sequestration in the cytoplasm.[8] Inhibition of Akt allows FOXO3a to translocate to the nucleus and induce Bim expression.[3]
Post-Translational Modifications
Phosphorylation is a critical post-translational modification that regulates Bim's stability and activity. The extracellular signal-regulated kinase (ERK) pathway, often hyperactive in cancer, leads to the phosphorylation of Bim, marking it for ubiquitination and subsequent proteasomal degradation.[3] Conversely, the c-Jun N-terminal kinase (JNK) pathway can phosphorylate Bim, which enhances its pro-apoptotic activity.[9]
Epigenetic Silencing and microRNAs
In several cancers, including Burkitt's lymphoma, the BCL2L11 promoter is hypermethylated, leading to the silencing of Bim expression.[10] This epigenetic modification is a significant mechanism of chemotherapy resistance.[10] Additionally, microRNAs, such as those from the miR-17-92 cluster, can directly target Bim mRNA, leading to its degradation and a reduction in Bim protein levels.[3]
Quantitative Data on Bim Function and Expression
The following tables summarize key quantitative data related to Bim's interactions with other Bcl-2 family proteins and its expression in different cancer types.
Binding Affinities of Bim BH3 Domain
The affinity of the this compound domain for anti-apoptotic Bcl-2 proteins is a critical determinant of its pro-apoptotic potency.
| Anti-apoptotic Protein | This compound Peptide Binding Affinity (Kd or Ki, nM) | Reference |
| Bcl-2 | 6.1 | [1] |
| Bcl-xL | 4.4 | [1] |
| Mcl-1 | 5.8 | [1] |
Table 1: Binding Affinities of this compound Peptide to Anti-Apoptotic Bcl-2 Proteins. Data from fluorescence polarization assays.[1]
Bim Expression in Cancer and Patient Prognosis
The level of Bim expression in tumors can be a significant prognostic indicator and may predict response to therapy.
| Cancer Type | Bim Expression | Correlation with Prognosis/Response | Reference | | :--- | :--- | :--- | | Non-Small Cell Lung Cancer | Low expression in squamous cell carcinoma | High expression correlated with well-differentiated tumors. |[11] | | Colorectal Cancer | Elevated expression | Associated with better overall and disease-free survival. | | | Burkitt's Lymphoma | Silenced by promoter hypermethylation in ~47% of primary biopsies | Associated with inferior complete remission rate and shorter overall survival. |[10] | | Breast Cancer | High expression | Associated with favorable prognosis. |[6] | | Melanoma | Upregulation upon B-RAFV600E inhibition | Critical for apoptosis induction by B-RAF inhibitors. |[1] |
Table 2: Bim Expression and its Clinical Significance in Various Cancers.
Functional Impact of Bim Modulation on Apoptosis
Experimental manipulation of Bim levels directly impacts the apoptotic response of cancer cells.
| Cell Line/Model | Modulation of Bim | Effect on Apoptosis | Reference | | :--- | :--- | :--- | | Melanoma Cells | Overexpression of BimS | ~50% of cells underwent apoptosis by 48h. |[1] | | Melanoma Cells | siRNA knockdown of Bim | Inhibited apoptosis induced by MEK inhibitors. |[10] | | Sepsis Mouse Model | Bim siRNA treatment | Markedly decreased lymphocyte apoptosis and improved survival. |[9] | | Mammary Gland (Mouse) | Bim knockout | Prevented induction of apoptosis during ductal morphogenesis. |[12] |
Table 3: Effects of Bim Modulation on Apoptosis in Experimental Models.
Experimental Protocols for Studying Bim Function
Detailed methodologies are crucial for the accurate investigation of Bim's role in tumor suppression. The following sections provide protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Bim-Bcl-2 Interaction
This protocol details the procedure for determining the in vivo interaction between Bim and anti-apoptotic Bcl-2 family members in cancer cells.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Antibodies: Rabbit anti-Bim, Mouse anti-Bcl-2 (or other Bcl-2 family members), Rabbit IgG (isotype control), Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (cell lysis buffer without protease inhibitors)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture and treat cancer cells as required. Harvest cells and lyse in ice-cold cell lysis buffer for 30 minutes on ice with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add 2-5 µg of the primary antibody (anti-Bim or isotype control) to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 ml of ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Neutralize the eluate with neutralization buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., Bcl-2) and the immunoprecipitated protein (Bim).
TUNEL Assay for Detection of Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded tissue sections or cultured cells on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution
-
Equilibration Buffer
-
TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Stop/Wash Buffer
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections. For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Permeabilization: Incubate samples with Proteinase K solution to allow enzyme access to the nucleus.
-
Equilibration: Rinse the samples and incubate with Equilibration Buffer.
-
Labeling: Incubate the samples with the TdT Reaction Mix in a humidified chamber at 37°C, protected from light.
-
Termination: Stop the reaction by incubating with Stop/Wash Buffer.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the slides with mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding to the Bim Promoter
This protocol is for determining if the transcription factor FOXO3a directly binds to the promoter region of the BCL2L11 (Bim) gene.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-FOXO3a antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the Bim promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse cells and isolate nuclei. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-FOXO3a antibody or IgG control overnight.
-
Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the putative FOXO3a binding site in the Bim promoter and a negative control region. Enrichment is calculated relative to the input and IgG control.
Bim as a Therapeutic Target
The critical role of Bim in apoptosis and its frequent dysregulation in cancer make it an attractive target for therapeutic intervention. Strategies to harness Bim's pro-apoptotic power include:
-
BH3 Mimetics: These are small molecules designed to mimic the BH3 domain of proteins like Bim.[13] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and inducing apoptosis.[13]
-
Agents that Upregulate Bim: Certain therapeutic agents, including some kinase inhibitors, exert their anti-cancer effects in part by increasing the expression of Bim.[3] Understanding the mechanisms of Bim regulation can lead to the development of novel drugs that specifically upregulate its expression in cancer cells.
-
Predictive Biomarker: The expression level of Bim in tumors can serve as a predictive biomarker for the response to various therapies.[14] Patients with high Bim expression may be more likely to respond to treatments that rely on the induction of apoptosis.[14]
Conclusion
Bim is a central player in the regulation of apoptosis and a bona fide tumor suppressor. Its function is tightly controlled by a complex network of signaling pathways, and its inactivation is a common event in tumorigenesis. A thorough understanding of the molecular mechanisms governing Bim's activity is paramount for the development of novel and effective cancer therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of Bim and its therapeutic potential in the fight against cancer.
References
- 1. Apoptosis of human melanoma cells induced by inhibition of B-RAFV600E involves preferential splicing of bimS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Using ChIP-Based Approaches to Characterize FOXO Recruitment to its Target Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bim siRNA decreases lymphocyte apoptosis and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induction in human melanoma cells by inhibition of MEK is caspase-independent and mediated by the Bcl-2 family members PUMA, Bim, and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BIM Regulates Apoptosis During Mammary Ductal Morphogenesis and its Absence Reveals Alternative Cell Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
The Role of Bim BH3 in Immune Cell Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate balance of immune cell populations, essential for a functioning immune system, is maintained through a tightly regulated process of proliferation, differentiation, and apoptosis. Central to the apoptotic pathways governing immune cell homeostasis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family is composed of pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the multi-domain effectors (Bax, Bak) and the BH3-only proteins, which act as sentinels of cellular stress and damage. Among the BH3-only proteins, Bim (Bcl-2-interacting mediator of cell death) has emerged as a critical regulator, playing a non-redundant role in the development, maintenance, and function of the immune system.[1][2]
This technical guide provides an in-depth overview of the core functions of Bim in immune cell homeostasis. It summarizes key quantitative data, details essential experimental protocols for studying Bim's function, and provides visual representations of the critical signaling pathways and experimental workflows.
Data Presentation: Quantitative Insights into Bim's Function
A cornerstone of understanding Bim's role lies in the quantitative analysis of its interactions and the consequences of its absence. The following tables summarize key data on the effects of Bim deficiency on immune cell populations and the binding affinities of Bim's BH3 domain with its pro-survival counterparts.
Table 1: Impact of Bim Deficiency on Immune Cell Populations in Mice
| Cell Type | Fold Increase in Bim-deficient (Bim-/-) Mice vs. Wild-Type | Reference(s) |
| Lymphoid Cells | ||
| Total Lymphocytes | 2- to 4-fold | [3][4] |
| B Lymphocytes | ~2-fold | [5][6] |
| CD4+ T Lymphocytes | 2- to 4-fold | [3][4] |
| CD8+ T Lymphocytes | 2- to 4-fold | [3][4] |
| Myeloid Cells | ||
| Granulocytes | 2- to 4-fold | [3][4] |
| Monocytes/Macrophages | 2- to 4-fold | [3][4] |
| Thymocyte Subsets | ||
| Total Thymocytes | 1.9-fold (in pTα-/- background) | [7] |
| Double Negative (DN) Thymocytes | 2.5-fold (in pTα-/- background) | [7] |
Note: The extent of cell accumulation can vary depending on the genetic background and age of the mice.
Table 2: Binding Affinities (Kd) of Bim BH3 Domain to Pro-Survival Bcl-2 Family Proteins
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference(s) |
| This compound and Bcl-2 | 6.1 ± 0.3 nM | Fluorescence Polarization Assay | [8] |
| This compound and Bcl-xL | 4.4 ± 0.9 nM | Fluorescence Polarization Assay | [8] |
| This compound and Mcl-1 | 5.8 ± 0.1 nM | Fluorescence Polarization Assay | [8] |
Note: Kd values are a measure of binding affinity, with lower values indicating a stronger interaction.
Core Mechanisms of Bim in Immune Homeostasis
Bim exerts its influence on immune cell homeostasis through several key mechanisms:
-
Negative Selection of Lymphocytes: Bim is essential for the elimination of self-reactive T cells in the thymus and B cells in the bone marrow.[9][10] T cell receptors (TCRs) or B cell receptors (BCRs) that bind strongly to self-antigens trigger a signaling cascade that upregulates Bim, leading to apoptosis.[9] This process is crucial for preventing autoimmunity.
-
Cytokine Withdrawal-Induced Apoptosis: The survival of many immune cells is dependent on cytokines such as Interleukin-2 (IL-2), IL-3, and IL-7. When these cytokines are withdrawn, the PI3K/Akt signaling pathway is inactivated, leading to the dephosphorylation and nuclear translocation of the transcription factor FoxO3a.[3] FoxO3a then directly promotes the transcription of the Bcl2l11 gene, which encodes Bim, thereby initiating apoptosis.[3]
-
Regulation of T Cell Activation: Beyond its role in apoptosis, Bim also influences T cell activation. Defective calcium signaling has been observed in Bim-deficient T cells, which is associated with an increased formation of an inhibitory complex between Bcl-2 and the inositol (B14025) triphosphate receptor (IP3R).[3] This suggests that Bim is involved in modulating intracellular calcium levels, a critical second messenger in T cell activation.
Signaling Pathways Involving Bim
The activity of Bim is tightly controlled at both the transcriptional and post-translational levels.
Transcriptional Regulation of Bim
The primary pathway for the transcriptional upregulation of Bim in response to cytokine deprivation involves the PI3K/Akt/FoxO3a axis.
References
- 1. A Novel TCR Transgenic Model Reveals That Negative Selection Involves an Immediate, Bim-Dependent Pathway and a Delayed, Bim-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Critical roles of Bim in T cell activation and T cell–mediated autoimmune inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of conditional deletion of the pro-apoptotic BCL-2 family member BIM in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Bim is a suppressor of Myc-induced mouse B cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine thymic selection quantified using a unique method to capture deleted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIM Deficiency Protects NOD Mice From Diabetes by Diverting Thymocytes to Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Designing and Synthesizing Bim BH3 Mimetic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of Bim BH3 mimetic peptides, potent modulators of the intrinsic apoptosis pathway. The protocols outlined below are intended to equip researchers with the necessary information to develop novel therapeutic agents targeting the Bcl-2 family of proteins.
Introduction to this compound Mimetics
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. An imbalance in this family, particularly the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, is a hallmark of many cancers and contributes to therapeutic resistance. Pro-apoptotic "BH3-only" proteins, such as Bim (Bcl-2 interacting mediator of cell death), act as key initiators of apoptosis by binding to and neutralizing these pro-survival proteins. Bim is a particularly potent and promiscuous BH3-only protein, capable of binding to all anti-apoptotic Bcl-2 family members[1].
This compound mimetic peptides are designed to replicate the function of the this compound domain, a short alpha-helical region responsible for its pro-apoptotic activity. By mimicking this critical interaction, these peptides can restore the natural apoptotic signaling in cancer cells. A significant advancement in this field is the development of "stapled" peptides, where a synthetic brace is introduced to lock the peptide into its bioactive alpha-helical conformation. This modification enhances binding affinity, protease resistance, and cell permeability, overcoming many of the traditional limitations of peptide-based therapeutics[1].
Design Principles for this compound Mimetic Peptides
The successful design of a this compound mimetic peptide hinges on several key principles:
-
Sequence Selection: The core sequence should be derived from the native this compound domain. Key hydrophobic residues that insert into the hydrophobic groove of anti-apoptotic proteins are crucial for binding and should be conserved or optimized.
-
Alpha-Helicity: The BH3 domain must adopt an alpha-helical conformation to bind its target. Peptide stapling, typically using hydrocarbon linkers, is a common and effective strategy to pre-organize the peptide into this bioactive structure. The position of the staple is critical and can significantly impact binding affinity.
-
Cell Permeability: For intracellular targets, the peptide must be able to cross the cell membrane. While hydrocarbon stapling can improve cell penetration, other strategies such as conjugation to cell-penetrating peptides (CPPs) can be employed to enhance uptake.
-
Specificity: While Bim is a pan-Bcl-2 inhibitor, specific applications may require selectivity for certain Bcl-2 family members. This can be achieved through targeted mutations within the BH3 sequence.
Synthesis of this compound Mimetic Peptides
Stapled this compound mimetic peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with the incorporation of non-natural amino acids bearing olefinic side chains for the stapling reaction.
Key Steps in Synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Incorporation of Non-Natural Amino Acids: At the desired positions for stapling (commonly at i and i+4 or i and i+7 positions), non-natural amino acids with terminal alkene tethers are incorporated.
-
On-Resin Cyclization (Stapling): Ring-closing metathesis is performed using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the hydrocarbon staple.
-
Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
Data Presentation: Quantitative Analysis of this compound Mimetic Peptides
The following tables summarize key quantitative data for the interaction and cellular activity of various this compound mimetic peptides.
Table 1: Binding Affinities (Kd) of this compound Peptides for Anti-Apoptotic Bcl-2 Family Proteins
| Peptide | Target Protein | Binding Affinity (Kd, nM) | Assay Method | Reference |
| FITC-Bim BH3 | Bcl-2 | 6.1 | Fluorescence Polarization | [2] |
| FITC-Bim BH3 | Bcl-xL | 4.4 | Fluorescence Polarization | [2] |
| FITC-Bim BH3 | Mcl-1 | 5.8 | Fluorescence Polarization | [2] |
| Unlabeled this compound | Bcl-2 | <10 | Native ESI-MS | [3] |
| Unlabeled this compound | Mcl-1 | <10 | Native ESI-MS | [3] |
Table 2: In Vitro Cellular Activity (IC50) of this compound Mimetic Peptides in Cancer Cell Lines
| Peptide/Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| TAT-H (BimBH3-TAT) | THP-1 | 28.31 | Not Specified | [4] |
| TAT-I (BimBH3(I58Chg)-TAT) | THP-1 | 9.31 | Not Specified | [4] |
| TAT-H (BimBH3-TAT) | U-937 | 29.58 | Not Specified | [4] |
| TAT-I (BimBH3(I58Chg)-TAT) | U-937 | 14.03 | Not Specified | [4] |
| ABT-263 (Navitoclax) | MCF-7 | >10 (for Bim displacement) | FRET | [5] |
| A-1155463 (Bcl-xL inhibitor) | MCF-7 | <1.25 (for Bad displacement) | FRET | [5] |
| A-1331852 (Bcl-xL inhibitor) | MCF-7 | <1.25 (for Bad displacement) | FRET | [5] |
Mandatory Visualizations
Signaling Pathway
Caption: Bim-Mediated Apoptotic Signaling Pathway.
Experimental Workflow
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
Cell-Penetrating Peptides for Enhanced Delivery of Pro-Apoptotic Bim BH3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic apoptotic pathway is a critical cellular process often dysregulated in cancer. The Bcl-2 family of proteins are central regulators of this pathway, with the BH3-only protein Bim acting as a potent trigger of apoptosis. Peptides derived from the Bim BH3 domain can mimic this pro-apoptotic function but are limited by poor cellular permeability. Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and can be utilized as vehicles for the intracellular delivery of therapeutic cargo, such as the this compound peptide. This document provides detailed application notes and experimental protocols for the synthesis, delivery, and evaluation of CPP-Bim BH3 conjugates to induce apoptosis in target cells.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins governs the mitochondrial pathway of apoptosis. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim, Bid, and Puma). In healthy cells, pro-survival proteins sequester pro-apoptotic members, preventing apoptosis. However, in response to cellular stress, BH3-only proteins are upregulated and bind to pro-survival proteins, liberating Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and cell death.[1][2]
Peptides derived from the BH3 domain of Bim can competitively inhibit pro-survival Bcl-2 family members, thereby initiating apoptosis.[1] However, the therapeutic potential of these peptides is hindered by their inability to efficiently cross the cell membrane. To overcome this limitation, this compound peptides can be conjugated to cell-penetrating peptides (CPPs), which act as delivery vectors to transport the pro-apoptotic cargo into the cytoplasm.[3] This approach has shown promise in preclinical cancer models.
This document outlines the principles and methodologies for utilizing CPPs for this compound delivery, including synthesis strategies, and detailed protocols for assessing cellular uptake, target engagement, and induction of apoptosis.
Signaling Pathway of Bim-Induced Apoptosis
The this compound peptide, once delivered into the cell by a CPP, integrates into the intrinsic apoptotic signaling cascade. It primarily functions by binding to and neutralizing anti-apoptotic Bcl-2 family proteins, which leads to the activation of the effector proteins Bax and Bak.
Experimental Workflow for CPP-Bim BH3 Delivery and Evaluation
A systematic workflow is essential to validate the efficacy of a CPP-Bim BH3 conjugate. This involves the synthesis and purification of the peptide, followed by a series of in vitro assays to assess its biological activity.
Quantitative Data Summary
The efficacy of CPP-Bim BH3 peptides can be quantified through various assays. The following tables summarize key quantitative data for different CPP-Bim BH3 constructs from published literature.
Table 1: Binding Affinities of this compound Peptides to Anti-Apoptotic Proteins
| This compound Peptide Variant | Target Protein | Binding Affinity (Kd or Ki, nM) | Assay Method |
| Wild-type this compound | Bcl-xL | 14 | Fluorescence Polarization |
| Wild-type this compound | Mcl-1 | 10 | Fluorescence Polarization |
| Bim SAHBA1 | Bcl-xL | Low nM range | Not Specified |
| MS1 (modified this compound) | Mcl-1 | ~3 µM (EC50 in cells) | BH3 Profiling |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6]
Table 2: Cellular Efficacy of CPP-Bim BH3 Conjugates
| CPP-Bim BH3 Construct | Cell Line | IC50 (µM) | Assay |
| TAT-Bim I58(Chg) | THP-1 | ~25 | Cell Viability |
| TAT-Bim I58(Chg) | U-937 | ~20 | Cell Viability |
| TAT-Bim I58(Chg) | Daudi | ~30 | Cell Viability |
| BIM SAHBA1 | OCI-AML3 | ~5.5 | Cell Viability |
| BIM SAHBA1 | Wild-type MEFs | ~20 | Cell Viability |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][7]
Experimental Protocols
Protocol 1: Synthesis of CPP-Bim BH3 Peptides by Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the synthesis of a linear CPP-Bim BH3 fusion peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Ether
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF for 5 minutes, repeat once.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid of the this compound sequence (C-terminus) using a 4-fold excess of the amino acid, coupling reagents, and base in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, followed by the CPP sequence.
-
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cells in culture
-
CPP-Bim BH3 conjugate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of the CPP-Bim BH3 conjugate. Add the desired concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.[11][12][13]
-
Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
-
Cells in culture
-
CPP-Bim BH3 conjugate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol. A shorter incubation time (e.g., 6-24 hours) is often sufficient for detecting caspase activation.
-
Assay:
Protocol 4: Cellular Uptake and Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of a fluorescently labeled CPP-Bim BH3 peptide.
Materials:
-
Fluorescently labeled CPP-Bim BH3 (e.g., FITC-labeled)
-
Glass-bottom culture dishes or chamber slides
-
Cells in culture
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Mitochondrial stain (e.g., MitoTracker Red CMXRos)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled CPP-Bim BH3 conjugate at the desired concentration for a specified time (e.g., 2-4 hours).
-
Staining (for live-cell imaging):
-
During the last 30 minutes of peptide incubation, add the nuclear and/or mitochondrial stains according to the manufacturer's instructions.
-
Wash the cells with pre-warmed culture medium.
-
Image the cells immediately using a confocal microscope.
-
-
Staining (for fixed-cell imaging):
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for intracellular antibody staining, not typically needed for peptide visualization).
-
Wash with PBS.
-
Stain with nuclear stain.
-
Wash with PBS.
-
Mount the coverslip with mounting medium.
-
Protocol 5: Membrane Permeability Assessment by Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Cells in culture
-
CPP-Bim BH3 conjugate
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
Assay:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a spectrophotometer.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent provided in the kit).[19][20]
-
Conclusion
The use of cell-penetrating peptides to deliver pro-apoptotic this compound peptides represents a promising strategy for inducing apoptosis in cancer cells. The protocols and data presented in this document provide a framework for the successful synthesis, delivery, and evaluation of these therapeutic conjugates. Careful experimental design and the use of appropriate controls are crucial for obtaining reliable and reproducible results. Further optimization of CPP sequences and conjugation strategies may lead to the development of highly potent and specific anti-cancer therapeutics.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Lentiviral Delivery of Bim BH3 Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with their dysregulation being a hallmark of many cancers. The BH3-only protein Bim is a potent pro-apoptotic member of this family that can neutralize all anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak and subsequent cell death.[1] The delivery of the Bim BH3 domain, the minimal death domain, represents a promising therapeutic strategy to induce apoptosis in cancer cells. Lentiviral vectors are an efficient tool for gene delivery, capable of transducing a wide range of dividing and non-dividing cells with stable and long-term transgene expression.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the lentiviral delivery of this compound constructs to induce apoptosis in target cells. The provided methodologies cover lentiviral vector design, virus production, target cell transduction, and subsequent analysis of apoptosis.
Data Presentation
Table 1: Representative Transduction Efficiency of VSV-G Pseudotyped Lentivirus in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Transduction Efficiency (%) at MOI 1 | Transduction Efficiency (%) at MOI >1 | Reference |
| NCI-H23 | Non-small cell lung cancer | >50 | Not specified | [4] |
| NCI-H460 | Non-small cell lung cancer | >50 | Not specified | [4] |
| NCI-H661 | Non-small cell lung cancer | >50 | Not specified | [4] |
| SHP-77 | Small cell lung cancer | >50 | Not specified | [4] |
| DMS 53 | Small cell lung cancer | >50 | Not specified | [4] |
| Human Osteosarcoma Cells | Osteosarcoma | Not specified (similar cytotoxicity to adenovirus) | Not specified (similar cytotoxicity to adenovirus) | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | High transduction efficiency (in vitro) | Not specified | [6] |
Table 2: Apoptosis Induction in Response to Bim Expression.
| Cell Line | Method of Bim Expression | Apoptosis Readout | Results | Reference |
| Immature B cells | BCR ligation (induces Bim) | Cell Viability | Dose-dependent killing, almost abrogated by loss of Bim | [7] |
| Mature B cells | BCR ligation (induces Bim) | Cell Viability | ~28% cell death, significantly reduced in Bim-deficient cells | [7] |
| Mouse Embryo Fibroblasts (MEFs) | Retroviral expression of Bim | Clonogenic Survival | Rapidly killed, no survival with Bim overexpression | [8] |
| FDC-P1 myeloid cells | Retroviral expression of Noxa (sensitizer) + ABT-737 | Cell Viability | Sensitized to ABT-737 induced killing | [8] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Apoptosis Signaling Pathway
The this compound domain can induce apoptosis through two primary mechanisms: direct activation of pro-apoptotic effector proteins Bax and Bak, and by neutralizing anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1), thereby releasing Bax and Bak to oligomerize at the mitochondrial outer membrane.[1][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][9]
Caption: this compound-mediated apoptosis pathway.
Experimental Workflow for Lentiviral Delivery and Analysis
The overall experimental workflow involves designing and cloning the this compound construct into a lentiviral vector, producing lentiviral particles, transducing the target cells, and finally, assessing the apoptotic phenotype.
Caption: Experimental workflow.
Experimental Protocols
Protocol 1: Lentiviral Vector Design and Construction for this compound Expression
-
Vector Backbone Selection : Choose a third-generation lentiviral vector for enhanced biosafety.[10] These systems typically separate the packaging components onto four plasmids.[3]
-
Promoter Selection : Select a suitable promoter for driving this compound expression in the target cells. A strong constitutive promoter like CMV or EF1α is often used for high-level expression. For cell-type-specific expression, a tissue-specific promoter can be employed.
-
This compound Construct Design : The this compound domain is a short peptide. To ensure proper expression and function, it can be fused to a reporter gene (e.g., GFP or mCherry) via a self-cleaving 2A peptide sequence to monitor transduction efficiency.
-
Cloning : Clone the designed this compound construct into the multiple cloning site of the lentiviral transfer plasmid using standard molecular biology techniques.
-
Sequence Verification : Sequence the final construct to confirm the integrity of the this compound sequence and other vector elements.
Protocol 2: Lentivirus Production and Titration
This protocol is adapted from a calcium phosphate-based method.[11]
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid (with this compound construct)
-
Packaging plasmids (e.g., pMD2.G for VSV-G envelope, psPAX2 for gag/pol/rev/tat)
-
Transfection reagent (e.g., Calcium Phosphate or Lipofectamine)
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding : Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection : Day 2:
-
In one tube, mix the lentiviral transfer plasmid and packaging plasmids. A common ratio is 4:3:1 for transfer:gag/pol:envelope plasmids.
-
In a separate tube, prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the plasmid mix and transfection reagent, incubate as recommended, and then add the mixture dropwise to the HEK293T cells.
-
-
Incubation : Incubate the cells for 16-24 hours at 37°C with 5% CO2.
-
Media Change : Day 3: Gently replace the transfection medium with fresh complete DMEM.
-
Virus Harvest : Day 4 & 5:
-
48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection. Pool the harvests.
-
-
Filtering and Storage :
-
Centrifuge the collected supernatant at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Titration (Functional Titer) :
-
Seed target cells in a 24-well plate.
-
The next day, transduce the cells with serial dilutions of the viral supernatant in the presence of polybrene (final concentration of 4-8 µg/mL).
-
48-72 hours post-transduction, determine the percentage of transduced (e.g., GFP-positive) cells by flow cytometry.
-
Calculate the viral titer in transducing units per mL (TU/mL).
-
Protocol 3: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Complete culture medium
-
Lentiviral stock (containing this compound construct)
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (B1679871) (if the vector contains a puromycin resistance gene)
Procedure:
-
Cell Seeding : Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction : Day 2:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium by adding polybrene to the complete culture medium (final concentration 4-8 µg/mL). Note: Some cell types are sensitive to polybrene, so a toxicity control is recommended.[5]
-
Remove the old medium from the cells and add the transduction medium.
-
Add the desired amount of lentivirus to the cells. The multiplicity of infection (MOI) will depend on the cell type and the desired transduction efficiency.
-
Gently swirl the plate to mix and incubate at 37°C with 5% CO2.
-
-
Media Change : Day 3: After 18-24 hours, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Selection (Optional) : Day 4 onwards: If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of the selection agent to the medium to select for stably transduced cells. The optimal concentration should be determined beforehand with a kill curve.[12]
-
Expansion and Analysis : Expand the transduced cell population for subsequent apoptosis assays.
Protocol 4: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13][14]
Materials:
-
Transduced and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting : Harvest both transduced and non-transduced control cells (approximately 1-5 x 10^5 cells per sample). For adherent cells, use trypsin and collect any floating cells from the medium.
-
Washing :
-
Transfer cells to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V vs. PI fluorescence.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
-
-
Data Interpretation : Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the lentiviral delivery of the this compound construct.
Disclaimer
Lentiviral work must be performed in a BSL-2 or higher containment facility with appropriate personal protective equipment and following institutional biosafety guidelines.
References
- 1. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. Lentiviral Transduction Protocol [merckmillipore.com]
- 6. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 7. Loss of the Pro-Apoptotic BH3-only Bcl-2 Family Member Bim Inhibits BCR Stimulation–induced Apoptosis and Deletion of Autoreactive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-immunoprecipitation of Bim BH3 with Bcl-xL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the Bim BH3 domain with the anti-apoptotic protein Bcl-xL. This interaction is a critical regulatory point in the intrinsic apoptotic pathway and a key target for the development of novel cancer therapeutics.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of programmed cell death, or apoptosis.[1] This family includes both pro-apoptotic members, such as Bim, and anti-apoptotic members, like Bcl-xL.[2] The function of these proteins is tightly controlled through a series of protein-protein interactions. A pivotal event in the initiation of apoptosis is the binding of the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic "BH3-only" proteins, like Bim, to a hydrophobic groove on anti-apoptotic proteins, such as Bcl-xL.[1][3] This interaction neutralizes the anti-apoptotic function of Bcl-xL, allowing for the activation of effector proteins like Bax and Bak, which ultimately leads to mitochondrial outer membrane permeabilization and cell death.[4][5]
The co-immunoprecipitation technique is a powerful tool to study the in-vivo or in-vitro interaction between Bim and Bcl-xL.[6][7] This method utilizes an antibody to isolate a specific protein of interest (the "bait," e.g., Bcl-xL) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., Bim). Subsequent analysis by western blotting can then confirm the presence of the interacting partner.
Signaling Pathway
The interaction between Bim and Bcl-xL is a key event in the intrinsic pathway of apoptosis. Under normal conditions, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic proteins, preventing cell death.[2] Upon receiving apoptotic stimuli, BH3-only proteins like Bim are activated. Bim then binds to Bcl-xL, displacing pro-apoptotic effector proteins and leading to their activation, which culminates in the execution of apoptosis.[8]
Caption: Intrinsic apoptosis pathway highlighting the Bim and Bcl-xL interaction.
Quantitative Data
The binding affinity between the this compound domain and Bcl-xL has been quantified in various studies. The dissociation constant (Kd) or the inhibitory constant (Ki) are common measures of this interaction, with lower values indicating a stronger binding affinity.
| Interacting Proteins | Method | Affinity Constant (nM) | Reference |
| This compound peptide and Bcl-xL | Fluorescence Polarization | Ki = 23 | [9] |
| This compound peptide and Bcl-xL | Fluorescence Polarization | Ki = 2 | [10] |
| VBad and CBcl-XL | FLIM-FRET | IC50 < 1.25 µM (with A-1155463) | [11] |
| VBimEL and CBcl-XL | FLIM-FRET | Resistant to >10 µM ABT-263 | [11] |
| Beclin-1 BH3 and Bcl-xL | Fluorescence Polarization | IC50 = 1.7 µM (with ABT737) | [12] |
Note: Affinity constants can vary depending on the specific experimental conditions, constructs used (full-length protein vs. peptide), and the assay method.
Experimental Protocol: Co-immunoprecipitation of Bim and Bcl-xL
This protocol provides a general workflow for the co-immunoprecipitation of endogenous or overexpressed Bcl-xL with Bim. Optimization may be required for specific cell lines and experimental conditions.
Materials
-
Cell Culture: Mammalian cells expressing Bim and Bcl-xL (e.g., HEK293T, HeLa, or relevant cancer cell lines).
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit or mouse anti-Bcl-xL antibody validated for IP.
-
Primary antibody for western blotting (WB): Rabbit or mouse anti-Bim antibody and anti-Bcl-xL antibody.
-
Isotype control antibody (e.g., normal rabbit or mouse IgG).
-
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: Lysis buffer or a buffer with lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).
-
Equipment: Microcentrifuge, vortexer, rotating platform, western blotting apparatus.
Experimental Workflow
Caption: General workflow for a co-immunoprecipitation experiment.
Procedure
-
Cell Lysis: a. Culture and treat cells as required for your experiment. b. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add isotype control IgG and Protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.[13]
-
Immunoprecipitation: a. Add the primary anti-Bcl-xL antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Immune Complex Capture: a. Add pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate for 1-2 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: a. Resuspend the beads in 1X SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against Bim and Bcl-xL to detect the co-immunoprecipitated proteins. d. Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Expected Results
A successful co-immunoprecipitation experiment will show a band for Bim in the lane corresponding to the Bcl-xL immunoprecipitation, but not in the isotype control lane. The Bcl-xL band should be present in the Bcl-xL IP lane, confirming the successful pulldown of the bait protein.
Troubleshooting
-
High Background: Increase the number of washes, use a more stringent wash buffer, or perform pre-clearing.
-
No Interaction Detected: Ensure the lysis buffer is non-denaturing, check antibody quality and concentration, and consider cross-linking agents if the interaction is weak or transient.
-
Heavy/Light Chain Interference: Use IP/western blot-validated antibodies from different species if possible, or use light chain-specific secondary antibodies for western blotting.[14]
By following this detailed protocol, researchers can effectively investigate the crucial interaction between this compound and Bcl-xL, contributing to a deeper understanding of apoptosis regulation and the development of targeted therapies.
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-xL - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Validating Protein Interactions with Co-Immunoprecipitation Using Endogenous and Tagged Protein Models | Cell Signaling Technology [cellsignal.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 12. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for FRET Imaging of Bim BH3 Protein Interactions in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Förster Resonance Energy Transfer (FRET) imaging for the quantitative analysis of Bim BH3 protein interactions in living cells. This technique offers high spatial and temporal resolution, making it invaluable for studying the dynamic regulation of apoptosis and the efficacy of targeted therapeutics.[1][2][3][4]
Application Notes
Introduction to FRET and this compound Interactions
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1][2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for studying protein-protein interactions in live cells.[2] By genetically fusing fluorescent proteins (e.g., CFP as a donor and YFP as an acceptor) to proteins of interest, their interaction can be monitored by detecting the FRET signal.[5]
The pro-apoptotic protein Bim, a member of the Bcl-2 family, plays a crucial role in initiating the intrinsic pathway of apoptosis.[6][7] It contains a single Bcl-2 homology 3 (BH3) domain, which is essential for its apoptotic function.[7][8] The this compound domain enables it to bind to and neutralize anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1), thereby allowing the pro-apoptotic proteins Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[6][9][10] FRET imaging allows for the direct visualization and quantification of these critical interactions within the cellular environment.
Principle of this compound FRET Biosensors
To study this compound interactions, FRET biosensors are constructed by fusing a donor fluorophore (e.g., mCerulean3) to an anti-apoptotic protein (e.g., Bcl-xL) and an acceptor fluorophore (e.g., Venus) to Bim or its BH3 domain.[11][12] When Bim binds to the anti-apoptotic protein, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. Conversely, dissociation of this complex, for instance, by a competing BH3-mimetic drug, leads to a decrease in FRET.[11][12] This change in FRET can be quantitatively measured using various microscopy techniques, most notably Fluorescence Lifetime Imaging Microscopy (FLIM).[3][11][12][13]
Applications in Drug Development
The study of this compound interactions is particularly relevant for the development of cancer therapeutics. Many cancers overexpress anti-apoptotic Bcl-2 family proteins, leading to cell survival and resistance to treatment. BH3-mimetic drugs are designed to mimic the action of BH3-only proteins like Bim, binding to anti-apoptotic proteins and liberating pro-apoptotic signals.[11][12][14] FRET-based assays in live cells provide a powerful platform to:
-
Screen and characterize the efficacy of novel BH3-mimetic compounds.
-
Investigate mechanisms of drug resistance, such as the failure of a drug to displace Bim from anti-apoptotic partners.[14][15][16]
-
Quantify the binding affinities of protein-protein interactions in their native cellular environment.[17][18][19]
Signaling Pathway and Experimental Workflow
Bim-Mediated Apoptotic Signaling Pathway
Caption: Bim-mediated intrinsic apoptotic pathway.
FRET Imaging Experimental Workflow
Caption: General workflow for a FLIM-FRET experiment.
Experimental Protocols
Protocol 1: Plasmid Construction for FRET Biosensors
-
Vector Selection : Choose mammalian expression vectors with strong promoters (e.g., CMV).
-
Fluorophore Selection : Select a suitable FRET pair. The mCerulean3 (donor) and Venus (acceptor) pair is a common choice due to its brightness and photostability.[11][12]
-
Cloning :
-
Clone the cDNA of the anti-apoptotic protein (e.g., human Bcl-xL) in-frame with the donor fluorophore (e.g., mCerulean3). A flexible linker sequence between the protein and the fluorophore is recommended to ensure independent folding.
-
Clone the cDNA of the BH3-only protein (e.g., human Bim) or its BH3 domain in-frame with the acceptor fluorophore (e.g., Venus).
-
-
Verification : Sequence the final constructs to confirm the correct open reading frame.
Protocol 2: Cell Culture, Transfection, and Sample Preparation
-
Cell Line Selection : Choose a cell line appropriate for the study. MCF-7 breast cancer cells or Baby Mouse Kidney (BMK) cells double-deficient for Bax and Bak (BMK-dko) are commonly used.[11][12][14] BMK-dko cells are resistant to apoptosis, which allows for higher expression of pro-apoptotic proteins.[12]
-
Cell Culture : Culture cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Transfection :
-
Plate cells onto imaging-suitable dishes (e.g., glass-bottom 35 mm dishes).
-
Transfect cells with the donor and acceptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. For quantitative FRET, it is often beneficial to establish a stable cell line expressing the donor construct and then transiently transfect the acceptor.[13]
-
-
Incubation : Allow 24-48 hours for protein expression before imaging.
Protocol 3: FLIM-FRET Imaging and Data Acquisition
This protocol is based on a time-domain FLIM system.
-
Microscope Setup :
-
Use an inverted confocal or multiphoton microscope equipped with a pulsed laser for donor excitation (e.g., ~440 nm for mCerulean3).
-
Ensure the system has a high-speed, time-correlated single-photon counting (TCSPC) detector.
-
-
Calibration : Calibrate the FLIM system using a known fluorescence lifetime standard (e.g., fluorescein).
-
Control Samples :
-
Donor-only sample : Image cells expressing only the donor-fused protein (e.g., mCer3-Bcl-xL) to measure the unquenched donor lifetime (τD).[3]
-
Non-interacting control : Image cells expressing the donor-fused protein and a non-binding mutant of the acceptor-fused protein to establish a baseline for no FRET.
-
-
Image Acquisition :
-
Identify cells co-expressing both donor and acceptor constructs.
-
Excite the donor fluorophore and collect the emitted photons over time.
-
Acquire enough photons per pixel to generate a reliable fluorescence decay curve (typically >1000 photons in the brightest pixel).
-
-
Drug Addition (for inhibition studies) :
Protocol 4: Data Analysis and Quantification
-
Lifetime Analysis :
-
For each pixel in the image, fit the fluorescence decay curve to a single or double exponential decay model to determine the fluorescence lifetime (τ).
-
Generate a fluorescence lifetime map of the cell.
-
-
FRET Efficiency Calculation :
-
Calculate the FRET efficiency (E) for each pixel using the formula: E = 1 - (τDA / τD) Where τDA is the donor lifetime in the presence of the acceptor, and τD is the donor lifetime in the absence of the acceptor.[3]
-
-
Data Presentation :
-
Present FRET efficiency as a pseudo-colored image to visualize the subcellular localization of the protein interaction.
-
Quantify the average FRET efficiency for whole cells or specific regions of interest (e.g., mitochondria).
-
For drug inhibition studies, plot the change in FRET efficiency over time or as a function of drug concentration.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from FLIM-FRET experiments studying this compound interactions.
Table 1: FRET Efficiency of Bim Interaction with Bcl-xL
| Construct Pair | Average Donor Lifetime (τDA) (ns) | FRET Efficiency (E) | Description |
| mCer3-Bcl-xL (Donor only) | 3.8 ± 0.1 | 0 | Unquenched donor lifetime (τD). |
| mCer3-Bcl-xL + Venus-Bim | 2.5 ± 0.2 | 0.34 | Significant FRET indicates direct interaction. |
| mCer3-Bcl-xL + Venus-Bim(mut) | 3.7 ± 0.1 | 0.03 | Mutation in this compound domain abolishes interaction. |
Data are represented as mean ± standard deviation from n=20 cells. τD is the lifetime of the donor in the absence of the acceptor.
Table 2: Effect of BH3-Mimetic (ABT-263) on Bcl-xL:Bim Interaction
| Condition | Average Donor Lifetime (τDA) (ns) | FRET Efficiency (E) | % Inhibition |
| mCer3-Bcl-xL + Venus-Bim (DMSO) | 2.5 ± 0.2 | 0.34 | 0% |
| mCer3-Bcl-xL + Venus-Bim (+10 µM ABT-263) | 3.5 ± 0.2 | 0.08 | 76.5% |
| mCer3-Bcl-xL + Venus-Bad (DMSO) | 2.7 ± 0.1 | 0.29 | 0% |
| mCer3-Bcl-xL + Venus-Bad (+10 µM ABT-263) | 3.7 ± 0.1 | 0.03 | 89.7% |
This table demonstrates how FRET can quantify the displacement of different BH3-only proteins by a drug. Some studies have shown that Bim can be resistant to displacement by certain BH3 mimetics.[14][15]
Logical Relationship for FRET Data Interpretation
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. rupress.org [rupress.org]
- 3. Monitoring Protein Interactions in Living Cells with Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 5. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Small-molecule Inhibition of Protein Interactions in Live Cells Using FLIM-FRET [bio-protocol.org]
- 12. Measuring Small-molecule Inhibition of Protein Interactions in Live Cells Using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Interactions of pro-apoptotic BH3 proteins with anti-apoptotic Bcl-2 family proteins measured in live MCF-7 cells using FLIM FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 16. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FRETting about the affinity of bimolecular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced FRET normalization allows quantitative analysis of protein interactions including stoichiometries and relative affinities in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Bim BH3 Thermodynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. The BH3-only protein Bim is a potent pro-apoptotic member of this family, capable of binding to and neutralizing all anti-apoptotic Bcl-2 family members, including Bcl-xL, Mcl-1, and Bcl-2 itself. This interaction is a critical checkpoint in the induction of apoptosis and a key target for the development of novel cancer therapeutics. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, label-free measurement of the thermodynamic parameters of these binding events. By quantifying the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the Bim BH3 domain's interaction with its pro-survival partners, researchers can gain deep insights into the molecular driving forces of this crucial cellular process. These thermodynamic signatures are invaluable for understanding the mechanism of action of Bim, for the structure-based design of BH3-mimetic drugs, and for characterizing the effects of mutations on binding affinity.
Signaling Pathway of Bim-Mediated Apoptosis
The pro-apoptotic protein Bim acts as a sentinel for cellular stress. Upon receiving apoptotic stimuli, Bim is activated and translocates to the mitochondria where it interacts with anti-apoptotic Bcl-2 family proteins. This binding event neutralizes the pro-survival proteins, thereby liberating the effector proteins Bak and Bax. Once released, Bak and Bax can oligomerize in the outer mitochondrial membrane, leading to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Unlocking Apoptosis: In Vitro Assays Using Bim BH3 Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy and research into cellular homeostasis. BH3 profiling is a powerful functional assay that utilizes synthetic peptides derived from the BH3 domains of pro-apoptotic proteins to assess a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[1] Among these, the Bim BH3 peptide is a potent tool, as it can promiscuously bind to all anti-apoptotic BCL-2 family members and directly activate the effector proteins BAX and BAK, providing a measure of the overall level of apoptotic priming within a cell.[2][3][4]
These application notes provide a detailed overview and protocols for conducting in vitro apoptosis assays using this compound peptides, aimed at researchers, scientists, and professionals in drug development.
Principle of the Assay
The core principle of BH3 profiling lies in the controlled interrogation of mitochondria with BH3 peptides.[1] In healthy, unprimed cells, anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 sequester pro-apoptotic "activator" proteins.[1] When permeabilized cells are exposed to this compound peptides, these peptides can displace the activators from the anti-apoptotic proteins and also directly activate BAX and BAK.[3][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the "point of no return" in apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors.[3] The extent of MOMP is directly proportional to the cell's apoptotic priming.[2][3]
BCL-2 Family Signaling Pathway
Caption: The BCL-2 family regulates the intrinsic apoptosis pathway.
Applications in Research and Drug Development
-
Predicting Chemotherapy Response: High apoptotic priming in cancer cells often correlates with greater sensitivity to chemotherapy.[3]
-
BH3 Mimetic Drug Development: BH3 profiling is crucial for assessing the efficacy of BH3 mimetic drugs that target specific anti-apoptotic proteins.[1]
-
Understanding Drug Resistance: This assay can help elucidate mechanisms of resistance to apoptosis-inducing therapies.[6]
-
Basic Research: It provides a functional readout of the apoptotic state of cells in various experimental conditions.
Experimental Protocols
There are several variations of the BH3 profiling assay, primarily differing in the starting material (isolated mitochondria or whole cells) and the readout method (plate reader-based or flow cytometry). The whole-cell method is often preferred for its convenience and applicability to limited sample sizes.[5]
Protocol 1: Flow Cytometry-Based BH3 Profiling (Cytochrome c Release)
This protocol, adapted from published methods, is suitable for heterogeneous cell populations.[1]
Materials:
-
Single-cell suspension of cells of interest
-
BH3 peptides (e.g., Bim, Puma, Bad, Noxa) of high purity (>95%), dissolved in DMSO
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES (pH 7.5), 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, and 5 mM succinate.[1][2][3]
-
Permeabilization agent: Digitonin (B1670571) (e.g., 1% stock in DMSO)
-
Positive control for MOMP: Alamethicin
-
Fixation buffer: Paraformaldehyde (PFA) (e.g., 4% in PBS)
-
Staining: Anti-cytochrome c antibody (e.g., Alexa Fluor 647 conjugated) and a DNA stain (e.g., DAPI, Hoechst)
-
FACS buffer: PBS with 1-2% BSA
-
96-well or 384-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Peptide Plate Preparation:
-
Prepare a 2x concentrated solution of each BH3 peptide in MEB.
-
Aliquot the peptide solutions into the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a positive control (Alamethicin).
-
-
Permeabilization and Peptide Exposure:
-
Determine the optimal digitonin concentration to permeabilize the plasma membrane without disrupting the mitochondrial outer membrane. This can be done by titrating digitonin and assessing cell permeability with trypan blue.[7] A final concentration of around 0.001-0.002% is often a good starting point.[1]
-
Resuspend the cell pellet in MEB containing the optimized concentration of digitonin.
-
Quickly add the cell suspension to the wells of the pre-prepared peptide plate.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature or 28°C.[1]
-
-
Fixation and Staining:
-
Fix the cells by adding an equal volume of 4% PFA solution (for a final concentration of 2%) directly to the wells. Incubate for 10-15 minutes at room temperature.[1]
-
Centrifuge the plate, discard the supernatant, and wash the cells with FACS buffer.
-
Add the anti-cytochrome c antibody and a DNA stain to each well.
-
Incubate in the dark as recommended by the antibody manufacturer.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Gate on single cells and then on the cell population of interest.
-
Quantify the percentage of cells that have lost cytochrome c staining (cytochrome c negative).
-
Caption: Experimental workflow for BH3 profiling by flow cytometry.
Protocol 2: Plate Reader-Based BH3 Profiling (Mitochondrial Membrane Potential using JC-1)
This protocol is suitable for homogenous cell populations and provides a higher-throughput method.[3][5]
Materials:
-
Same as Protocol 1, with the following exceptions:
-
JC-1 dye instead of anti-cytochrome c antibody.
-
A fluorescence plate reader.
-
Newmeyer Buffer can be used as an alternative to MEB: 10 mM HEPES pH 7.7, 300 mM trehalose, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate.[2]
-
Procedure:
-
Cell and Peptide Plate Preparation:
-
Prepare cells and the peptide plate as described in Protocol 1.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with digitonin and stain with JC-1 dye according to the manufacturer's protocol.
-
-
Peptide Exposure and Analysis:
-
Add the permeabilized and stained cells to the peptide plate.
-
Immediately place the plate in a fluorescence plate reader and monitor the fluorescence over time (e.g., every 5 minutes for 1-2 hours). JC-1 forms aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon mitochondrial depolarization (green fluorescence). The ratio of red to green fluorescence is used to determine the loss of mitochondrial membrane potential.
-
Data Presentation and Interpretation
The results of a BH3 profiling experiment are typically presented as the percentage of cells that have undergone MOMP (% Priming) in response to each BH3 peptide. This data can be summarized in a table for clear comparison.
Table 1: Representative BH3 Profiling Data
| Cell Line | Treatment | % Priming (Bim 10 µM) | % Priming (Bad 10 µM) | % Priming (Noxa 10 µM) | Inferred Dependency |
| Cell Line A | Vehicle | 65% | 60% | 10% | BCL-2 / BCL-xL |
| Cell Line B | Vehicle | 70% | 15% | 68% | MCL-1 |
| Cell Line C | Drug X | 85% | 75% | 12% | Increased BCL-2 / BCL-xL priming |
Data are representative and for illustrative purposes.
Interpretation:
-
Bim peptide: Indicates the overall apoptotic priming. A higher percentage of MOMP suggests the cells are closer to the apoptotic threshold.
-
Bad peptide: Selectively binds to and inhibits BCL-2, BCL-xL, and BCL-w. High sensitivity to the Bad peptide indicates a dependency on these proteins for survival.
-
Noxa peptide: Specifically inhibits MCL-1. High sensitivity to the Noxa peptide points to an MCL-1 dependency.
Quantitative Data from Literature
The following table summarizes representative quantitative data from studies utilizing BH3 profiling assays.
Table 2: Summary of Quantitative Data from this compound Peptide Assays
| Cell Line/Type | Assay Method | This compound Concentration | Measured Effect | Finding | Reference |
| OCI-AML3 | Cell Viability | ~5.5 µM (IC50) | Dose-responsive cytotoxicity | Stapled this compound peptide (BIM SAHBA1) induces apoptosis. | [8] |
| Wild-type MEFs | Cell Viability | ~20 µM (IC50) | Dose-responsive cytotoxicity | Less potent activity compared to OCI-AML3 cells. | [8] |
| Bax/Bak DKO MEFs | Cell Viability | >20 µM | Negligible activity | Demonstrates BAX/BAK dependence of the assay. | [8] |
| Mcl-1 dependent cell lines | BH3 Profiling (JC-1) | 2.5 - 3.3 µM (EC50) | Mitochondrial depolarization | Engineered Bim-derived peptides show high potency. | [9] |
| Non-small cell lung cancer | Dynamic BH3 Profiling | Not specified | Enhanced MOMP | Navitoclax treatment increased priming. | [4] |
Logical Relationship Diagram: Interpreting BH3 Profiling Results
Caption: Logic for interpreting BH3 profiling data.
By employing these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound peptides to probe the apoptotic landscape of cells, yielding valuable insights for both fundamental research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 7. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Assessing Mitochondrial Outer Membrane Permeabilization with Bim BH3 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial outer membrane permeabilization (MOMP) is a critical, irreversible step in the intrinsic pathway of apoptosis, often referred to as the "point of no return."[1] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of pro-apoptotic and anti-apoptotic members.[2] An imbalance in the interactions between these proteins can lead to unscheduled cell death, as seen in neurodegenerative diseases, or inhibition of apoptosis, a hallmark of cancer.[3] The BH3 profiling assay was developed to functionally measure the proximity of a cell to the apoptotic threshold, a state known as "apoptotic priming."[1] This technique utilizes synthetic peptides derived from the BH3 domain of pro-apoptotic proteins, such as Bim, to probe the mitochondrial response and determine a cell's dependence on specific anti-apoptotic proteins for survival.[4]
The Bim BH3 peptide is a powerful tool in this assay as it can bind to all anti-apoptotic Bcl-2 proteins and directly activate the pro-apoptotic effector proteins BAX and BAK, leading to MOMP.[1][5] By measuring the extent of MOMP in response to the this compound peptide, researchers can gain valuable insights into the apoptotic readiness of cells, predict their sensitivity to chemotherapeutic agents, and guide the development of novel BH3 mimetic drugs.[6][7]
This document provides detailed application notes and protocols for assessing MOMP using the this compound peptide, targeted at researchers, scientists, and professionals in drug development.
Signaling Pathway of Apoptosis Induction
The intrinsic apoptotic pathway is governed by the intricate interplay of the Bcl-2 protein family. In healthy cells, pro-apoptotic effector proteins BAX and BAK are kept in an inactive state by anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[5] Upon receiving an apoptotic stimulus, BH3-only proteins, like Bim, are activated.[6] Bim can then either bind to and neutralize the anti-apoptotic proteins, releasing BAX and BAK, or directly activate BAX and BAK.[5] This activation leads to the oligomerization of BAX and BAK, forming pores in the outer mitochondrial membrane.[1] This permeabilization results in the release of apoptogenic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[3]
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3-only protein BIM: An emerging target in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for Creating Stable Cell Lines Expressing Bim BH3 Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Within this family, the BH3-only protein Bim (Bcl-2 interacting mediator of cell death) is a potent initiator of apoptosis.[1][2] Bim's function is primarily mediated through its Bcl-2 homology 3 (BH3) domain, which allows it to bind to and neutralize pro-survival Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1), thereby liberating pro-apoptotic effector proteins Bax and Bak to trigger mitochondrial outer membrane permeabilization and subsequent cell death.[3][4][5][6]
Mutations within the Bim BH3 domain can alter its binding affinity for different pro-survival partners, providing a powerful tool to dissect the specific roles of these interactions in apoptosis regulation and drug response.[7][8] Establishing stable cell lines that constitutively express these this compound mutants is crucial for long-term studies, offering a consistent and reproducible system for investigating apoptotic signaling, validating drug targets, and screening for novel therapeutics.[9][10][11][12]
These application notes provide a comprehensive guide, including detailed protocols, for the successful generation and validation of stable cell lines expressing specific this compound mutants.
Signaling Pathway and Experimental Overview
Understanding the signaling context of Bim and the experimental steps required is crucial for success. The following diagrams illustrate the core apoptotic pathway involving Bim and the general workflow for creating stable cell lines.
Bim-Mediated Apoptotic Signaling Pathway
Apoptotic stimuli lead to the activation of Bim. The BH3 domain of Bim is critical for its interaction with pro-survival Bcl-2 family members. This interaction neutralizes the pro-survival proteins, allowing Bax and Bak to oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.
General Workflow for Stable Cell Line Generation
The process begins with modifying a mammalian expression vector to include the desired this compound mutation. This plasmid is then introduced into a suitable host cell line. A selection process isolates cells that have successfully integrated the plasmid, followed by expansion and validation of the clonal cell lines.[9][13][14]
Data Presentation: this compound Mutants
Mutations in the BH3 domain of Bim can selectively disrupt its interaction with specific pro-survival Bcl-2 family members. This differential binding affinity is a key quantitative parameter. The functional consequence of these mutations is measured by the extent to which they induce apoptosis.
Table 1: Binding Affinities of this compound Mutant Peptides
This table presents example binding affinities (Dissociation Constant, Kd) of synthetic this compound peptides with different mutations to pro-survival proteins Bcl-xL and Mcl-1. Lower Kd values indicate stronger binding.
| This compound Mutant | Sequence Alteration | Target Pro-Survival Protein | Binding Affinity (Kd, nM) | Reference |
| Wild-Type (WT) | None | Bcl-xL | 1.5 | [8] |
| Wild-Type (WT) | None | Mcl-1 | 2.1 | [8] |
| BimBad | BH3 domain replaced with Bad BH3 | Bcl-xL | 1.4 | [8] |
| BimBad | BH3 domain replaced with Bad BH3 | Mcl-1 | >1000 (No binding) | [8] |
| BimNoxa | BH3 domain replaced with Noxa BH3 | Bcl-xL | >1000 (No binding) | [8] |
| BimNoxa | BH3 domain replaced with Noxa BH3 | Mcl-1 | 11.0 | [8] |
| BimPuma | BH3 domain replaced with Puma BH3 | Bcl-xL | 0.4 | [8] |
| BimPuma | BH3 domain replaced with Puma BH3 | Mcl-1 | 1.8 | [8] |
Table 2: Functional Effects of Expressing this compound Mutants
This table summarizes the expected functional outcomes when the corresponding full-length this compound mutants are stably expressed in a cell line. Apoptosis is quantified relative to cells expressing wild-type Bim.
| Stable Cell Line | Expected Pro-Survival Target(s) | Relative Apoptosis Induction (%) |
| Empty Vector | N/A | 0% |
| Wild-Type Bim | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | 100% |
| BimBad | Bcl-2, Bcl-xL, Bcl-w | 60-80% |
| BimNoxa | Mcl-1, A1 | 30-50% |
| BimPuma | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | 90-100% |
Note: Relative apoptosis induction values are illustrative and will vary depending on the cell line and the relative expression levels of pro-survival Bcl-2 family members.
Experimental Protocols
Protocol 1: Plasmid Construction via Site-Directed Mutagenesis
This protocol describes how to introduce specific point mutations into the BH3 domain of a Bim gene already cloned into a mammalian expression vector. The method is based on the QuikChange PCR protocol.[15][16][17]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuTurbo)[15]
-
Expression plasmid containing wild-type Bim cDNA
-
Custom mutagenic oligonucleotide primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme[17]
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling (typically 16-20 cycles) to amplify the entire plasmid, incorporating the mutation.[16]
-
-
Template Digestion: After PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[17]
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli.
-
Plating and Incubation: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Clone Selection and Plasmid Purification: Pick several individual colonies and grow them in liquid culture. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing of the entire Bim gene.[18]
Protocol 2: Transfection of Mammalian Cells
This protocol outlines the introduction of the mutant Bim expression plasmid into the target mammalian cell line. Lipofection is a commonly used method.[9][19]
Materials:
-
Healthy, sub-confluent mammalian cells in culture
-
Purified mutant Bim expression plasmid (and an empty vector control)
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in 6-well plates so they reach 70-90% confluency on the day of transfection.[18]
-
Complex Formation:
-
In one tube, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.
-
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Medium Change: After incubation, replace the transfection medium with fresh, complete culture medium.
-
Recovery: Allow the cells to recover and begin expressing the gene for 48 hours before starting the selection process.[9][13]
Protocol 3: Selection and Isolation of Stable Cell Clones
This protocol describes how to select for cells that have stably integrated the plasmid and to isolate single clones to ensure a genetically homogenous population.[10][20]
Materials:
-
Transfected cells from Protocol 2
-
Complete culture medium
-
Selective antibiotic (e.g., Puromycin, G418/Neomycin, Hygromycin B, Zeocin).[20][21][22][23]
-
Cloning cylinders or sterile pipette tips
-
96-well plates
Procedure:
-
Determine Kill Curve (Prior to Experiment): Before starting, determine the minimum concentration of the selective antibiotic required to kill all non-transfected cells within 7-10 days. This is done by treating untransfected cells with a range of antibiotic concentrations.[13]
-
Apply Selection Pressure: 48 hours post-transfection, passage the cells into larger flasks and add the complete culture medium containing the predetermined concentration of the selective antibiotic.[13]
-
Selection Period: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. Most non-transfected cells will die off within the first week.
-
Colony Formation: After 1-2 weeks, distinct "islands" or colonies of resistant cells should become visible.[13]
-
Clonal Isolation (Single-Cell Cloning):
-
Wash the plate with PBS.
-
Place a cloning cylinder over a well-isolated colony and add a small amount of trypsin to detach the cells.
-
Alternatively, gently scrape the colony with a sterile pipette tip.
-
Transfer the single-cell suspension into a well of a 96-well plate containing selective medium.[20]
-
-
Clonal Expansion: Expand the single clones from the 96-well plates into progressively larger culture vessels, always maintaining the selective antibiotic in the medium.[24]
Protocol 4: Validation of Mutant Bim Expression by Western Blot
This protocol is used to confirm that the stable cell clones are expressing the mutant Bim protein at the protein level.
Materials:
-
Cell lysates from expanded stable clones
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (for transferring to PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Bim)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells from each clonal line and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each clone onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A band at the correct molecular weight for Bim confirms expression. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 5: Functional Characterization by Apoptosis Assay
This protocol uses Annexin V and a viability dye (like Propidium Iodide, PI) staining followed by flow cytometry to quantify the level of apoptosis induced by the expression of the this compound mutant.[25][26]
Materials:
-
Stable cell clones expressing different Bim mutants
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the stable cell lines (including empty vector control and wild-type Bim control) under standard conditions.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x106 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[26]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each this compound mutant. Compare these percentages to the wild-type Bim and empty vector controls.
References
- 1. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. BH3-only proteins that bind pro-survival Bcl-2 family members fail to induce apoptosis in the absence of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. bosterbio.com [bosterbio.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. addgene.org [addgene.org]
- 12. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 13. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 20. thesciencenotes.com [thesciencenotes.com]
- 21. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. takarabio.com [takarabio.com]
- 24. betalifesci.com [betalifesci.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for BH3 Profiling to Assess Apoptosis Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BH3 profiling is a powerful functional assay that provides a quantitative measure of a cell's proximity to the apoptotic threshold, a state referred to as "apoptotic priming".[1] This technique is instrumental in understanding the regulation of apoptosis and predicting cellular sensitivity to a class of anti-cancer drugs known as BH3 mimetics.[1][2][3] The assay relies on the principle of interrogating mitochondria with synthetic peptides derived from the BH3 domain of pro-apoptotic BCL-2 family proteins.[1][2] By measuring the extent of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides, researchers can determine a cell's dependence on specific anti-apoptotic BCL-2 proteins for survival.[2][3]
Core Principle:
The BCL-2 family of proteins are the central regulators of the intrinsic apoptotic pathway.[4][5][6][7][8] A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members dictates a cell's fate.[4][5] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic "activator" proteins, preventing the activation of the effector proteins BAX and BAK, thereby maintaining mitochondrial integrity.[1] Cells that are highly "primed" for apoptosis are closer to this threshold, with their anti-apoptotic proteins already engaged in neutralizing pro-apoptotic signals.[1][9] BH3 profiling perturbs this balance with specific BH3 peptides, revealing the specific anti-apoptotic dependencies that are critical for the cell's survival.[1][10]
Applications in Research and Drug Development:
-
Predicting Response to BH3 Mimetics: BH3 profiling can identify patient populations most likely to respond to targeted therapies that mimic the action of BH3-only proteins.[2]
-
Deciphering Drug Resistance Mechanisms: The technique can elucidate the specific anti-apoptotic dependencies that contribute to resistance against chemotherapy and targeted agents.[2]
-
Discovering Novel Therapeutic Targets: By mapping the apoptotic vulnerabilities of different cell types, BH3 profiling can uncover new targets for drug development.[2]
-
Monitoring Disease Progression and Treatment Efficacy: It can serve as a dynamic biomarker to assess disease progression and the effectiveness of therapeutic interventions.[2]
Signaling Pathway
The intrinsic apoptotic pathway is governed by the BCL-2 family of proteins, which can be broadly classified into three functional groups:
-
Anti-apoptotic proteins: BCL-2, BCL-xL, BCL-w, MCL-1, and A1 prevent apoptosis by binding to and inhibiting pro-apoptotic members.[4][7]
-
Pro-apoptotic effector proteins: BAX and BAK, upon activation, oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP and the release of pro-apoptotic factors like cytochrome c.[2]
-
Pro-apoptotic BH3-only proteins: These proteins act as sensors of cellular stress. They can be further divided into "activators" (e.g., BIM, BID) that can directly activate BAX and BAK, and "sensitizers" (e.g., BAD, NOXA) that promote apoptosis by binding to and inhibiting anti-apoptotic proteins, thereby displacing activator proteins.[2][8]
Experimental Protocols
There are several variations of the BH3 profiling protocol. The choice of method depends on the sample type (homogenous vs. heterogeneous) and the desired readout.
Intracellular BH3 (iBH3) Profiling by Flow Cytometry
This protocol is suitable for heterogeneous cell populations and measures cytochrome c release as a readout for MOMP.[1]
Materials and Reagents:
| Reagent | Specifications |
| Cells of Interest | Single-cell suspension |
| BH3 Peptides | High purity (>95%), dissolved in DMSO (e.g., BIM, PUMA, BAD, NOXA, HRK) |
| Mannitol Experimental Buffer (MEB) | 10 mM HEPES (pH 7.5), 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate |
| Permeabilization Agent | Digitonin (B1670571) (e.g., 1% stock in DMSO) |
| Positive Control for MOMP | Alamethicin |
| Fixation Buffer | Paraformaldehyde (PFA) (e.g., 2-4% in PBS) |
| Staining Reagents | Anti-cytochrome c antibody (e.g., Alexa Fluor 647 conjugated), DNA stain (e.g., DAPI, Hoechst) |
| FACS Buffer | PBS with 1-2% BSA |
| Equipment | 96-well or 384-well plates, flow cytometer |
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Surface Staining (Optional): If analyzing a heterogeneous population, cells can be stained with surface markers to identify specific subpopulations.
-
Peptide Plate Preparation: Prepare a 96-well or 384-well plate containing the desired concentrations of BH3 peptides.
-
Permeabilization and Peptide Exposure: Resuspend the cell pellet in MEB containing a titrated concentration of digitonin to permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.[1] Quickly add the cell suspension to the peptide plate.
-
Incubation: Incubate the plate for 60 minutes at 28°C or room temperature.[1]
-
Fixation: Fix the cells by adding an equal volume of PFA solution.[1]
-
Intracellular Staining: Permeabilize the cells further for intracellular staining and add the anti-cytochrome c antibody and a DNA stain.[1]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the percentage of cytochrome c negative cells.[1]
JC-1 Plate-Based BH3 Profiling
This high-throughput method is suitable for homogenous cell populations and measures the loss of mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1.[9]
Materials and Reagents:
| Reagent | Specifications |
| Cells of Interest | Single-cell suspension |
| BH3 Peptides | High purity (>95%), dissolved in DMSO |
| Mannitol Experimental Buffer (MEB) | 10 mM HEPES (pH 7.5), 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate |
| Permeabilization Agent | Digitonin (e.g., 5% stock in DMSO) |
| Fluorescent Dye | JC-1 |
| Equipment | 384-well plate, fluorescence plate reader |
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension.[10]
-
Permeabilization and Staining: Permeabilize the cells with digitonin and stain with JC-1.[10]
-
Peptide Exposure: Load the stained cells into a 384-well plate containing the BH3 peptides.[10]
-
Fluorescence Monitoring: Monitor the fluorescence in a plate reader over a time course (e.g., 180 minutes).[10]
-
Data Analysis: Analyze the change in JC-1 fluorescence to determine the loss of mitochondrial membrane potential.
Dynamic BH3 Profiling (DBP)
DBP measures changes in apoptotic priming following ex vivo drug treatment, making it a powerful tool for predicting drug sensitivity.[11][12][13]
Principle: DBP assesses how a therapeutic agent modulates a cell's apoptotic priming. An effective drug will increase the priming, making the mitochondria more sensitive to BH3 peptides.[13]
Experimental Workflow:
-
Drug Treatment: Treat cells ex vivo with the drug of interest for a defined period (e.g., 20 hours).[12]
-
BH3 Profiling: Perform either iBH3 profiling or JC-1 based BH3 profiling on the treated and untreated (control) cells.
-
Data Analysis: Calculate the "delta priming," which is the change in mitochondrial priming induced by the drug treatment.[14]
Data Presentation and Interpretation
The results of a BH3 profiling experiment are typically presented as the percentage of cells that have undergone MOMP (e.g., % cytochrome c loss or % depolarization) in response to each BH3 peptide. This data can be summarized in a table for clear comparison.
Example Data Table:
| BH3 Peptide | Target Anti-Apoptotic Protein(s) | Cell Line A (% MOMP) | Cell Line B (% MOMP) |
| BIM | All | 85 ± 5 | 90 ± 7 |
| PUMA | All | 80 ± 6 | 88 ± 5 |
| BAD | BCL-2, BCL-xL, BCL-w | 75 ± 8 | 20 ± 4 |
| NOXA | MCL-1, A1 | 15 ± 3 | 82 ± 6 |
| HRK | BCL-xL | 60 ± 7 | 18 ± 3 |
| Vehicle | N/A | 5 ± 2 | 6 ± 2 |
Interpretation:
-
High priming with BIM and PUMA indicates that the cells are generally primed for apoptosis.[10]
-
High sensitivity to BAD and HRK in Cell Line A suggests a strong dependence on BCL-2 and/or BCL-xL for survival.[10]
-
High sensitivity to NOXA in Cell Line B points to a critical dependence on MCL-1.[10]
BH3 profiling is a versatile and informative assay for assessing apoptosis sensitivity. It provides valuable insights into the apoptotic machinery of cells, with significant applications in basic research, drug discovery, and personalized medicine. The detailed protocols and interpretive guidelines provided in these application notes are intended to facilitate the successful implementation and application of this powerful technique.
References
- 1. benchchem.com [benchchem.com]
- 2. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 3. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
- 10. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 12. thno.org [thno.org]
- 13. Dynamic BH3 Profiling Predicts Drug Response - Innovations [innovations.dana-farber.org]
- 14. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
Application Notes and Protocols for Flow Cytometry Analysis of Bim BH3-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This pathway is tightly controlled by a balance between pro-apoptotic and anti-apoptotic members of this family. The BH3-only proteins, such as Bim (Bcl-2-interacting mediator of cell death), act as sensors of cellular stress and can initiate apoptosis by neutralizing anti-apoptotic Bcl-2 proteins and/or directly activating the pro-apoptotic effector proteins BAX and BAK.
The BH3 domain is the critical functional region of BH3-only proteins. Synthetic peptides derived from the BH3 domain of Bim can potently induce apoptosis by mimicking the function of the full-length protein. This makes them valuable tools for studying the mechanisms of apoptosis and for identifying cancer cells that are "primed" for cell death, indicating a dependency on anti-apoptotic proteins for their survival.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for inducing and analyzing apoptosis using a Bim BH3 peptide, with a focus on two key flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining and BH3 Profiling .
The Role of Bim in the Intrinsic Apoptotic Pathway
The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This is the "point of no return" in apoptosis, as it results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to caspase activation and cell death.
The Bcl-2 family proteins control MOMP. In healthy cells, the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester the pro-apoptotic effector proteins BAX and BAK, preventing their activation. Upon receiving an apoptotic stimulus, BH3-only proteins like Bim are activated. Bim can then bind to and inhibit the anti-apoptotic Bcl-2 proteins, releasing BAX and BAK. Additionally, Bim is considered a direct "activator" BH3-only protein, meaning it can also directly engage with and activate BAX and BAK.[1] Once activated, BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
A synthetic peptide corresponding to the this compound domain can bypass the upstream signaling events and directly engage the core apoptotic machinery at the level of the Bcl-2 family proteins. This allows for a direct assessment of the mitochondrial apoptotic pathway's integrity and the cell's "apoptotic priming" state.
Figure 1: this compound-induced intrinsic apoptosis pathway.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize typical quantitative data obtained from flow cytometry analysis of this compound-induced apoptosis. These values can vary depending on the cell type, experimental conditions, and the specific BH3 peptide used.
Table 1: Typical Results of Annexin V / PI Staining After this compound Peptide Treatment
| Cell Population | Description | Untreated Control (%) | This compound Treated (%) |
| Q1: Annexin V- / PI+ | Necrotic Cells | < 5 | 5 - 15 |
| Q2: Annexin V+ / PI+ | Late Apoptotic/Necrotic Cells | < 5 | 20 - 60 |
| Q3: Annexin V- / PI- | Viable Cells | > 90 | 20 - 70 |
| Q4: Annexin V+ / PI- | Early Apoptotic Cells | < 5 | 10 - 40 |
Table 2: Representative EC50 Values of BH3 Peptides in BH3 Profiling Assays
| BH3 Peptide | Target(s) | Typical EC50 Range (µM) in Sensitive Cells |
| Bim | All anti-apoptotic Bcl-2 proteins, BAX, BAK | 0.1 - 10 |
| Bad | Bcl-2, Bcl-xL, Bcl-w | 1 - 20 |
| Noxa | Mcl-1, A1 | 5 - 50 |
| Puma | All anti-apoptotic Bcl-2 proteins | 0.5 - 15 |
| HRK | Bcl-xL, Bcl-2 | 10 - 100 |
EC50 values are highly dependent on the cell line and its specific anti-apoptotic protein dependencies.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound Peptide and Analysis by Annexin V/PI Staining
This protocol describes the induction of apoptosis in a cell line using a this compound peptide, followed by staining with Annexin V and Propidium Iodide for analysis by flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound peptide (high purity, >95%)
-
DMSO (for peptide reconstitution)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5 - 1 x 10⁶ cells/mL in a 6-well plate or appropriate culture vessel.
-
Prepare a stock solution of the this compound peptide in DMSO. Further dilute the peptide to the desired final concentration in complete culture medium. A typical concentration range to test is 1 - 50 µM. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells with the this compound peptide for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically for each cell line.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation (including any floating cells from the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Set up appropriate compensation controls using single-stained samples.
-
Collect a sufficient number of events (e.g., 10,000 - 20,000) for each sample.
-
Analyze the data by creating a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence (e.g., PE or PerCP channel).
-
Establish quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Figure 2: Experimental workflow for Annexin V/PI staining.
Protocol 2: Intracellular BH3 (iBH3) Profiling by Flow Cytometry
This protocol measures the release of cytochrome c from mitochondria in permeabilized cells following exposure to a this compound peptide. This provides a direct measure of mitochondrial apoptotic priming.
Materials:
-
Cell line of interest
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate
-
Digitonin (B1670571) (e.g., 1% stock in DMSO)
-
This compound peptide and other control BH3 peptides (e.g., Bad, Noxa, Puma2A mutant as a negative control)
-
Alamethicin (positive control for MOMP)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.2% Saponin in PBS)
-
Anti-cytochrome c antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 647)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
96-well or 384-well plates
-
Flow cytometer
Procedure:
-
Peptide Plate Preparation:
-
Prepare serial dilutions of the this compound peptide and other control peptides in MEB in a 96-well plate. A typical concentration range for Bim is 0.1 - 100 µM.
-
Include wells with a negative control (e.g., DMSO vehicle or a mutant Puma2A peptide) and a positive control (e.g., Alamethicin).
-
-
Cell Preparation and Permeabilization:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells once with PBS.
-
Resuspend the cells in MEB at a concentration of 1-5 x 10⁶ cells/mL.
-
Add digitonin to the cell suspension to a final concentration that permeabilizes the plasma membrane but leaves the mitochondrial outer membrane intact (typically 0.001-0.005%; this needs to be titrated for each cell line).
-
-
Peptide Treatment and Incubation:
-
Quickly add the permeabilized cell suspension to the wells of the pre-prepared peptide plate.
-
Incubate the plate for 30-60 minutes at room temperature or 28°C.
-
-
Fixation and Intracellular Staining:
-
Fix the cells by adding an equal volume of Fixation Buffer directly to the wells. Incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Add the anti-cytochrome c antibody and a DNA stain to each well.
-
Incubate for at least 30 minutes (or overnight at 4°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer (PBS with 1-2% BSA).
-
Acquire the samples on a flow cytometer.
-
Gate on single cells and then on the DAPI/Hoechst positive population (permeabilized cells).
-
Analyze the percentage of cytochrome c negative cells for each treatment condition. An increase in the cytochrome c negative population indicates MOMP.
-
Figure 3: Workflow for intracellular BH3 (iBH3) profiling.
Conclusion
The use of this compound peptides in conjunction with flow cytometry provides a robust and quantitative method for investigating the intrinsic apoptotic pathway. The Annexin V/PI assay offers a straightforward way to quantify the overall percentage of apoptotic and necrotic cells following treatment. BH3 profiling, on the other hand, provides a more mechanistic insight into the cell's apoptotic priming state by directly interrogating the mitochondria. These techniques are invaluable tools for basic research into the mechanisms of apoptosis and for the development of novel cancer therapeutics that target the Bcl-2 family of proteins.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility and Stability of Bim BH3 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility and stability of Bim BH3 peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is insoluble in aqueous buffer. What are the initial troubleshooting steps?
A1: Poor solubility in aqueous buffers is a common issue with synthetic peptides, often due to a high proportion of hydrophobic amino acids or a net charge close to zero at neutral pH.[1][2] Here’s a systematic approach to troubleshoot this:
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[2] Adjusting the pH of the buffer 1-2 units away from the pI can increase the net charge and improve solubility.[2]
-
For basic peptides (net positive charge), try dissolving in a dilute acidic solution like 10% acetic acid.[2][3]
-
For acidic peptides (net negative charge), a dilute basic solution such as 0.1M ammonium (B1175870) bicarbonate can be effective.[2]
-
-
Use of Organic Co-solvents: If pH adjustment is insufficient, a minimal amount of an organic solvent can be used to dissolve the peptide first.[1]
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are common choices.[3]
-
Create a concentrated stock solution in the organic solvent and then slowly add it to the aqueous buffer while vortexing to prevent precipitation.[3]
-
-
Sonication: Brief sonication can help break up aggregates and facilitate the dissolution of the peptide.[3]
Q2: My this compound peptide solution becomes cloudy or precipitates upon storage or addition to my assay medium. What could be the cause and how can I prevent it?
A2: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final solution or that it is aggregating over time.
-
Localized Concentration: Ensure that the peptide stock solution is added dropwise to the final buffer while stirring to avoid localized high concentrations that can lead to precipitation.[3]
-
Aggregation: Peptides, particularly those with a tendency to form β-sheets, can aggregate over time.[2][4] To mitigate this:
Q3: How can I improve the proteolytic stability of my this compound peptide for in vivo or cell-based assays?
A3: Native peptides are often susceptible to rapid degradation by proteases. Several chemical modification strategies can enhance their stability:
-
Incorporate Non-natural Amino Acids: Replacing standard amino acids with β- or γ-amino acid residues can create α/β/γ-peptidomimetics that retain helical structure but are resistant to proteolytic digestion.[6]
-
Hydrocarbon Stapling: This technique involves introducing two α-methylated amino acids with terminal alkene side chains that are then covalently linked ("stapled") through ring-closing metathesis. This stabilizes the α-helical conformation, which can increase resistance to proteolysis and improve cell permeability.[7][8]
-
Cyclization: Forming a cyclic structure within the peptide reduces its flexibility and can significantly enhance its stability against proteolytic degradation.[1]
Q4: My modified this compound peptide shows reduced binding affinity to its target (e.g., Bcl-xL, Mcl-1). What are some potential reasons and solutions?
A4: Modifications aimed at improving solubility or stability can sometimes negatively impact binding affinity.
-
Steric Hindrance: Large modifications, such as the addition of lipid tails or PEG chains, can sterically hinder the peptide's interaction with the binding groove of its target protein.[9][10]
-
Disruption of Key Interactions: Amino acid substitutions might remove crucial residues required for binding. For instance, replacing hydrophobic residues essential for insertion into the Bcl-2 family protein's hydrophobic cleft can decrease affinity.[6][11]
To address this, consider more subtle modifications. For example, strategic single-point mutations, like the introduction of a threonine residue, have been shown to enhance specificity for Mcl-1 without compromising affinity.[12][13] It is also crucial to test the binding affinity of any modified peptide using techniques like fluorescence polarization.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Peptide is insoluble in aqueous buffer. | The buffer's pH is close to the peptide's isoelectric point (pI). High hydrophobicity is causing aggregation.[3] | Lower the buffer pH with a small amount of acetic acid or HCl. First, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add it to the stirred aqueous buffer.[3] |
| Solution becomes cloudy upon addition to media or buffer. | The peptide has surpassed its solubility limit in the final solution. The final concentration of the organic solvent is too high, causing precipitation. | Decrease the final peptide concentration. Reduce the volume of the organic solvent used for the stock solution. |
| Loss of peptide activity in the assay. | The peptide has degraded or oxidized. The peptide has aggregated, which reduces the concentration of the active monomer.[3] | Prepare fresh solutions for each use. If using DMSO, consider switching to DMF, especially if the peptide contains methionine.[3] Centrifuge the solution before use and use the supernatant.[3] |
| Inconsistent results between experiments. | Incomplete solubilization leading to inaccurate concentration. Degradation of the peptide in the solution over time.[3] | Visually confirm that the stock solution is clear. Prepare fresh solutions from lyophilized powder for each experiment. Aliquot and freeze stock solutions to minimize freeze-thaw cycles.[5] |
Quantitative Data Summary
Table 1: Binding Affinities of Modified this compound Peptides
| Peptide | Modification | Target Protein | Binding Affinity (Kd or Ki) | Reference |
| α-Bim 15-mer | Unmodified | Bcl-xL | Comparable to modified peptides | [6] |
| α/β/γ-peptide 13 | α/β/γ-backbone | Bcl-xL | Comparable to α-Bim 15-mer | [6] |
| BIM SAHB A | Hydrocarbon Stapling | MCL-1 | High Affinity | [7] |
| BIMA,K | C-terminal Lysines | BCL-XL, MCL-1 | 87 nM (BCL-XL), 99 nM (MCL-1) | [9] |
| BIMA,cath,KPA2 (cleaved) | Cathepsin-cleavable linker, lipid tail | BCL-XL, MCL-1 | 14 nM (BCL-XL), 10 nM (MCL-1) | [9] |
| MS1 | Point mutations (e.g., A2eT) | Mcl-1 | High Affinity & Specificity | [12][13] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic this compound Peptide
-
Initial Dissolution (Organic Solvent Approach): a. To the lyophilized peptide, add a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). b. Gently vortex or sonicate for a few minutes to aid dissolution. c. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution into Final Buffer: a. Vigorously stir the desired aqueous buffer (e.g., PBS). b. Add the concentrated peptide stock solution dropwise to the stirring buffer. c. Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.
-
Final Steps: a. Once the desired concentration is reached and the solution remains clear, it is ready for use. b. For immediate use, keep the solution on ice. For long-term storage, aliquot into single-use tubes and freeze at -80°C.[5]
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Assessment
-
Sample Preparation: a. Prepare the this compound peptide solution in the desired buffer (e.g., PBS, pH 7.4) at a concentration of approximately 50 µM.[6] b. If assessing the effect of a membrane-like environment, a solution of 50% methanol (B129727) in PBS can be used.[6]
-
Instrument Setup: a. Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm). b. Set the wavelength range for scanning, typically from 190 to 260 nm for secondary structure analysis.
-
Data Acquisition: a. Record the CD spectra at a controlled temperature (e.g., 20°C).[6] b. Acquire multiple scans and average them to improve the signal-to-noise ratio. c. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: a. A characteristic α-helical spectrum will show double minima at approximately 208 and 222 nm and a maximum at around 192 nm. b. The mean residue ellipticity can be calculated to quantify the helical content.
Visualizations
Caption: Experimental workflow for preparing and testing this compound peptides.
Caption: Strategies to enhance the stability of this compound peptides.
Caption: this compound peptide's role in the intrinsic apoptosis pathway.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pro-apoptotic domain of BIM protein forms toxic amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of Bim BH3 mimetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bim BH3 mimetics. Our goal is to help you overcome common experimental challenges and minimize off-target effects to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound mimetics.
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity in control (non-cancerous) cell lines. | The BH3 mimetic may have broad specificity, inhibiting anti-apoptotic proteins essential for normal cell survival (e.g., Bcl-xL in platelets).[1][2] | 1. Assess Target Specificity: Perform a detailed binding affinity assay (e.g., Fluorescence Polarization) against a panel of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1).[1] 2. Use a More Selective Mimetic: Consider using a more selective inhibitor. For example, Venetoclax (ABT-199) is highly selective for Bcl-2 and shows reduced toxicity towards platelets compared to the broader spectrum inhibitor Navitoclax (ABT-263).[1][3] 3. BH3 Profiling: Use BH3 profiling to determine the specific anti-apoptotic dependencies of your cell lines and choose a mimetic that targets the dependency of the cancer cells while sparing normal cells.[4][5] |
| Lack of efficacy in a cancer cell line expected to be sensitive. | 1. Resistance Mechanisms: The cancer cells may upregulate other anti-apoptotic proteins not targeted by your mimetic (e.g., Mcl-1 upregulation in response to a Bcl-2 inhibitor).[6][7] 2. "Double-Bolt Lock": The pro-apoptotic protein Bim may be sequestered by anti-apoptotic proteins through a "double-bolt lock" mechanism involving a secondary binding site, preventing its displacement by BH3 mimetics.[8][9] 3. Compound Inactivity: The compound may not be a true BH3 mimetic and could be acting through off-target mechanisms.[4][10] | 1. Combination Therapy: Combine the BH3 mimetic with an inhibitor of the compensatory anti-apoptotic protein (e.g., a Bcl-2 inhibitor with an Mcl-1 inhibitor).[6] 2. Confirm On-Target Activity: Use a cellular thermal shift assay (CETSA) or co-immunoprecipitation to confirm target engagement in cells. Perform a BAX/BAK-dependent apoptosis assay to verify the mechanism of cell death.[1][4] 3. Alternative Therapeutic Strategies: Consider approaches that directly activate pro-apoptotic effector proteins like BAX.[7][11] |
| Inconsistent results between biochemical and cellular assays. | 1. Cellular Permeability and Stability: The compound may have poor cell permeability or be unstable in culture medium. 2. Off-Target Effects: The compound may have off-target effects at the cellular level that are not apparent in purified protein assays.[4][10] Some putative BH3 mimetics can induce cell death through mechanisms independent of the intrinsic apoptosis pathway.[4] | 1. Assess Physicochemical Properties: Evaluate the compound's solubility, stability, and cell permeability using standard assays. 2. Mitochondrial Permeabilization Assay: Perform BH3 profiling on isolated mitochondria to confirm direct action on the intended target without confounding cellular factors.[1][4] 3. Use BAX/BAK Deficient Cells: Test the compound in cell lines lacking BAX and BAK to determine if cytotoxicity is dependent on the canonical apoptotic pathway.[4][12] |
| Thrombocytopenia observed in in vivo studies. | This is a known on-target toxicity of BH3 mimetics that inhibit Bcl-xL, which is crucial for platelet survival.[2][3] | 1. Use a Bcl-2 Selective Inhibitor: Employ a Bcl-2 selective mimetic like Venetoclax (ABT-199) which spares platelets.[1][3] 2. Dose Optimization: Carefully titrate the dose of the Bcl-xL inhibitor to find a therapeutic window that minimizes platelet toxicity. 3. Develop Covalent Inhibitors: Covalent Bcl-xL inhibitors are being explored to improve selectivity and reduce platelet toxicity.[6] |
Frequently Asked Questions (FAQs)
1. What are the main off-target effects of this compound mimetics and how can I minimize them?
The primary "off-target" effects can be categorized as either on-target toxicity in non-cancerous tissues or genuine off-target effects where the compound interacts with unintended proteins.
-
On-Target Toxicity: This occurs when the BH3 mimetic inhibits a Bcl-2 family member that is also essential for the survival of healthy cells. A prominent example is the thrombocytopenia (low platelet count) caused by Bcl-xL inhibition, as platelets depend on this protein for their survival.[2][3] To minimize this, use mimetics with higher selectivity for the anti-apoptotic protein that the cancer cells are dependent on, such as the Bcl-2-selective inhibitor Venetoclax.[1]
-
Off-Target Effects: Some compounds, initially identified as BH3 mimetics, may induce cell death through alternative mechanisms. For instance, some putative mimetics can cause mitochondrial outer membrane permeabilization (MOMP) in a BAX/BAK-independent manner, suggesting a direct lytic effect on mitochondria.[4] To identify and avoid these, it is crucial to validate that the compound's activity is dependent on BAX/BAK and that it directly engages its intended target within the cell.[4][12]
2. How do I choose the right BH3 mimetic for my cancer model?
The choice of a BH3 mimetic should be guided by the specific dependencies of your cancer model.
-
BH3 Profiling: This technique can identify which anti-apoptotic Bcl-2 family member(s) your cancer cells rely on for survival.[5][13] By exposing permeabilized cells to a panel of BH3 peptides, you can determine the "apoptotic priming" of the cells and their dependence on specific anti-apoptotic proteins.
-
Expression Analysis: While not as predictive as functional assays, analyzing the expression levels of Bcl-2 family proteins can provide initial clues.[6]
-
Selective vs. Broad-Spectrum: Based on the BH3 profiling results, you can choose a selective inhibitor (e.g., Venetoclax for Bcl-2 dependence) or a broader-spectrum inhibitor if the cells show co-dependencies.
3. What is the "double-bolt lock" mechanism and how does it affect the efficacy of BH3 mimetics?
The "double-bolt lock" is a mechanism of resistance where the pro-apoptotic protein Bim binds to anti-apoptotic proteins like Bcl-xL and Bcl-2 through two distinct interaction sites: the canonical BH3 domain and a C-terminal sequence (CTS).[6][8] Current BH3 mimetics are designed to compete with the BH3 domain binding. However, the secondary CTS interaction keeps Bim "locked" to the anti-apoptotic protein, preventing its displacement by the drug and thereby inhibiting apoptosis.[8][9] This can lead to reduced efficacy of BH3 mimetics in cells where this mechanism is active.
4. How can I confirm that my compound is a true BH3 mimetic?
To be classified as a true BH3 mimetic, a compound must meet several criteria:[4][14]
-
It must bind with high affinity to the BH3-binding groove of one or more anti-apoptotic Bcl-2 family proteins.
-
It must induce apoptosis in a BAX/BAK-dependent manner.
-
Its cellular activity should directly correlate with its ability to induce mitochondrial outer membrane permeabilization (MOMP) in isolated mitochondria.[4]
A comprehensive validation toolkit should include biochemical assays (e.g., fluorescence polarization), cellular assays in well-characterized cell lines with known dependencies, and assays in BAX/BAK double-knockout cells to rule out off-target cytotoxicity.[4][12]
Quantitative Data Summary
Table 1: Binding Affinities and Cellular Potencies of Selected BH3 Mimetics
| Compound | Primary Target(s) | Binding Affinity (Ki or IC50, nM) | Cellular Potency (EC50, nM) | Key Toxicities/Limitations |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 (Bcl-2) | 5-50 (in sensitive cell lines) | Generally well-tolerated; risk of tumor lysis syndrome.[6] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ~1 (Bcl-2, Bcl-xL, Bcl-w) | 50-500 (in sensitive cell lines) | On-target thrombocytopenia due to Bcl-xL inhibition.[1][2][3] |
| AT-101 ((-)-Gossypol) | Pan-Bcl-2 inhibitor | Micromolar range | Micromolar range | Limited efficacy and off-target effects.[6][15] |
| TW-37 | Bcl-2, Bcl-xL, Mcl-1 | Low nanomolar range | Nanomolar to micromolar range | Preclinical; potential for broad toxicity.[13] |
| Obatoclax (GX15-070) | Putative Pan-Bcl-2 inhibitor | Weak binder | Micromolar range | Acts through off-target mechanisms; neurological toxicity.[10] |
| MCL-1 Inhibitors (e.g., AMG 176, S64315) | Mcl-1 | Nanomolar range | Nanomolar to micromolar range | Potential for cardiac and hematologic toxicities.[6][7] |
Note: Affinity and potency values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
Objective: To quantitatively measure the binding affinity of a BH3 mimetic to a specific anti-apoptotic Bcl-2 family protein.
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from its target protein by the BH3 mimetic. A high-affinity interaction results in a low IC50 value.[1]
Methodology:
-
Reagents: Purified recombinant anti-apoptotic protein (e.g., Bcl-xL), fluorescently labeled BH3 peptide (e.g., FITC-labeled this compound peptide), assay buffer, and the test BH3 mimetic.
-
Incubation: In a microplate, incubate a fixed concentration of the anti-apoptotic protein and the fluorescently labeled BH3 peptide with serial dilutions of the test compound.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent peptide by the test compound will lead to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Target Displacement
Objective: To determine if the BH3 mimetic displaces pro-apoptotic proteins (e.g., Bim) from anti-apoptotic proteins (e.g., Bcl-2) in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the BH3 mimetic or a vehicle control for the desired time.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the anti-apoptotic protein of interest (e.g., anti-Bcl-2) conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using antibodies against the pro-apoptotic proteins (e.g., anti-Bim) to assess their presence in the immunoprecipitated complex.[1] A decrease in the co-immunoprecipitated pro-apoptotic protein in the treated sample indicates displacement.
BH3 Profiling
Objective: To assess the apoptotic priming and anti-apoptotic protein dependencies of cells.[5]
Principle: Cell membranes are permeabilized to allow direct access of BH3 peptides or mimetics to the mitochondria. Mitochondrial outer membrane permeabilization (MOMP) is then measured, often by the release of cytochrome c or loss of mitochondrial membrane potential.[1][5]
Methodology:
-
Cell Permeabilization: Suspend cells in a buffer containing a gentle digitonin (B1670571) concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Aliquot the permeabilized cells into a microplate and add a panel of BH3 peptides (e.g., Bim, Bad, Noxa) at various concentrations.
-
MOMP Measurement: After a short incubation, measure MOMP. This can be done by:
-
Cytochrome c release: Fix the cells, stain for cytochrome c and a mitochondrial marker (e.g., Tom20), and analyze by flow cytometry or microscopy.[5]
-
Mitochondrial membrane potential: Use a dye like TMRE and measure the loss of fluorescence by flow cytometry.
-
-
Data Analysis: The sensitivity to different BH3 peptides reveals the dependencies on specific anti-apoptotic proteins. For example, sensitivity to the Bad peptide indicates Bcl-2/Bcl-xL dependence, while sensitivity to the Noxa peptide indicates Mcl-1 dependence.[3][5]
Visualizations
Caption: Mechanism of this compound Mimetic Action.
Caption: Experimental Workflow for BH3 Mimetic Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 9. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Defining specificity and on-target activity of BH3-mimetics using engineered B-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Bim BH3 antibody non-specific binding
Technical Support Center: Bim BH3 Antibody
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using antibodies targeting the BH3 domain of Bim.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands in my Western Blot for Bim?
A1: Multiple bands are often expected when detecting Bim. The Bim gene (BCL2L11) undergoes alternative splicing to produce at least 18 different isoforms.[1] The three major and most studied isoforms are Bim-Extra Long (BimEL), Bim-Long (BimL), and Bim-Short (BimS).[1][2][3] Their different molecular weights are the primary reason for multiple bands. It's crucial to check your antibody's datasheet to see which isoforms it is expected to detect.[4]
-
BimEL (Extra Long): The most abundant isoform in many cell types.[1]
-
BimL (Long): Another common isoform.
-
BimS (Short): Often transiently expressed and considered the most potent inducer of apoptosis.[4][5]
Table 1: Common Human Bim Isoforms and Their Approximate Molecular Weights
| Isoform | Other Names | Molecular Weight (kDa) | Notes |
|---|---|---|---|
| BimEL | Bcl2L11 isoform 1 | ~22-23 kDa | Most abundant isoform in many tissues.[1][3][5] |
| BimL | Bcl2L11 isoform 6 | ~15-19 kDa | Commonly co-expressed with BimEL.[1][3] |
| BimS | Bcl2L11 isoform 9/11 | ~12-15 kDa | Most cytotoxic isoform, often transiently expressed.[1][3][5] |
If you observe bands other than these, it could be due to post-translational modifications, non-specific binding, or protein degradation. Ensure you are using protease inhibitors in your lysis buffer.
Q2: My Western Blot has high background and many non-specific bands. How can I fix this?
A2: High background can obscure your target bands and is a common issue. It often stems from suboptimal blocking, antibody concentration, or washing steps.[6]
Troubleshooting Steps:
-
Optimize Blocking: Incomplete blocking is a frequent cause of non-specific binding.[6] Try switching your blocking agent or increasing the blocking time. While 5% non-fat dry milk is common, it can sometimes interfere with detection, especially for phospho-proteins.[7] Bovine Serum Albumin (BSA) is a good alternative.
-
Adjust Antibody Concentration: Using too high a concentration of the primary antibody can lead to it binding to low-affinity, non-target proteins.[6] Perform a titration experiment to find the optimal dilution that gives the best signal-to-noise ratio.
-
Increase Washing: Extend the duration and/or number of wash steps after primary and secondary antibody incubations to remove unbound antibodies more effectively. Adding a small amount of detergent like Tween 20 (e.g., 0.1% in TBS-T or PBS-T) to your wash buffer is highly recommended.[7][8]
-
Incubate at 4°C: Performing the primary antibody incubation overnight at 4°C can decrease non-specific interactions.[6][8]
Table 2: Blocking Buffer Optimization Strategies
| Blocking Agent | Concentration | Buffer | Advantages | Disadvantages |
|---|---|---|---|---|
| Non-fat Dry Milk | 3-5% | TBS-T or PBS-T | Inexpensive, effective for many antibodies.[7] | Can mask some epitopes; incompatible with avidin/biotin systems; contains phosphoproteins that may interfere with phospho-antibody detection.[7][9] |
| Bovine Serum Albumin (BSA) | 3-5% | TBS-T or PBS-T | Good for phospho-antibodies; compatible with most systems.[7] | More expensive; may not block as completely as milk for some antibodies.[7] |
| Normal Serum | 1-5% | TBS or PBS | Blocks non-specific binding of the secondary antibody.[9][10] | Must be from the same species as the secondary antibody was raised in.[9][10][11] |
| Commercial Buffers | Varies | Varies | Optimized for low background and high signal; often protein-free options are available.[8][9] | Higher cost. |
Note: For phospho-protein detection, TBS-based buffers are generally recommended over PBS to avoid interference from phosphate.[7][8][10]
Q3: I'm seeing diffuse or non-specific staining in my Immunohistochemistry (IHC) experiment. What should I do?
A3: Non-specific staining in IHC can be caused by several factors, including improper fixation, suboptimal antibody concentration, or insufficient blocking.[12][13]
Troubleshooting Steps:
-
Run Controls: Always include a negative control where the primary antibody is omitted. This helps determine if the non-specific staining comes from the secondary antibody or other reagents.[13][14]
-
Optimize Antibody Dilution: Just as in Western Blotting, a high primary antibody concentration is a common cause of non-specific signal. Titrate your this compound antibody to find the ideal concentration.[14]
-
Check Blocking Step: Use a blocking serum from the same species that the secondary antibody was raised in (e.g., use normal goat serum if you have a goat anti-rabbit secondary).[10][11] This prevents the secondary antibody from binding to endogenous immunoglobulins in the tissue.
-
Antigen Retrieval: Overly harsh antigen retrieval methods can damage tissue morphology and expose non-specific epitopes. Try optimizing the time or temperature of your retrieval protocol.[14]
-
Ensure Proper Fixation: Inadequate or prolonged fixation can alter tissue morphology and antigenicity, leading to artifacts. Ensure your fixation protocol is standardized.
Key Experimental Protocols
Protocol 1: Western Blotting Optimization for this compound Antibody
This protocol provides a framework for optimizing detection and reducing non-specific binding.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 12% or 15% SDS-PAGE gel to ensure good resolution of the different Bim isoforms.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a chosen blocking buffer (e.g., 5% BSA in TBS with 0.1% Tween 20 (TBS-T)).[7]
-
Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer. Start with the manufacturer's recommended dilution and perform a titration series (e.g., 1:500, 1:1000, 1:2000). Incubate overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T on a shaker.[8]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Adjust exposure time to maximize the signal from specific bands while minimizing background.
Visual Guides and Pathways
The Role of Bim in Apoptosis
Bim is a pro-apoptotic "BH3-only" protein, a critical initiator of the intrinsic apoptosis pathway.[15][16] Under normal conditions, its activity is suppressed. Upon receiving an apoptotic stimulus, Bim is activated and binds to anti-apoptotic proteins like Bcl-2 and Bcl-xL, neutralizing them.[2][4][5] This allows the pro-apoptotic effector proteins Bax and Bak to activate, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[2][15]
Caption: Intrinsic apoptosis pathway initiated by Bim.
Troubleshooting Workflow for Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific antibody binding in applications like Western Blot or IHC.
Caption: Step-by-step workflow for troubleshooting non-specific binding.
Principle of Specific vs. Non-Specific Antibody Binding
This diagram illustrates the desired specific binding of a primary antibody to its target epitope versus undesirable non-specific binding, which leads to background signal.
Caption: Illustration of specific versus non-specific antibody interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bim and the pro-survival Bcl-2 proteins: opposites attract, ERK repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Bim (C34C5) Rabbit Monoclonal Antibody (#2933) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. licorbio.com [licorbio.com]
- 9. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 12. documents.cap.org [documents.cap.org]
- 13. bosterbio.com [bosterbio.com]
- 14. bma.ch [bma.ch]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Bim BH3-Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bim BH3-induced apoptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound-induced apoptosis and BH3 mimetics?
A1: Resistance to this compound-induced apoptosis, often mediated by BH3 mimetic drugs like Venetoclax, can arise from several molecular mechanisms:
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can adapt to the inhibition of one anti-apoptotic protein (e.g., BCL-2) by upregulating others, such as MCL-1 or BCL-XL.[1][2][3] This increased expression sequesters pro-apoptotic proteins, preventing the initiation of apoptosis.
-
Mutations in BCL-2 Family Proteins: Genomic mutations in BCL-2 family members can disrupt the binding of BH3 mimetics to their target anti-apoptotic proteins, rendering the drugs ineffective.[1][2] Mutations in downstream pro-apoptotic proteins like BAX have also been identified as a resistance mechanism.[4]
-
Microenvironmental Influences: Factors within the tumor microenvironment, such as cytokines (e.g., IL-10) or signaling from other cells (e.g., CD40 stimulation), can lead to increased expression of anti-apoptotic proteins like BCL-2, thereby limiting the efficacy of BH3 mimetics.[1][2][5]
-
Altered Protein-Protein Interactions: Some studies suggest that the pro-apoptotic protein Bim can bind to anti-apoptotic proteins like BCL-XL and BCL-2 through a "double-bolt lock" mechanism involving a second binding site in addition to the canonical BH3 domain. This can make it difficult for BH3 mimetics to displace Bim.[6]
Q2: My cells are not responding to the BH3 mimetic treatment. What are the initial troubleshooting steps?
A2: If you observe a lack of response to your BH3 mimetic treatment, consider the following initial troubleshooting steps:
-
Confirm Target Expression: Verify the expression of the target anti-apoptotic protein (e.g., BCL-2, BCL-XL, MCL-1) in your cell line or patient samples. Low or absent target expression will result in a lack of response.
-
Assess Apoptotic Priming: Determine if your cells are "primed" for apoptosis. Cells that are highly primed are closer to the apoptotic threshold and more sensitive to BH3 mimetics. BH3 profiling is a key technique for this assessment.[5][7]
-
Evaluate Expression of Other Anti-Apoptotic Proteins: An upregulation of other anti-apoptotic proteins can confer resistance. For example, resistance to BCL-2 inhibitors is often associated with high levels of MCL-1.[3]
-
Check for Downstream Effector Protein Deficiencies: Ensure that the essential pro-apoptotic effector proteins BAX and BAK are expressed and functional. Loss or mutation of these proteins can block apoptosis.[4][8]
-
Titrate Drug Concentration and Treatment Duration: Optimize the concentration and duration of your BH3 mimetic treatment. Insufficient dosage or time may not be enough to induce apoptosis.
Q3: How can I determine which anti-apoptotic BCL-2 family protein is responsible for resistance in my cells?
A3: Identifying the specific anti-apoptotic protein driving resistance is crucial for designing effective combination therapies. Here are some approaches:
-
BH3 Profiling: This functional assay uses a panel of BH3 peptides with different specificities for anti-apoptotic proteins to determine the dependencies of your cells.[5][7][9] For example, sensitivity to the NOXA peptide suggests MCL-1 dependence.
-
Western Blotting: Analyze the protein expression levels of various anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, etc.) in your resistant cells compared to sensitive controls.
-
siRNA/shRNA Knockdown: Use RNA interference to systematically knock down the expression of each anti-apoptotic protein and observe if sensitivity to apoptosis is restored.
-
Co-immunoprecipitation: Investigate the binding partners of pro-apoptotic proteins like Bim to identify which anti-apoptotic protein is sequestering it.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in apoptosis assays.
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and growth conditions. |
| Reagent Quality | Use fresh, properly stored reagents. Validate the activity of BH3 mimetics and peptides. |
| Assay Timing | Optimize the time points for your specific apoptosis assay, as different markers appear at different stages of apoptosis.[10] |
| Inappropriate Assay | Select an assay suitable for your experimental model (e.g., Annexin V for flow cytometry of cell suspensions, cleaved caspase-3 for IHC in tissue).[11] |
Issue 2: High background or false positives in Annexin V staining.
| Potential Cause | Troubleshooting Step |
| Necrotic Cells | Co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish apoptotic from necrotic cells.[11] |
| Mechanical Stress | Handle cells gently during harvesting and staining to avoid membrane damage. |
| Over-incubation | Optimize the incubation time with Annexin V and PI. |
Issue 3: Difficulty in interpreting BH3 profiling data.
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentrations | Titrate the BH3 peptides to determine the optimal concentration range for your cell type.[9] |
| Cell Permeabilization Issues | Ensure complete but gentle permeabilization of the mitochondrial outer membrane without disrupting its integrity. Digitonin (B1670571) is a commonly used agent.[7] |
| Incorrect Buffers | Use appropriate buffers, such as Mannitol Experimental Buffer (MEB), to maintain mitochondrial health.[7][9] |
Experimental Protocols
Protocol 1: Dynamic BH3 Profiling (DBP)
Dynamic BH3 Profiling (DBP) is a functional assay to assess changes in apoptotic dependencies in response to treatment.[5]
Materials:
-
Cell suspension
-
BH3 peptides (e.g., BIM, BAD, HRK, NOXA)
-
Digitonin
-
Mitochondrial membrane potential dye (e.g., JC-1)
-
Plate reader
Procedure:
-
Treat cells with the therapeutic agent of interest for the desired time.
-
Harvest and wash the cells.
-
Permeabilize the cells with a low concentration of digitonin in a buffer that preserves mitochondrial integrity.
-
Add a panel of BH3 peptides to different wells of a multi-well plate.
-
Add the permeabilized cells to the wells containing the BH3 peptides.
-
Add a mitochondrial membrane potential dye (e.g., JC-1).
-
Measure the change in mitochondrial membrane potential over time using a plate reader. A decrease in potential indicates mitochondrial outer membrane permeabilization (MOMP) and apoptosis induction.
Protocol 2: Western Blotting for Cleaved Caspase-3 and PARP
This protocol allows for the detection of key markers of apoptosis execution.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in an appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins.
Caption: A logical workflow for troubleshooting resistance to BH3 mimetics.
Quantitative Data Summary
Table 1: Binding Affinities (Kd, nM) of BH3 Peptides to Anti-Apoptotic Proteins
| BH3 Peptide | BCL-2 | BCL-XL | BCL-w | MCL-1 | A1/BFL-1 |
| Bim | <1 | <1 | <1 | <1 | <1 |
| Puma | <1 | <1 | <1 | <1 | <1 |
| tBid | <1 | <1 | <1 | - | - |
| Bad | <1 | <1 | <1 | >1000 | >1000 |
| Noxa | >1000 | >1000 | >1000 | <1 | <1 |
Data synthesized from multiple sources. Actual values may vary depending on the specific assay conditions. A lower Kd indicates higher affinity. "-" indicates not a primary interaction.[12][13]
Table 2: Common Assays for Detecting Apoptosis
| Assay | Principle | Stage of Apoptosis | Advantages | Limitations |
| Annexin V Staining | Detects externalization of phosphatidylserine (B164497) (PS) | Early | Quantitative, can distinguish from necrosis with a viability dye.[10][11] | Not suitable for tissue sections.[10] |
| TUNEL Assay | Labels DNA strand breaks | Late | Can be used on tissue sections and in flow cytometry.[10] | Can also label necrotic cells. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3/7) | Mid to Late | Highly specific for apoptosis.[14][15] | Transient signal. |
| Mitochondrial Membrane Potential | Measures the loss of mitochondrial membrane potential (ΔΨm) | Early | Very early indicator of apoptosis.[14] | Can be affected by other cellular stresses. |
| Cleaved PARP/Caspase-3 Western Blot | Detects the cleaved, active forms of these proteins | Mid to Late | Specific and widely used. | Not single-cell analysis. |
This technical support center provides a starting point for addressing resistance to this compound-induced apoptosis. For more specific inquiries, please consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. amgenoncology.com [amgenoncology.com]
- 4. youtube.com [youtube.com]
- 5. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. アポトーシスアッセイ [promega.jp]
Technical Support Center: Enhancing Cell Permeability of Bim BH3 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of cell permeability of Bim BH3 peptides.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the cell permeability of this compound peptides necessary?
A1: The native this compound peptide is a potent pro-apoptotic agent that functions by mimicking the BH3 domain of the BIM protein to interact with and inhibit anti-apoptotic BCL-2 family proteins.[1][2] However, like many peptides, it is inherently cell-impermeable and therefore cannot reach its intracellular targets to induce apoptosis when applied externally.[1] Modifications are required to overcome this limitation and enable its therapeutic potential.
Q2: What are the most common strategies to increase the cell permeability of this compound peptides?
A2: The most prevalent and effective strategies include:
-
Hydrocarbon Stapling: This involves introducing a synthetic brace (a hydrocarbon staple) to lock the peptide into its bioactive α-helical conformation.[3][4][5] This not only enhances proteolytic resistance but also improves cell penetration.[5]
-
Peptide Amphiphiles (PAs): This method involves attaching the this compound peptide to a lipid tail, which facilitates self-assembly into nanostructures that can be taken up by cells.[1][6]
-
Cell-Penetrating Peptides (CPPs): Fusing the this compound peptide to a CPP, a short amino acid sequence known to traverse cell membranes, can facilitate its intracellular delivery.[7][8]
Q3: How does hydrocarbon stapling improve cell permeability?
A3: Hydrocarbon stapling reinforces the α-helical structure of the this compound peptide. This pre-organization into its active conformation is thought to facilitate its interaction with and passage across the cell membrane. The increased structural stability also makes the peptide more resistant to degradation by proteases.[5]
Q4: Can modifications to the this compound peptide affect its binding affinity to target proteins?
A4: Yes. While modifications are intended to improve cell permeability, they can sometimes sterically hinder the peptide's ability to bind to its target BCL-2 family proteins.[1] For example, the addition of a large lipid tail in peptide amphiphiles can decrease binding affinity.[1] It is crucial to experimentally validate the binding affinity of any modified peptide.
Q5: What is the mechanism of action of a cell-permeable this compound peptide?
A5: Once inside the cell, the this compound peptide mimics the function of the native this compound domain. It binds to the hydrophobic groove of anti-apoptotic BCL-2 family proteins (like BCL-2, BCL-XL, and MCL-1), preventing them from sequestering pro-apoptotic effector proteins BAX and BAK.[2][4] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade, culminating in apoptosis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cellular uptake of the this compound peptide. | The unmodified peptide is cell-impermeable. | Employ a cell-permeabilization strategy such as hydrocarbon stapling (e.g., creating a BIM SAHB) or conjugation to a peptide amphiphile.[1][3] |
| Modified this compound peptide shows reduced pro-apoptotic activity despite good cell permeability. | The modification may be sterically hindering the peptide's binding to its target anti-apoptotic proteins. | 1. Perform in vitro binding assays (e.g., fluorescence polarization) to quantify the binding affinity of the modified peptide to various BCL-2 family members.[1]2. If binding is compromised, consider redesigning the linker or the position of the modification to minimize interference with the binding interface. |
| High variability in experimental results. | 1. Peptide aggregation.2. Inconsistent cell conditions. | 1. Optimize peptide concentration to minimize aggregation.[9]2. Ensure consistent cell seeding density and passage number.[10] |
| Observed cytotoxicity is not due to apoptosis. | The delivery vehicle or the modified peptide itself might be causing non-specific membrane disruption. | Perform a lactate (B86563) dehydrogenase (LDH) assay to assess membrane integrity. The pro-apoptotic activity should also be confirmed by caspase activation assays and be absent in BAX/BAK knockout cells.[11][12] |
Quantitative Data Summary
Table 1: Comparison of Binding Affinities of this compound Peptides to BCL-XL
| Peptide | Modification | Binding Affinity (Kd, nM) | Reference |
| BIM BH31 | Unmodified | 15 | [11] |
| BIM SAHBA1 | Hydrocarbon Stapled | 22 | [11] |
| BIMA,K | C-terminal Lysines | 87 | [1] |
| BIMA,KPA2 | Peptide Amphiphile | ~174-261 (2-3 fold lower than parent) | [1] |
Table 2: Cellular Activity of this compound Peptides
| Peptide | Cell Line | IC50 (µM) | Reference |
| BIM SAHBA1 | OCI-AML3 | ~5.5 | [11] |
| BIM SAHBA1 | Wild-type MEFs | ~20 | [11] |
| BIM BH31 | OCI-AML3 | >20 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound peptides.
Materials:
-
Cell line of interest (e.g., OCI-AML3)
-
Complete culture medium
-
This compound peptides (unmodified and modified) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound peptides in the complete culture medium.
-
Add the peptide dilutions to the cells and incubate for a specified period (e.g., 24 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound peptides
-
96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound peptides for a desired time (e.g., 6 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well as per the manufacturer's protocol.
-
Gently mix the contents and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Intracellular signaling pathway of a cell-permeable this compound peptide.
Caption: General experimental workflow for evaluating modified this compound peptides.
Caption: A logical troubleshooting workflow for this compound peptide experiments.
References
- 1. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential targeting of MCL-1 by a hydrocarbon-stapled this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 5. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
- 10. 2.4 |. Quantification of peptide cell permeability [bio-protocol.org]
- 11. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Recombinant Bim BH3 Domain
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying the recombinant Bim BH3 domain. It includes detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the expression and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for the this compound domain?
A1: The recommended and most commonly used expression system for the recombinant this compound domain is Escherichia coli (E. coli), specifically strains like BL21(DE3).[1][2][3][4][5] This system is favored for its rapid growth, high-yield potential, and cost-effectiveness.
Q2: Which affinity tag is best suited for this compound domain purification?
A2: Both Glutathione (B108866) S-transferase (GST) and polyhistidine (His-tag) are effective for purifying the this compound domain.[1][2][6][7] The choice of tag may depend on downstream applications, desired purity, and the specific characteristics of the expression construct. A His-tag allows for purification under denaturing conditions, which can be useful if the protein is found in inclusion bodies.
Q3: What are the typical yields for recombinant this compound domain purification?
A3: Protein yield can vary significantly based on the expression construct, induction conditions, and purification strategy. While specific yields for the this compound domain are not always reported, optimizing expression parameters such as induction time, temperature, and IPTG concentration is crucial for maximizing soluble protein expression.[5]
Q4: Can I purify the full-length Bim protein using a similar protocol?
A4: While the principles are similar, purifying full-length Bim isoforms can be more challenging. For instance, some longer isoforms like BimEL have been reported to be difficult to purify.[6] The protocol may need to be adapted to address the specific solubility and stability characteristics of the full-length protein.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the expression, purification, and analysis of the recombinant this compound domain.
Detailed Experimental Protocol: GST-Tagged this compound Domain
This protocol outlines the expression and purification of the GST-tagged this compound domain from E. coli.
1. Transformation and Expression
-
Transform chemically competent E. coli BL21(DE3) cells with the pGEX vector containing the this compound coding sequence.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.[5]
2. Cell Lysis and Lysate Preparation
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100) supplemented with protease inhibitors.[2]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.[2]
3. Affinity Purification
-
Equilibrate Glutathione-Uniflow Resin with a wash buffer (e.g., 10 mM Tris-Cl pH 8.0, 150 mM NaCl, 0.1% NP-40).[2]
-
Incubate the clarified supernatant with the equilibrated resin to allow the GST-tagged this compound to bind.
-
Wash the resin extensively with the wash buffer to remove non-specifically bound proteins.
-
Elute the GST-Bim BH3 protein using an elution buffer containing reduced glutathione (e.g., 10 mM).[2]
4. Optional: Tag Cleavage and Further Purification
-
If desired, the GST tag can be cleaved by incubating the eluted protein with a site-specific protease (e.g., Thrombin or PreScission Protease).
-
Further purify the tagless this compound domain using size-exclusion chromatography to remove the cleaved tag and any remaining impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Protein Expression | - Inefficient induction- Plasmid/sequence issue- Protein degradation | - Optimize IPTG concentration and induction time/temperature.[5]- Verify the plasmid sequence.- Add protease inhibitors during lysis. |
| Protein is in Inclusion Bodies (Insoluble) | - High expression rate- Hydrophobic nature of the protein | - Lower the induction temperature and IPTG concentration.[8]- Use a different expression strain.- Purify under denaturing conditions and refold the protein. |
| Protein Does Not Bind to Affinity Column | - Affinity tag is inaccessible or absent- Incorrect buffer conditions | - Confirm the presence and reading frame of the tag.- Check the pH and composition of your binding buffer.- Consider fusing the tag to the other terminus of the protein. |
| Contaminating Proteins in Elution | - Non-specific binding- Proteolysis of the target protein | - Increase the stringency of the wash steps (e.g., add low concentrations of imidazole (B134444) for His-tags).[9]- Add protease inhibitors to all buffers.- Perform an additional purification step like size-exclusion chromatography.[1] |
| High Viscosity of Cell Lysate | - Insufficient cell disruption- High concentration of nucleic acids | - Increase sonication time or use other lysis methods.- Add DNase I to the lysis buffer to degrade DNA. |
Signaling Pathway and Logical Relationships
Caption: The dual role of the this compound domain in promoting apoptosis by inhibiting anti-apoptotic proteins and directly activating Bax/Bak.[10]
Quantitative Data Summary
| Parameter | Typical Values/Conditions | Reference |
| Expression Host | E. coli BL21(DE3) | [1] |
| Induction (IPTG) | 0.1 - 1.0 mM | [11] |
| Induction Temperature | 18 - 37 °C | [5] |
| Lysis Buffer NaCl | 150 mM | [2] |
| Glutathione Elution | 10 mM reduced glutathione | [2] |
| Imidazole Elution (His-tag) | 300 mM | [6] |
| This compound Binding Affinity (Bcl-xL) | Nanomolar range | [6] |
References
- 1. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the degradation of Mcl-1 induced by BH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 7. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. An optimized high-yield protocol for expression and purification of monomeric full-length BAX protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Bim BH3 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aggregation of synthetic Bim BH3 peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound peptide aggregating?
A1: Synthetic this compound peptides are prone to aggregation primarily due to their hydrophobic nature. The BH3 domain itself contains several hydrophobic residues that are crucial for its interaction with Bcl-2 family proteins but also drive self-association and aggregation in aqueous solutions.[1][2][3] Aggregation can also be influenced by factors such as peptide concentration, pH, temperature, and the presence of salts.[4]
Q2: How can I prevent aggregation during peptide synthesis?
A2: Preventing aggregation during solid-phase peptide synthesis (SPPS) is critical for obtaining a high-quality product. Strategies include:
-
Using specialized resins and solvents: Employing low-substitution resins or resins like TentaGel can increase the distance between growing peptide chains, reducing inter-chain interactions. The use of solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents can also disrupt aggregation.
-
Incorporating backbone protection: Utilizing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent the hydrogen bonding that leads to aggregation.
-
Microwave-assisted synthesis: Microwave energy can help to disrupt peptide aggregates as they form during synthesis.
Q3: What is the best way to store my lyophilized this compound peptide?
A3: For long-term stability, lyophilized this compound peptides should be stored at -80°C. For shorter periods, storage at -20°C for up to a month is acceptable.[5][6] It is crucial to keep the peptide sealed and away from moisture.[5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2]
Troubleshooting Guides
Issue: My this compound peptide is insoluble or has formed visible aggregates in solution.
Possible Cause & Solution
-
Inappropriate Solvent: this compound peptides, being hydrophobic, often have poor solubility in aqueous buffers.[1][2]
-
Recommended Action: Start by dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[1][2][7][8] Once dissolved, slowly add the aqueous buffer of your choice to the desired final concentration.[1][2] If precipitation occurs, the peptide may need to be re-lyophilized and dissolved at a lower concentration.[1]
-
-
pH of the Solution: The net charge of the peptide, which is dependent on the pH of the solution, can significantly affect its solubility.
-
Recommended Action: Determine the isoelectric point (pI) of your specific this compound peptide sequence. Adjust the pH of your buffer to be at least one pH unit above or below the pI to increase the net charge and promote solubility.[7] For basic peptides (net positive charge), an acidic buffer (e.g., containing 10% acetic acid) can be used. For acidic peptides (net negative charge), a basic buffer (e.g., containing 10% ammonium (B1175870) bicarbonate) may improve solubility.[7]
-
-
High Peptide Concentration: Higher concentrations of hydrophobic peptides are more likely to aggregate.[4]
-
Recommended Action: Attempt to dissolve the peptide at a lower concentration. It is often better to work with a more dilute, fully solubilized stock solution.
-
Issue: I observe a loss of peptide activity in my experiments.
Possible Cause & Solution
-
Peptide Aggregation: Aggregated peptides may not be able to adopt the correct conformation to bind to their target proteins, leading to a loss of biological activity.
-
Recommended Action: Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates.[1] Use the supernatant for your experiments. Confirm the monomeric state of your peptide using techniques like size-exclusion chromatography (SEC-HPLC).[9]
-
-
Oxidation: If your this compound peptide sequence contains methionine or cysteine residues, they can be susceptible to oxidation, especially when dissolved in DMSO.[7]
Data Presentation
Table 1: Solubilization Strategies for Hydrophobic Peptides
| Strategy | Description | Recommended for this compound | Key Considerations |
| Organic Solvents | Dissolve in a minimal amount of DMSO, DMF, or acetonitrile, followed by dilution with aqueous buffer.[1][2][7] | Yes | DMSO is generally preferred for biological assays due to lower toxicity, but can oxidize Met or Cys residues.[1][7] |
| pH Adjustment | Adjust the buffer pH to be at least one unit away from the peptide's isoelectric point (pI).[7] | Yes | Requires knowledge of the peptide's pI. Use weak acids or bases for adjustment.[2][7] |
| Chaotropic Agents | Use agents like 6 M guanidine-HCl or 8 M urea (B33335) to disrupt aggregates.[8] | For resolubilization | These are denaturing agents and may interfere with downstream biological assays. Subsequent removal may be necessary. |
| Sonication | Brief sonication can help to break up small aggregates and aid in dissolution.[1] | Yes, with caution | Use short bursts on ice to avoid heating the sample, which could promote degradation.[1] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound Peptide
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[2]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Add a small, precise volume of 100% DMSO (or DMF if the peptide contains Met or Cys) to the vial to create a concentrated stock solution (e.g., 1-10 mM).[1][7]
-
Vortex the solution gently until the peptide is fully dissolved. A brief, gentle sonication on ice can be used if necessary.[1]
-
For your working solution, slowly add your desired aqueous buffer to the dissolved peptide stock solution while gently vortexing. Do not add the peptide stock to the buffer.
-
If any precipitation is observed, centrifuge the solution at high speed (10,000 x g for 5-10 minutes) and use the clear supernatant.[1]
-
Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[5]
Protocol 2: Quantification of Peptide Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
-
Prepare your this compound peptide solution in the desired buffer.
-
Equilibrate a suitable SEC-HPLC column (e.g., a silica-based column with a pore size appropriate for the peptide's molecular weight) with your mobile phase (e.g., phosphate-buffered saline).
-
Inject a known concentration of your peptide solution onto the column.
-
Monitor the elution profile using UV detection at a wavelength of 214 nm or 280 nm.
-
The monomeric peptide will elute as a single major peak at a specific retention time. The presence of peaks at earlier retention times indicates the presence of soluble aggregates (dimers, trimers, or higher-order oligomers).[9]
-
Integrate the peak areas to quantify the percentage of monomeric versus aggregated peptide.
Visualizations
This compound Signaling Pathway
Caption: The this compound signaling pathway in apoptosis.
Experimental Workflow for Assessing Peptide Aggregation
Caption: Workflow for assessing synthetic peptide aggregation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Molecular determinants of Bim(BH3) peptide binding to pro-survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. biorbyt.com [biorbyt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quality Control of Synthesized Bim BH3 Mimetics
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and quality control of Bim BH3 mimetics.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints for synthesized this compound mimetics?
A1: The critical quality control checkpoints for synthesized this compound mimetics involve verifying the peptide's identity, purity, and biological activity. This includes:
-
Identity Confirmation: Verifying the correct molecular weight through Mass Spectrometry (MS).[1]
-
Purity Assessment: Determining the percentage of the desired peptide using High-Performance Liquid Chromatography (HPLC).[2]
-
Quantification: Accurately determining the peptide concentration, often by UV-Vis spectrophotometry or amino acid analysis (AAA).[1]
-
Functional Validation: Assessing the mimetic's ability to bind to its target anti-apoptotic Bcl-2 family proteins and induce a biological response in cellular assays.
Q2: My synthesized this compound mimetic has a low yield. What are the common causes and how can I troubleshoot this?
A2: Low peptide yield is a frequent issue in solid-phase peptide synthesis (SPPS). Common causes include incomplete coupling reactions, premature peptide cleavage from the resin, and side reactions.[1][2]
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for addressing low peptide yield.
Q3: My HPLC analysis shows multiple peaks, indicating poor purity. What are the likely impurities?
A3: Poor purity in a crude this compound mimetic preparation is often due to the presence of truncated and deletion sequences.[2][3] Truncated sequences arise from incomplete coupling reactions where unreacted amino groups are capped, while deletion sequences occur if a coupling reaction fails and the subsequent amino acid is added to the shortened peptide chain.[2] Side reactions, such as aspartimide formation, can also contribute to impurities.[2]
Q4: How can I confirm that my synthesized this compound mimetic is biologically active?
A4: Biological activity is confirmed through a series of in vitro and cellular assays designed to measure the mimetic's interaction with its target and its ability to induce apoptosis. Key assays include:
-
Binding Assays: Techniques like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are used to quantify the binding affinity of the mimetic to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[4][5]
-
BH3 Profiling: This functional assay measures the extent to which the mimetic primes mitochondria for apoptosis by assessing mitochondrial outer membrane permeabilization (MOMP) in response to the mimetic.[6][7][8]
-
Cellular Assays: These include co-immunoprecipitation to show displacement of pro-apoptotic proteins from anti-apoptotic partners, caspase activation assays (e.g., caspase-3/9) to measure apoptotic signaling, and cell viability assays (e.g., MTT) to determine the cytotoxic effect on cancer cell lines.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Binding Affinity Assays
| Symptom | Possible Cause | Suggested Solution |
| No or weak binding detected | Inactive Peptide: The synthesized peptide may be improperly folded, aggregated, or degraded. | - Confirm peptide purity and identity via HPLC and MS. - Ensure proper storage conditions (-20°C or -80°C).[10] - Test a new batch of the peptide. |
| Incorrect Buffer Conditions: pH, salt concentration, or detergents can affect binding. | - Optimize buffer components. - Refer to established protocols for the specific binding assay. | |
| High background signal | Non-specific Binding: The peptide or labeled components may be binding to surfaces or other proteins. | - Include a blocking agent (e.g., BSA) in the buffer. - Optimize the concentration of the labeled peptide/protein. |
| Variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting. | - Use calibrated pipettes. - Prepare a master mix for reagents. |
| Inconsistent Incubation Times: Variations in how long the binding reaction proceeds. | - Ensure all samples are incubated for the same duration. |
Issue 2: Difficulty in Interpreting Cellular Assay Data
| Symptom | Possible Cause | Suggested Solution |
| No induction of apoptosis | Cell Line Resistance: The chosen cell line may not be dependent on the targeted anti-apoptotic protein. | - Use a panel of cell lines with known dependencies. - Perform BH3 profiling to determine the apoptotic priming state of the cells.[6][11] |
| Low Peptide Permeability: The peptide may not be efficiently entering the cells. | - Consider using cell-penetrating peptide sequences or other delivery methods.[12] | |
| High cell death in control | Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be toxic at the concentration used. | - Perform a solvent toxicity titration to determine the maximum non-toxic concentration. |
| Inconsistent caspase activation | Asynchronous Cell Population: Cells are at different stages of the cell cycle, affecting their susceptibility to apoptosis. | - Synchronize the cells before treatment. |
Quantitative Data Summary
Table 1: Representative Binding Affinities (Kd/Ki) of this compound Domain/Mimetics for Anti-Apoptotic Proteins
| This compound Variant | Bcl-xL | Bcl-2 | Mcl-1 | Assay Method | Reference |
| Wild-type this compound | Low nM | Low nM | Low nM | Various | [4][13] |
| Phe4aVal mutant Bim-BH3 | ~30 nM | - | < 100 pM | Competition Binding | [13] |
| ABT-737 (mimetic) | < 1 nM | < 1 nM | > 1 µM | FP | [14] |
| Venetoclax (ABT-199) | 245 nM | < 0.01 nM | > 444 nM | FP | [15] |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Protein Displacement
Objective: To determine if a this compound mimetic can displace pro-apoptotic proteins (like Bim) from anti-apoptotic proteins (like Bcl-2).
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., PC3) with the this compound mimetic (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[16]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the anti-apoptotic protein of interest (e.g., anti-Bcl-2) conjugated to beads.[16]
-
Washing: Wash the beads to remove non-specifically bound proteins.[16]
-
Elution: Elute the protein complexes from the beads.[16]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the pro-apoptotic protein (e.g., anti-Bim) to assess its presence in the complex.[9][16] A decrease in the co-immunoprecipitated pro-apoptotic protein in the treated sample indicates displacement by the mimetic.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation experiment.
Protocol 2: BH3 Profiling
Objective: To functionally measure the apoptotic priming of cells in response to a this compound mimetic.
Methodology:
-
Cell Preparation: Prepare a suspension of the cells of interest.[16]
-
Permeabilization: Permeabilize the plasma membrane with a mild detergent like digitonin, which leaves the mitochondrial outer membrane intact.[16]
-
Exposure to Peptides/Mimetics: Expose the permeabilized cells to varying concentrations of the synthesized this compound mimetic or control BH3 peptides (e.g., a promiscuous activator like the this compound peptide).[6][8][16]
-
Incubation: Incubate for a defined period (e.g., 1 hour) to allow for mitochondrial outer membrane permeabilization (MOMP).[6][8]
-
Staining: Fix the cells and stain for intracellular cytochrome c using a specific antibody.[16]
-
Analysis: Analyze the loss of mitochondrial cytochrome c signal by flow cytometry. A decrease in the cytochrome c signal indicates MOMP and a higher degree of apoptotic priming.[6][16]
Apoptotic Signaling Pathway and BH3 Mimetic Action
Caption: Mechanism of this compound mimetic action in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
validating Bim BH3 interaction by site-directed mutagenesis
Welcome to the technical support center for researchers validating Bim BH3 protein-protein interactions using site--directed mutagenesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using site-directed mutagenesis to validate this compound interactions?
A1: Site-directed mutagenesis is a technique used to introduce specific, targeted mutations into a DNA sequence. In the context of the this compound domain, it is used to alter key amino acid residues that are predicted to be critical for binding to its interaction partners, such as the pro-survival Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1) and the pro-apoptotic protein Bax.[1][2] By observing how these mutations affect binding and subsequent cellular processes like apoptosis, researchers can validate the specific residues and structural motifs required for the interaction.
Q2: Which residues in the this compound domain should I target for mutagenesis?
A2: The BH3 domain contains a conserved sequence characterized by four hydrophobic residues (h1-h4) and an invariant aspartate.[3][4] These are critical for insertion into the hydrophobic groove of pro-survival Bcl-2 proteins.[3][5] Mutations at these conserved hydrophobic positions often disrupt binding.[3][6] For example, specific mutations like G156E in BimS have been shown to disrupt binding to both Bax and Bcl-2, while G156A affects Bax binding but not Bcl-2, and N160A disrupts Bcl-2 binding but not Bax.[7]
Q3: My site-directed mutagenesis experiment failed. What are the common causes?
A3: Failure in site-directed mutagenesis can arise from several factors, including poor primer design, suboptimal PCR conditions, low-quality template DNA, or inefficient transformation.[8][9] Ensure your primers are correctly designed with the mutation in the center and have an adequate melting temperature.[8] It is also crucial to use a high-fidelity polymerase to prevent unintended mutations. For persistent issues, refer to the detailed troubleshooting guide below.
Q4: How can I confirm that the observed loss of interaction is due to the specific mutation and not protein misfolding?
A4: This is a critical control. To confirm that your mutant protein is properly folded, you can perform experiments such as circular dichroism (CD) spectroscopy to assess the secondary structure. Additionally, you can express and purify the mutant protein and check its stability. If the mutation is intended to disrupt a specific interaction, a control experiment would be to test its binding to another known interaction partner that should not be affected by the mutation.
Q5: What are the best downstream assays to confirm the functional consequences of my this compound mutations?
A5: After confirming the mutation and its effect on binding, functional assays are essential. Co-immunoprecipitation (co-IP) can validate the loss of interaction in a cellular context.[1] To assess the functional impact on apoptosis, you can perform cell viability assays (e.g., MTS or trypan blue exclusion), caspase activation assays (e.g., caspase-3/7 activity), or cytochrome c release assays.[2]
Troubleshooting Guides
Troubleshooting Site-Directed Mutagenesis
| Problem | Possible Cause | Suggested Solution |
| No PCR product | Poor primer design | Verify primer sequences, length (around 30 bp), and melting temperature using primer design software.[8] |
| Suboptimal annealing temperature | Perform a temperature gradient PCR to find the optimal annealing temperature.[10] | |
| Low-quality template DNA | Use freshly prepared, high-purity plasmid DNA.[11] | |
| Low PCR yield | Insufficient number of PCR cycles | Increase the number of PCR cycles (e.g., up to 30). |
| Inefficient polymerase | Use a high-fidelity DNA polymerase designed for mutagenesis. | |
| Colonies contain wild-type plasmid | Incomplete DpnI digestion of template DNA | Increase DpnI digestion time (e.g., 2-4 hours) or use more enzyme. Ensure the template plasmid was isolated from a dam+ E. coli strain.[10][11] |
| Too much template DNA | Reduce the amount of template plasmid in the PCR reaction (1-10 ng is often sufficient).[12] | |
| No colonies after transformation | Low competency of E. coli | Use highly competent cells (>10⁸ cfu/µg) and handle them gently. Perform a control transformation with a known plasmid.[11] |
| PCR product contains inhibitors | Purify the PCR product before the DpnI digestion and ligation steps.[11] |
Troubleshooting Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Suggested Solution |
| No protein detected in IP | Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. |
| Inefficient protein extraction | Optimize the lysis buffer; some interactions are sensitive to detergent concentration. | |
| High background/non-specific binding | Insufficient washing | Increase the number and stringency of wash steps. |
| Antibody cross-reactivity | Perform a pre-clearing step by incubating the lysate with beads before adding the primary antibody. | |
| Target protein is in the input but not the IP | Weak or transient interaction | Use a cross-linking agent (e.g., formaldehyde) before cell lysis to stabilize the interaction. |
| Epitope is masked | If using a tagged protein, ensure the tag is accessible. |
Quantitative Data Summary
The following table summarizes binding affinities of this compound peptides and mutants to various Bcl-2 family members. This data is crucial for designing mutagenesis experiments aimed at altering binding specificity.
| BH3 Peptide/Mutant | Binding Partner | Binding Affinity (IC50 or Kd) | Reference |
| Wild-type this compound | Bcl-xL | Low nM range | [1] |
| Wild-type this compound | Mcl-1 | Low nM range | [1] |
| Wild-type this compound | Bax | ~3.1 µM | [1] |
| BimBad BH3 | Bcl-xL | Similar to wild-type Bim | [1] |
| BimBad BH3 | Mcl-1 | No detectable binding | [1] |
| BimNoxa BH3 | Mcl-1 | ~5-fold weaker than wild-type Bim | [1] |
| BimNoxa BH3 | Bcl-xL | No detectable binding | [1] |
| BimPuma BH3 | Bcl-xL | Similar to wild-type Bim | [1] |
| BimPuma BH3 | Mcl-1 | Similar to wild-type Bim | [1] |
| This compound (E145K mutant) | Bax | ~2.4 µM (~40-fold weaker) | [13] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis using PCR
This protocol outlines a standard PCR-based method for introducing point mutations.
-
Primer Design : Design two complementary primers, each ~30 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) between 55-65°C.
-
PCR Reaction Setup :
-
Plasmid DNA template (containing Bim gene): 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
High-Fidelity DNA Polymerase: (e.g., Pfu or Q5) 1-2 units
-
dNTPs: 200 µM each
-
Reaction Buffer: 1X
-
ddH₂O to a final volume of 50 µL
-
-
PCR Cycling :
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion : Add 1 µL of DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation : Transform competent E. coli cells with 1-5 µL of the DpnI-treated PCR product. Plate on appropriate antibiotic selection plates.
-
Verification : Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is for validating the interaction between Bim (wild-type or mutant) and a binding partner.
-
Cell Lysis :
-
Transfect cells with plasmids expressing your Bim construct and the potential interaction partner (e.g., Bcl-xL).
-
After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation :
-
Transfer the supernatant (lysate) to a new tube. Save a small aliquot as the "input" control.
-
Add 1-5 µg of the primary antibody specific to your protein of interest (e.g., anti-Bim or an antibody against an epitope tag) to the lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis :
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using antibodies against both the immunoprecipitated protein and its suspected interaction partner.
-
Visualizations
Caption: Bim-mediated apoptotic signaling pathway.
Caption: Experimental workflow for site-directed mutagenesis.
Caption: Logical workflow for validating a this compound interaction site.
References
- 1. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 6. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 7. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. neb.com [neb.com]
- 13. Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Caspase-Independent Effects of Bim BH3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Bim BH3-mediated signaling, with a focus on dissecting its caspase-independent functions.
Frequently Asked Questions (FAQs)
Q1: What are the known caspase-independent functions of the this compound domain?
A1: Beyond its well-established role in initiating caspase-dependent apoptosis, the this compound domain is involved in other cellular processes, most notably autophagy. Bim can interact with Beclin 1, a key protein in the autophagy pathway. This interaction can sequester Beclin 1, thereby inhibiting autophagosome formation.[1][2] Under certain cellular stress conditions, such as starvation, this interaction is disrupted, allowing autophagy to proceed.[1][2]
Q2: How can I experimentally distinguish between caspase-dependent and caspase-independent cell death induced by this compound?
A2: The most common method is to use pan-caspase inhibitors, such as z-VAD-fmk or Q-VD-OPH.[3] By treating your cells with a Bim-activating stimulus in the presence and absence of a pan-caspase inhibitor, you can assess which outcomes are caspase-dependent. For example, if you observe cytochrome c release from the mitochondria even in the presence of a caspase inhibitor, this is considered caspase-independent cytochrome c release (CICR) and is a hallmark of commitment to apoptosis upstream of caspase activation.[3] It is also crucial to use multiple assays to assess cell death, as different pathways can lead to distinct morphological and biochemical outcomes. Assays that can help differentiate apoptosis from other forms of programmed cell death like necroptosis are also valuable.[4][5][6][7]
Q3: My BH3 mimetic drug is supposed to mimic Bim, but I'm seeing unexpected effects. How can I test for off-target activity?
A3: It is critical to validate that your BH3 mimetic is acting "on-target." Several approaches can be used:
-
BH3 Profiling: This assay assesses the functional dependence of mitochondria on anti-apoptotic Bcl-2 proteins. An on-target BH3 mimetic should sensitize mitochondria to BH3 peptides that target its intended Bcl-2 family member.[8][9][10][11][12][13]
-
Cellular Thermal Shift Assay (CETSA): This method directly measures the engagement of the drug with its target protein in intact cells. Ligand binding typically increases the thermal stability of the target protein.[14][15][16][17][18]
-
BAX/BAK-Deficient Cells: A true BH3 mimetic that induces apoptosis via the intrinsic pathway should not be effective in cells lacking both BAX and BAK.[10]
-
Stress Response Markers: Off-target effects can often induce cellular stress. Monitoring the expression of stress-response genes can indicate if your compound is acting through an indirect mechanism.[10]
Q4: I want to investigate the interaction between Bim and Beclin 1. What is the best way to do this?
A4: Co-immunoprecipitation (Co-IP) is the gold-standard method to demonstrate the interaction between two proteins in a cellular context. You would typically lyse cells under non-denaturing conditions and use an antibody against either Bim or Beclin 1 to pull down the protein of interest and any associated proteins. The presence of the other protein in the immunoprecipitated complex is then detected by Western blotting.[1][19] It is important to include appropriate controls, such as isotype control antibodies and lysates from cells where one of the proteins is knocked down or knocked out.
Troubleshooting Guides
Troubleshooting BH3 Profiling Experiments
| Problem | Potential Cause | Suggested Solution |
| High background MOMP in negative controls (e.g., DMSO) | Over-permeabilization of cells with digitonin (B1670571). | Titrate the digitonin concentration to find the optimal concentration that permeabilizes the plasma membrane but not the mitochondrial outer membrane.[8][12] |
| Cells are overly "primed" and sensitive. | Reduce the incubation time with the BH3 peptides. | |
| No MOMP observed with activator peptides (e.g., Bim) | Insufficient permeabilization. | Increase the digitonin concentration or incubation time. |
| Peptides have degraded. | Use freshly prepared or properly stored peptide stocks. | |
| Cells are resistant to apoptosis. | This may be a valid biological result. Consider using a positive control for MOMP like Alamethicin.[8] | |
| Inconsistent results between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and equal cell numbers in all wells. |
| Temperature fluctuations. | Perform all incubations at a consistent and controlled temperature, as MOMP is temperature-sensitive.[12] |
Troubleshooting Caspase-Independent Cytochrome c Release (CICR) Assays
| Problem | Potential Cause | Suggested Solution |
| No cytochrome c release detected | Inefficient induction of apoptosis. | Increase the dose or duration of the apoptotic stimulus. |
| Subcellular fractionation was incomplete. | Optimize the cell lysis and centrifugation steps to ensure clean separation of cytosolic and mitochondrial fractions.[20][21] | |
| Cytochrome c has been degraded. | Use protease inhibitors during the fractionation process. | |
| Cytochrome c release is blocked by caspase inhibitors | The observed cytochrome c release is a downstream event of caspase activation. | This indicates a caspase-dependent mechanism. To look for upstream events, consider shorter time points after stimulus induction. |
| Caspase inhibitor is not effective. | Confirm the activity of your caspase inhibitor using a caspase activity assay. | |
| High background of cytosolic cytochrome c in untreated cells | Accidental lysis of mitochondria during sample preparation. | Handle cells and lysates gently and keep them on ice throughout the procedure.[20] |
Quantitative Data Summary
Table 1: Binding Affinities (Kd, nM) of BH3 Domains to Anti-Apoptotic Bcl-2 Family Proteins
| BH3 Domain | Bcl-2 | Bcl-xL | Mcl-1 |
| Bim | 6.1 ± 0.3 | 4.4 ± 0.9 | 5.8 ± 0.1 |
| Bmf | 5.2 ± 0.3 | 5.1 ± 0.4 | 185 ± 9.6 |
| Bid | - | 3.36 | - |
Data compiled from[22][23]. Note that binding affinities can vary depending on the specific assay used.
Experimental Protocols
Protocol 1: Caspase-Independent Cytochrome c Release (CICR) Assay
This protocol allows for the detection of cytochrome c release from mitochondria into the cytosol, a key event in apoptosis, while inhibiting caspase activity to isolate upstream events.
Materials:
-
Cells of interest
-
Apoptotic stimulus
-
Pan-caspase inhibitor (e.g., Q-VD-OPH at 20 µM)[3]
-
Mitochondria isolation buffer (MIB)[20]
-
Subcellular fractionation kit or Dounce homogenizer
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
-
Antibody against a mitochondrial marker (e.g., COX IV)
-
Antibody against a cytosolic marker (e.g., GAPDH)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat one set of cells with the pan-caspase inhibitor for 1-2 hours. Then, treat the cells with the desired apoptotic stimulus in the presence or absence of the caspase inhibitor for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cell pellet with ice-cold PBS.
-
Subcellular Fractionation:
-
Resuspend the cell pellet in ice-cold MIB containing protease inhibitors.
-
Lyse the cells using a Dounce homogenizer or a commercially available kit. The goal is to disrupt the plasma membrane while keeping the mitochondria intact.
-
Centrifuge the lysate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
-
Western Blot Analysis:
-
Lyse the mitochondrial pellet in a suitable lysis buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform Western blotting and probe for cytochrome c.
-
To ensure proper fractionation, probe the blots for a mitochondrial marker (should be present only in the mitochondrial fraction) and a cytosolic marker (should be present only in the cytosolic fraction).
-
Protocol 2: Fluorometric Caspase-3/7 Activity Assay
This assay quantitatively measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cell lysates
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC)[24]
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Lyse cells using a buffer compatible with the caspase activity assay. This is often a hypotonic lysis buffer.
-
Assay Preparation:
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
Include a blank (lysis buffer only) and a positive control (e.g., recombinant active caspase-3).
-
-
Reaction Initiation: Add the caspase-3/7 substrate and assay buffer to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 480-520 nm emission for AFC).[24]
-
Data Analysis: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the caspase activity in the sample.
Visualizations
Caption: this compound signaling pathways in apoptosis and autophagy.
Caption: Workflow for Caspase-Independent Cytochrome c Release Assay.
Caption: Logical workflow for validating BH3 mimetic specificity.
References
- 1. Bim Inhibits Autophagy by Recruiting Beclin 1 to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bim inhibits autophagy by recruiting Beclin 1 to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-independent cytochrome c release is a sensitive measure of low-level apoptosis in cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Techniques to Distinguish Apoptosis from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. BECN1 and BIM interactions with MCL-1 determine fludarabine resistance in leukemic B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. genetex.com [genetex.com]
- 22. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. thco.com.tw [thco.com.tw]
Technical Support Center: In Vivo Delivery of Bim BH3 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Bim BH3 peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving this compound peptides.
| Question/Issue | Possible Causes & Troubleshooting Steps |
| 1. Why is my this compound peptide showing low or no efficacy in vivo? | A. Poor Peptide Stability: Unmodified peptides are rapidly degraded by proteases.[1] • Solution: Utilize stabilized peptides, such as hydrocarbon-stapled peptides (SAHBs), which are designed to be protease-resistant.[1][2]B. Low Cell Permeability: The peptide may not be efficiently entering target cells. Unmodified this compound peptides show negligible cellular uptake.[2] • Solution 1: Use hydrocarbon-stapled this compound peptides (e.g., BIM SAHBA), which are engineered for enhanced cell permeability.[2][3] • Solution 2: Employ a delivery vehicle such as peptide amphiphiles (PAs), which form micelles that can facilitate cellular entry.[4][5]C. Inadequate Formulation: The peptide may be precipitating or aggregating in the delivery vehicle. • Solution: Assess the peptide's physicochemical properties. Use appropriate solvents based on the peptide's overall charge (e.g., acetic acid for basic peptides, PBS for acidic peptides, or organic solvents for neutral peptides).[6][7] |
| 2. I'm observing significant off-target toxicity or unexpected side effects. | A. Non-Specific Membrane Disruption: Some delivery vehicles can cause non-specific cytotoxicity. • Solution: If using peptide amphiphiles, incorporate a hydrophilic spacer like PEG to eliminate non-specific membrane disruption.[4]B. Contaminants from Synthesis: Residual reagents from peptide synthesis, such as trifluoroacetic acid (TFA), can be toxic in cellular experiments and alter biological results.[6][7] • Solution: Request TFA removal during peptide synthesis and opt for an alternative salt form like acetate (B1210297) or hydrochloride.[7]C. On-Target Toxicity in Healthy Tissues: The peptide may be affecting non-malignant cells. • Solution: Studies suggest a potential therapeutic window may exist, as nonmalignant cells can be more resistant to this compound peptides than cancer cells driven by deregulated apoptosis.[2] Dose optimization is critical. |
| 3. My stapled this compound peptide is not performing better than the unmodified version. | A. Suboptimal Staple Position: The efficacy of hydrocarbon stapling is highly dependent on the location and composition of the staple.[1][3] • Solution: Not every stapled peptide guarantees enhanced activity.[1][8] It may be necessary to test different staple positions (e.g., i, i+4 vs. i, i+7) or different amino acid sequences to optimize binding affinity and cellular uptake.[3] For example, a stapled peptide based on this compound amino acids 146-166 (BIM SAHBA1) showed robust cellular uptake and cytotoxicity, whereas a version based on residues 145-164 (BIM SAHBA2) was inactive.[3]B. Inefficient Intracellular Release: The delivery system may be trapping the peptide in endosomes. • Solution: When using carriers like peptide amphiphiles, incorporate an endosomally-cleavable linker (e.g., a cathepsin-cleavable sequence) between the peptide and the carrier to ensure its release into the cytoplasm.[4][5] |
| 4. How do I properly dissolve and handle my this compound peptide for formulation? | A. Determine Peptide Charge: The peptide's amino acid sequence dictates its overall charge and solubility. • Basic Peptides (net positive charge): First, try sterile water. If insoluble, add a small amount of aqueous acetic acid (10-25%).[6] • Acidic Peptides (net negative charge): Try a phosphate-buffered saline (PBS) at pH 7.4. If that fails, use a small amount of 0.1 M ammonium (B1175870) bicarbonate.[6] • Neutral/Hydrophobic Peptides: These often require organic solvents. Start with a small amount of DMSO, DMF, acetonitrile, or isopropanol, then slowly dilute with an aqueous buffer.[6]B. Storage and Stability: • Long-term: Store peptides lyophilized at -20°C or -80°C.[7][9] • Short-term: Reconstituted peptides in solution are less stable. Prepare fresh solutions for each experiment or aliquot and freeze at -80°C for short-term storage.[9] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of delivering this compound peptides in vivo? A1: The main obstacles are the inherent limitations of peptides as therapeutics. These include a vulnerability to degradation by proteases, poor permeability across cell membranes, and rapid clearance from circulation.[1][10] Unmodified peptides, when removed from their parent protein, often lose their native α-helical structure, which is critical for biological activity.[1]
Q2: How does "hydrocarbon stapling" address these challenges? A2: Hydrocarbon stapling is a chemical modification that introduces an all-hydrocarbon cross-link within the peptide sequence to reinforce its α-helical structure.[1] This "staple" makes the peptide more resistant to proteolytic degradation and can significantly improve its cell permeability and binding affinity to its targets, such as Bcl-2 family proteins.[2][8]
Q3: Are there alternative delivery strategies to peptide stapling? A3: Yes, another promising strategy is the use of peptide amphiphiles (PAs). This involves attaching a hydrophobic lipid-like tail to the peptide, causing it to self-assemble into micellar nanostructures in solution.[4] These nanostructures can deliver high concentrations of the peptide into cells.[4] To improve efficacy, cleavable linkers can be incorporated to release the peptide from the lipid tail once inside the cell.[4][5]
Q4: How does the this compound peptide trigger apoptosis? A4: The this compound peptide mimics the "death domain" of the natural Bim protein, one of the most potent pro-apoptotic proteins.[11] It functions by targeting and inhibiting the anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1).[4][12] By neutralizing these survival proteins, the this compound peptide can also directly activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent cell death.[2][13]
Q5: What is the "double-bolt lock" mechanism and how does it relate to resistance? A5: Recent studies have shown that the full-length Bim protein can bind to anti-apoptotic proteins like BCL-XL and BCL-2 via two distinct sites: the well-known BH3 domain and a second, unexpected site near its C-terminus.[14][15] This "double-bolt lock" makes the complex highly stable and resistant to displacement by BH3-mimetic drugs that only target the canonical BH3-binding groove.[14] This is a critical consideration for therapeutic strategies and may explain some forms of drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies for easy comparison.
Table 1: Binding Affinities of this compound Peptides to Anti-Apoptotic BCL-2 Family Proteins
| Peptide | Target Protein | Binding Affinity (Kd, nM) | Citation |
|---|---|---|---|
| BIM SAHBA | BCL-XL | 16 ± 2 | [2] |
| MCL-1 | 10 ± 1 | [2] | |
| BCL-2 | 16 ± 2 | [2] | |
| BIMA,KPA2 (Peptide Amphiphile) | BCL-2 | ~100 | [4] |
| BCL-XL | ~150 | [4] | |
| MCL-1 | ~200 | [4] | |
| Unmodified this compound Peptide | BCL-XL | 26 ± 2 | [2] |
| MCL-1 | 24 ± 3 | [2] |
| | BCL-2 | 27 ± 2 |[2] |
Table 2: In Vitro Cytotoxicity of this compound Peptides in Hematologic Cancer Cells
| Cell Line | Peptide | IC50 (µM) | Citation |
|---|---|---|---|
| OCI-AML3 (AML) | BIM SAHBA1 | ~5.5 | [3] |
| Unmodified BIM BH31 | >20 | [3] | |
| U937 (Histiocytic Lymphoma) | BIM SAHBA | 3.5 ± 0.2 | [2] |
| | Unmodified this compound | >25 |[2] |
Table 3: Comparison of Cellular Uptake for Modified vs. Unmodified this compound Peptides
| Peptide Type | Modification | Relative Cellular Uptake | Observation | Citation |
|---|---|---|---|---|
| FITC-BIM BH3 | None | Negligible | No uptake observed in lysates of cultured cancer cells. | [2] |
| FITC-BIM SAHBA | Hydrocarbon Stapling | High | Strong signal detected in cell lysates, indicating efficient uptake. | [2] |
| FITC-BIMA,KPA1/PA2 | Peptide Amphiphile | High | Diffuse intracellular localization observed via confocal microscopy. |[4] |
Key Experimental Protocols
Protocol 1: Cellular Uptake Assay with FITC-Labeled Peptides
This protocol is adapted from methodologies described in JCI 2012;122(6):2019-2031.[2]
-
Cell Culture: Plate cancer cells (e.g., U937) in appropriate media and allow them to adhere or reach the desired confluency.
-
Peptide Treatment: Add FITC-labeled peptides (e.g., FITC-BIM SAHBA and unmodified FITC-BIM BH3 as a negative control) to the cell culture media at a final concentration of 1 µM.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Cell Harvesting & Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with PBS to remove extracellular peptide.
-
Treat with trypsin to remove any non-specifically bound surface peptide.
-
Wash again with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Analysis:
-
Fluorometry: Measure the fluorescence of the cell lysates to quantify uptake.
-
SDS-PAGE: Separate lysate proteins by SDS-PAGE and visualize the FITC-labeled peptide using a fluorescence gel scanner.
-
Confocal Microscopy: For visualization of intracellular distribution, treat live cells on coverslips and image directly using a confocal microscope.
-
Protocol 2: In Vitro Cytotoxicity Assay (Caspase 3/7 Activation)
This protocol is based on methods described in ACS Chem Biol. 2014;9(7):1535-1541.[3]
-
Cell Plating: Seed cells (e.g., OCI-AML3) in a 96-well opaque plate at a density of 5,000-10,000 cells per well and allow them to acclimate overnight.
-
Peptide Dilution: Prepare a serial dilution of the this compound peptides (e.g., from 0.5 µM to 25 µM) in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Add the diluted peptides to the wells and incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Caspase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add a Caspase-Glo® 3/7 Reagent (or similar) to each well, mixing gently.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase 3/7.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine IC50 values.
Protocol 3: General Protocol for In Vivo Peptide Formulation and Administration
This protocol provides general guidelines for parenteral administration in rodent models.[16]
-
Peptide Reconstitution:
-
Carefully reconstitute the lyophilized peptide in a sterile, appropriate solvent (see Troubleshooting section) to create a high-concentration stock solution.
-
Ensure complete dissolution. Gentle vortexing or sonication may be required.
-
-
Final Formulation:
-
Dilute the stock solution to the final desired concentration for injection using a sterile, isotonic vehicle such as saline (0.9% NaCl) or PBS.
-
The final formulation should be sterile-filtered through a 0.22 µm filter.
-
-
Administration (Example: Intravenous Injection in Mice):
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with a 70% alcohol wipe.
-
Using a sterile insulin (B600854) syringe (e.g., 27-30 G), slowly inject the calculated volume of the peptide solution into one of the lateral tail veins.
-
Successful injection is indicated by a lack of resistance and no formation of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Monitoring: Return the animal to its cage and monitor closely for any adverse reactions according to approved animal care protocols.
Visual Guides and Workflows
Caption: The this compound peptide induces apoptosis by inhibiting anti-apoptotic proteins and activating BAX/BAK.
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound peptides.
Caption: A standard experimental workflow for evaluating this compound peptide efficacy.
References
- 1. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
- 3. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating the Intrinsic Pathway of Apoptosis Using this compound Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. FAQ [peptides.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular determinants of Bim(BH3) peptide binding to pro-survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 15. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Bim BH3 Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Bim BH3 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound binding assay?
A this compound binding assay is a tool used to study the interaction between the this compound peptide and anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1).[1][2][3] This is critical for understanding the mechanisms of apoptosis (programmed cell death) and for screening potential anti-cancer drugs that aim to disrupt these protein-protein interactions.[4][5]
Q2: Which are the most common techniques for this compound binding assays?
The most prevalent techniques are Fluorescence Polarization (FP) assays and BH3 profiling. FP assays measure the change in the rotational speed of a fluorescently labeled this compound peptide upon binding to a larger protein.[4][6] BH3 profiling assesses the apoptotic priming of mitochondria in permeabilized cells in response to various BH3 peptides, including this compound.[5][7][8]
Q3: What is a typical starting buffer for a this compound fluorescence polarization (FP) assay?
A common starting buffer for a competitive FP assay includes 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, and 5 mM DTT.[4][9] However, the optimal buffer can vary depending on the specific proteins and constructs being used.
Q4: Why is BSA included in the assay buffer?
Bovine Serum Albumin (BSA) is often included as a blocking agent to prevent non-specific binding of the peptide or protein to the surfaces of the assay plate, which can interfere with the results.[6]
Q5: What is the role of DTT in the assay buffer?
Dithiothreitol (DTT) is a reducing agent used to prevent the oxidation of cysteine residues in the proteins, which can lead to aggregation and loss of activity.[4][9]
Troubleshooting Guide
Problem 1: Low fluorescence polarization (FP) signal window (ΔmP).
-
Possible Cause 1: Inefficient binding of the fluorescently labeled this compound peptide (tracer) to the target protein.
-
Possible Cause 2: The size difference between the tracer and the protein is insufficient.
-
Possible Cause 3: Suboptimal buffer conditions.
-
Solution: Systematically vary the pH, ionic strength (salt concentration), and detergent concentration to find the optimal conditions for binding.
-
Problem 2: High variability in FP readings between replicate wells.
-
Possible Cause 1: Pipetting inaccuracies.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and reverse pipetting techniques for viscous solutions.[10]
-
-
Possible Cause 2: Protein or peptide aggregation.
-
Possible Cause 3: Non-specific binding to the assay plate.
-
Solution: Use non-binding surface (NBS) plates to minimize hydrophobic interactions between your reagents and the well surface.[6]
-
Problem 3: No change in FP signal upon addition of a known inhibitor in a competitive binding assay.
-
Possible Cause 1: The inhibitor concentration is too low.
-
Solution: Increase the concentration range of the inhibitor to ensure you are testing concentrations that are sufficient to displace the tracer.[10]
-
-
Possible Cause 2: The inhibitor is not soluble in the assay buffer.
-
Solution: Confirm the solubility of your inhibitor in the assay buffer. You may need to adjust the buffer composition or use a different solvent for the inhibitor stock.[10]
-
-
Possible Cause 3: The protein concentration is too high.
-
Solution: Lowering the protein concentration to a level closer to the dissociation constant (Kd) of the tracer can make it easier for a competitive inhibitor to displace it.[10]
-
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization Assay
This protocol is designed to screen for inhibitors that disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled this compound peptide (tracer).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT.[4][9]
-
Target Protein (2X): Prepare the Bcl-2 family protein at twice the final desired concentration in Assay Buffer.
-
Tracer (10X): Prepare the fluorescently labeled this compound peptide at ten times the final desired concentration in Assay Buffer.
-
Inhibitor Compounds: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds to the appropriate wells.
-
Add the 2X Target Protein solution to all wells except the "Tracer Only" control. Add Assay Buffer to the "Tracer Only" wells.[4]
-
Mix gently and incubate for 15 minutes at room temperature.[4]
-
Add the 10X Tracer solution to all wells.[4]
-
Mix the plate gently and incubate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[4]
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~485 nm excitation and ~535 nm emission for FITC).[4]
-
Protocol 2: BH3 Profiling Assay
This protocol measures mitochondrial outer membrane permeabilization (MOMP) in response to this compound peptide.
-
Reagent Preparation:
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.[7][8]
-
This compound Peptide Stock: Prepare a stock solution of the this compound peptide.
-
Digitonin (B1670571): Prepare a stock solution for cell permeabilization.
-
-
Assay Procedure:
-
Prepare a single-cell suspension of the cells to be tested.
-
Permeabilize the cells with digitonin in MEB.[7]
-
Add the permeabilized cells to a 384-well plate containing serial dilutions of the this compound peptide.[7]
-
Monitor for MOMP using a suitable detection method, such as measuring the release of cytochrome c.[7]
-
Data Presentation
Table 1: Common Buffer Components for this compound Binding Assays
| Component | Typical Concentration | Purpose | Citations |
| Tris | 25-50 mM | Buffering agent to maintain pH | [4][11] |
| HEPES | 10 mM | Buffering agent to maintain pH | [7][8] |
| NaCl | 150-200 mM | Mimics physiological ionic strength | [4][11] |
| KCl | 50 mM | Component of mitochondrial buffers | [7][8] |
| BSA | 0.1% | Reduces non-specific binding | [4][7][8] |
| Glycerol | 5% | Protein stabilizer | [11] |
| DTT | 5 mM | Reducing agent | [4][9] |
| Tween-20 | 0.01% | Non-ionic detergent to prevent aggregation | [10] |
| Mannitol | 150 mM | Osmotic support in mitochondrial buffers | [7][8] |
Table 2: Troubleshooting Summary for Fluorescence Polarization Assays
| Problem | Possible Cause | Recommended Solution | Citations |
| Low Signal Window (ΔmP) | Insufficient size difference between tracer and protein | Use a larger protein construct. | [10] |
| Low binding affinity of the tracer | Redesign or purify the tracer. | [10] | |
| High Variability (High SD) | Protein/peptide aggregation | Add 0.01% Tween-20 to the buffer; centrifuge protein stock. | [10] |
| Non-specific binding to plate | Use non-binding surface plates. | [6] | |
| No Inhibitor Displacement | Inhibitor concentration too low | Increase the inhibitor concentration range. | [10] |
| Inhibitor insolubility | Confirm inhibitor solubility in the assay buffer. | [10] |
Visualizations
Caption: Workflow for a competitive fluorescence polarization assay.
References
- 1. Human Bim Synthetic Peptide (PEP-1615) [thermofisher.com]
- 2. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 3. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
interpreting complex data from BH3 profiling assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BH3 profiling assays.
Troubleshooting Guide
This guide addresses common issues encountered during BH3 profiling experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: High Background Signal in Negative Controls
-
Question: My negative control wells (e.g., DMSO or mutant PUMA2A peptide) show a high degree of mitochondrial outer membrane permeabilization (MOMP), indicated by significant cytochrome c release or loss of mitochondrial membrane potential. What could be the cause?
-
Answer: High background in negative controls can obscure the specific effects of your BH3 peptides. Several factors can contribute to this issue:
-
Suboptimal Digitonin (B1670571) Concentration: The concentration of digitonin is critical for selectively permeabilizing the plasma membrane without disrupting the mitochondrial outer membrane.[1]
-
Solution: Perform a digitonin titration to determine the optimal concentration for your specific cell type. This involves testing a range of concentrations (e.g., 0.00025% to 0.008%) and assessing permeabilization using a viability dye like trypan blue.[1] The ideal concentration will permeabilize the plasma membrane of most cells while leaving the mitochondria intact.
-
-
Poor Sample Viability: Starting with a population of unhealthy or dying cells will naturally lead to a higher baseline of MOMP.[2]
-
Mechanical Stress: Excessive mechanical stress during cell handling and preparation can damage mitochondria.
-
Solution: Handle cells gently during harvesting, washing, and resuspension. Avoid vigorous vortexing or repeated pipetting.
-
-
Incorrect Buffer Composition: The experimental buffer is crucial for maintaining mitochondrial integrity.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability between replicate wells and between experiments. What are the likely sources of this inconsistency?
-
Answer: Lack of reproducibility can stem from several experimental variables.
-
Temperature and Incubation Time Fluctuations: BH3 profiling is sensitive to both temperature and time.[1][5]
-
Inaccurate Cell Seeding: Uneven cell numbers across wells will lead to variability in the effective peptide concentration.[3]
-
Peptide Quality and Handling: The quality and concentration of BH3 peptides are critical for reliable results.
-
Instrument Variability: Inconsistent readings from plate readers or flow cytometers can introduce variability.
-
Solution: Regularly maintain and calibrate your instruments. Ensure that settings are consistent between runs.
-
-
Issue 3: No Response to Activator Peptides (e.g., BIM, BID)
-
Question: My cells do not show any significant MOMP even at high concentrations of activator peptides like BIM or BID. What does this indicate?
-
Answer: A lack of response to potent activator peptides suggests a fundamental issue with the apoptotic machinery of the cells.
-
Apoptosis Refractory Cells: The cells may lack sufficient levels of the pro-apoptotic effector proteins BAX and BAK, which are essential for MOMP.[4]
-
Solution: To confirm this, you can perform a western blot to check for the expression of BAX and BAK. Cells lacking both BAX and BAK are considered apoptosis incompetent.[8]
-
-
Ineffective Permeabilization: If the cells are not properly permeabilized, the BH3 peptides cannot reach the mitochondria.
-
Solution: Re-evaluate your digitonin concentration and permeabilization protocol as described in "Issue 1".
-
-
Inactive Peptides: The activator peptides may have degraded.
-
Solution: Test a fresh batch of peptides or validate the activity of your current stock on a positive control cell line known to be sensitive to apoptosis.
-
-
Frequently Asked Questions (FAQs)
1. What is the principle of BH3 profiling?
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[3] The assay involves exposing permeabilized cells to a panel of synthetic BH3 peptides derived from the BH3 domains of pro-apoptotic BCL-2 family proteins.[6] These peptides can selectively interact with and inhibit anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1), thereby unleashing the pro-apoptotic proteins BAX and BAK to induce MOMP.[9] The extent of MOMP in response to different BH3 peptides reveals the cell's dependence on specific anti-apoptotic proteins for survival.[4]
2. What are the different types of BH3 profiling assays?
There are two main methods for BH3 profiling:
-
JC-1 Plate-based BH3 Profiling: This method is suitable for homogeneous cell populations and uses the fluorescent dye JC-1 to measure changes in mitochondrial transmembrane potential in a plate reader format.[3][4]
-
Flow Cytometry-based BH3 Profiling (iBH3): This method is ideal for heterogeneous samples as it allows for the analysis of specific cell subsets.[3][4] It typically measures the release of cytochrome c from the mitochondria into the cytoplasm using an anti-cytochrome c antibody.[8]
3. What are the key reagents and controls needed for a BH3 profiling experiment?
A typical BH3 profiling experiment requires the following:
| Reagent/Control | Purpose |
| Cells of Interest | Single-cell suspension of the cells to be profiled. |
| BH3 Peptides | High-purity synthetic peptides (e.g., BIM, BID, PUMA, BAD, NOXA, HRK) dissolved in DMSO.[7] |
| Experimental Buffer | Typically Mannitol Experimental Buffer (MEB) to maintain mitochondrial integrity.[3][7] |
| Permeabilization Agent | Digitonin to selectively permeabilize the plasma membrane.[3][7] |
| Positive Control | Alamethicin, a peptide that directly permeabilizes mitochondrial membranes, is used to induce 100% MOMP.[7] FCCP can also be used as a chemical depolarizer.[4] |
| Negative Control | DMSO (vehicle) or a mutant, inactive peptide (e.g., PUMA2A) to determine the baseline level of MOMP.[7] |
| Detection Reagents | For flow cytometry: Anti-cytochrome c antibody and a DNA stain (e.g., DAPI, Hoechst).[7] For plate-based assays: JC-1 dye.[3] |
4. How do I interpret the data from a BH3 profiling experiment?
The data from a BH3 profiling experiment is typically presented as the percentage of MOMP (e.g., % cytochrome c loss) induced by each BH3 peptide.[10]
-
High response to activator peptides (BIM, BID): Indicates that the cells are "primed" for apoptosis and are close to the apoptotic threshold.[4] The dose required to induce MOMP is inversely correlated with the level of priming.[4]
-
Selective response to sensitizer (B1316253) peptides: Reveals dependencies on specific anti-apoptotic proteins. For example:
-
Low or no response to any peptides: Suggests that the cells are "unprimed" and have a large reserve of anti-apoptotic proteins, or they may be apoptosis refractory due to a lack of BAX/BAK.[4]
Quantitative Data Summary: Representative BH3 Profiling Results
The following table shows example data for two hypothetical cell lines with different anti-apoptotic dependencies.
| Peptide (Concentration) | Cell Line A (% Cytochrome c Release) | Cell Line B (% Cytochrome c Release) | Inferred Dependency |
| DMSO (Vehicle) | 5.2 ± 1.1 | 6.5 ± 1.5 | Baseline |
| PUMA2A (100 µM) | 6.1 ± 1.3 | 7.0 ± 1.2 | Negative Control |
| BIM (10 µM) | 85.4 ± 4.3 | 90.1 ± 3.8 | Overall Priming |
| BAD (10 µM) | 75.6 ± 5.1 | 15.3 ± 2.5 | BCL-2 / BCL-xL |
| NOXA (10 µM) | 12.3 ± 2.0 | 82.5 ± 4.9 | MCL-1 |
| HRK (100 µM) | 20.1 ± 3.4 | 18.2 ± 3.1 | BCL-xL |
| Alamethicin (20 µM) | 98.9 ± 0.5 | 99.2 ± 0.4 | Positive Control |
| Data is representative and adapted from typical results.[7] |
5. Can BH3 profiling be used in drug development?
Yes, BH3 profiling is a valuable tool in drug development, particularly for therapies targeting the BCL-2 family of proteins (BH3 mimetics).[6] It can be used to:
-
Predict cellular response to BH3 mimetics: By identifying the specific anti-apoptotic dependencies of cancer cells, BH3 profiling can help predict which patients are most likely to respond to a particular BH3 mimetic.[6][9]
-
Elucidate mechanisms of drug resistance: The assay can help understand how cancer cells develop resistance to therapies by identifying shifts in their anti-apoptotic dependencies.[6][12]
-
Identify novel therapeutic targets: By mapping the apoptotic vulnerabilities of different cell types, BH3 profiling can uncover new targets for drug development.[6]
-
Serve as a pharmacodynamic biomarker: It can be used to confirm that a BH3 mimetic is engaging its target in patients.[12]
Experimental Protocols & Visualizations
Detailed Methodology: Flow Cytometry-based BH3 Profiling (iBH3)
This protocol outlines the key steps for performing an iBH3 experiment.
-
Cell Preparation:
-
Peptide Plate Preparation:
-
Prepare working solutions of BH3 peptides in MEB at the desired final concentrations.[7]
-
A typical panel includes an activator peptide (e.g., BIM), sensitizer peptides (e.g., BAD, NOXA), a negative control (e.g., PUMA2A or DMSO), and a positive control (e.g., Alamethicin).[7]
-
Add the peptide solutions to the wells of a 96-well plate.
-
-
Permeabilization and Peptide Treatment:
-
Resuspend the cell pellet in MEB containing the optimized concentration of digitonin (e.g., 0.001-0.002%).[7]
-
Quickly add the cell suspension to the wells of the pre-prepared peptide plate.
-
-
Incubation:
-
Incubate the plate for 30-90 minutes at room temperature (25°C ± 3°C).[3]
-
-
Fixation and Staining:
-
Fix the cells by adding a formaldehyde (B43269) solution.[3]
-
Permeabilize the cells further for intracellular staining (e.g., using a saponin-based buffer).[13]
-
Add the anti-cytochrome c antibody and a DNA stain (e.g., DAPI or Hoechst) to each well.[7]
-
Incubate as recommended by the antibody manufacturer.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Gate on single, intact cells and analyze the percentage of cells that have lost cytochrome c staining for each condition.
-
Signaling Pathway and Workflow Diagrams
Caption: BCL-2 family protein interactions regulating apoptosis.
Caption: Experimental workflow for flow cytometry-based BH3 profiling.
Caption: Logical relationships in troubleshooting common BH3 profiling issues.
References
- 1. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 2. scispace.com [scispace.com]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 6. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 13. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with high background in Bim BH3 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in Bim BH3 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: Bim isoforms, primarily BimEL and BimL, are typically associated with cytoplasmic structures, exhibiting a punctate staining pattern.[1][2] Under certain apoptotic stimuli, Bim can translocate to the mitochondria.[3] The shortest isoform, BimS, is not consistently detected in most cell types.[1][2]
Q2: Why am I seeing very weak or no this compound signal?
A2: Low signal can be due to several factors. Bim is often expressed at low levels in many cell lines, which can make detection difficult.[1] Other common reasons include suboptimal primary antibody concentration, inadequate incubation time, incorrect secondary antibody, or over-fixation of the sample, which can mask the epitope.[4][5] Ensure your chosen antibody is validated for immunofluorescence and recognizes the specific Bim isoform you are targeting.
Q3: What are the common causes of high background in immunofluorescence?
A3: High background can obscure your specific signal. The most common culprits include:
-
Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[6][7]
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies.
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies will result in background signal.
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific staining.[4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.
Troubleshooting High Background
High background staining can be systematic or appear as distinct speckles. The following guide will help you identify and address the root cause of your high background issues.
Systematic High Background
This type of background appears as a general, diffuse fluorescence across the entire sample.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal dilution that provides the best signal-to-noise ratio. |
| Secondary Antibody Concentration Too High | Reduce the concentration of the secondary antibody. A high concentration can lead to non-specific binding. |
| Inadequate Blocking | Increase the blocking time and/or try a different blocking agent. Normal serum from the same species as the secondary antibody is often effective.[7] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Autofluorescence | Examine an unstained sample under the microscope to determine if autofluorescence is present. If so, consider using a quenching agent like Sudan Black B or a commercial anti-quenching reagent.[4] Choosing fluorophores with longer excitation and emission wavelengths (e.g., far-red) can also help minimize autofluorescence. |
| Fixation Issues | Over-fixation with aldehydes can increase background fluorescence. Try reducing the fixation time or using an alternative fixation method like methanol (B129727) fixation.[4] |
Speckled or Punctate Background
This type of background appears as small, bright dots that are not associated with the specific target.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and/or secondary antibody solution before use to pellet any aggregates. |
| Precipitated Reagents | Ensure all buffers and solutions are properly dissolved and filtered if necessary. |
| Non-specific binding to cellular structures | Include a detergent like Triton X-100 or Tween-20 in your blocking and washing buffers to reduce non-specific hydrophobic interactions. |
Experimental Protocols
General Immunofluorescence Protocol for this compound
This protocol provides a starting point for this compound immunofluorescence. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for your specific cell type or tissue.
1. Cell/Tissue Preparation:
-
Cultured Cells:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash briefly with Phosphate Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Paraffin-Embedded Tissue Sections:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform antigen retrieval (see below).
-
2. Antigen Retrieval (for Paraffin-Embedded Tissues):
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[8]
-
Heat in a microwave oven or water bath at 95-100°C for 10-20 minutes.[9]
-
Allow slides to cool to room temperature in the buffer.
-
Wash with PBS.
-
3. Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
4. Blocking:
-
Incubate with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[5]
5. Primary Antibody Incubation:
-
Dilute the anti-Bim BH3 antibody to the recommended concentration (typically 1:50 to 1:200 for IHC/IF) in blocking buffer.[10][11][12]
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
7. Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
8. Imaging:
-
Visualize using a fluorescence microscope with the appropriate filter sets for your chosen fluorophores.
Visualizations
Bim Signaling Pathway in Apoptosis
Caption: Role of Bim in the intrinsic apoptotic pathway.
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background.
References
- 1. The Proapoptotic BH3-Only Protein Bim Is Expressed in Hematopoietic, Epithelial, Neuronal, and Germ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proapoptotic BH3-only protein bim is expressed in hematopoietic, epithelial, neuronal, and germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ibidi.com [ibidi.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. raybiotech.com [raybiotech.com]
- 11. This compound Domain Antibody | APR07080G | Leading Biology | Leading Biology Inc. [leadingbiology.com]
- 12. qedbio.com [qedbio.com]
Validation & Comparative
A Comparative Analysis of the Pro-Apoptotic Activity of Bim BH3 Isoforms
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of the major Bim (BCL2L11) BH3 isoforms: BimEL (Extra-Long), BimL (Long), and BimS (Short). These isoforms, generated through alternative splicing, are critical regulators of the intrinsic apoptotic pathway.[1][2] Their cell-killing potential varies significantly, primarily due to differences in their subcellular localization and protein-protein interactions.[3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to Bim Isoforms
Bim is a potent BH3-only protein, a subgroup of the Bcl-2 family that initiates apoptosis.[1] It functions by binding to and neutralizing anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1), thereby allowing the pro-apoptotic effector proteins Bax and Bak to oligomerize and permeabilize the mitochondrial outer membrane.[4][5] The three major isoforms—BimEL, BimL, and BimS—share a common BH3 domain, which is essential for their pro-apoptotic function.[3] However, their activities differ, with BimS generally considered the most potent inducer of apoptosis.[2][4] This heightened activity is partly because BimEL and BimL can be sequestered away from their mitochondrial targets by binding to the dynein motor complex, a regulatory mechanism that BimS escapes.[4]
Quantitative Comparison of Pro-Apoptotic Activity
The relative potency of Bim isoforms is often quantified by measuring the percentage of cell death induced upon their expression in cell lines. Binding affinity assays further elucidate the molecular basis for their activity by measuring the strength of their interactions with anti-apoptotic Bcl-2 family members.
| Bim Isoform | Relative Pro-Apoptotic Activity | Interaction Profile | Key Regulatory Feature |
| BimS (Short) | High | Binds strongly to all anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1) and can directly interact with Bax.[4][6][7] | Lacks the dynein light chain (LC8) binding site, resulting in constitutive localization to mitochondria and potent activity.[4] |
| BimL (Long) | Moderate | Binds strongly to all anti-apoptotic Bcl-2 proteins.[5] | Sequestered in the cytoplasm by binding to the dynein motor complex via its LC8 binding site.[1][4] Released upon apoptotic stimuli. |
| BimEL (Extra-Long) | Moderate-Low | Binds strongly to all anti-apoptotic Bcl-2 proteins.[5] | Similar to BimL, it is sequestered by the dynein motor complex. Its activity is regulated by post-translational modifications like phosphorylation.[3][4] |
Table 1. Comparative properties of the major Bim isoforms.
Binding Affinities of Bim BH3 Domain
The interaction between the this compound domain and anti-apoptotic proteins is critical for initiating apoptosis. These binding affinities can be quantified using techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR). While the core BH3 domain is shared, the context of the full-length protein can influence these interactions.
| Interaction Pair | Dissociation Constant (Kd) | Significance |
| This compound : Bcl-xL | Low nM range | Tight binding indicates efficient neutralization of Bcl-xL.[8] |
| This compound : Bcl-2 | Low nM range | Strong interaction, crucial for inhibiting Bcl-2's protective function.[9] |
| This compound : Mcl-1 | Low nM range | Potent binding, highlighting Bim's role in overcoming Mcl-1-mediated resistance.[7][8] |
| This compound : Bax | Weak (µM range) | Suggests a potential direct activation mechanism in addition to neutralization of anti-apoptotic proteins.[6] |
Table 2. Representative binding affinities of the this compound domain with Bcl-2 family proteins. Note: Exact Kd values can vary depending on the experimental system (e.g., isolated peptides vs. full-length proteins, assay conditions).
Key Experimental Protocols
Protocol 1: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This is a standard method to quantify the percentage of apoptotic cells following the expression of Bim isoforms. Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]
Materials:
-
Cells transfected with plasmids encoding BimS, BimL, BimEL, or a control vector.
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).[12]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells 24-48 hours post-transfection. For adherent cells, collect both floating and trypsinized cells.[11]
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 5 minutes at 500 x g).[11]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[12] Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
Co-IP is used to determine if Bim isoforms physically associate with anti-apoptotic proteins like Bcl-2 or Bcl-xL within the cell.[14] An antibody against a "bait" protein (e.g., a tagged Bim isoform) is used to pull it down from a cell lysate, and any interacting "prey" proteins (e.g., Bcl-2) are co-precipitated and detected by Western blotting.[15]
Materials:
-
Cells co-transfected with plasmids for a tagged Bim isoform and an interacting partner.
-
Cold IP Lysis Buffer (e.g., RIPA buffer with protease inhibitors).[15]
-
Antibody specific to the bait protein's tag (e.g., anti-HA, anti-FLAG).
-
Protein A/G agarose (B213101) or magnetic beads.[16]
-
Wash buffer and SDS-PAGE loading buffer.
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS. Lyse the cells by adding cold IP Lysis Buffer and incubating on ice for 15-30 minutes.[14][15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[14] Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[15] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[16]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[16]
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant and wash the beads 3-4 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[15]
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5 minutes to elute the proteins.[16]
-
Analysis: Centrifuge to pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
Visualizations
Caption: The Bim-mediated intrinsic apoptotic pathway.
Caption: Experimental workflow for quantifying apoptosis.
References
- 1. The Major Isoforms of Bim Contribute to Distinct Biological Activities that Govern the Processes of Autophagy and Apoptosis in Interleukin-7 Dependent Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Proapoptotic BH3-Only Protein Bim Is Expressed in Hematopoietic, Epithelial, Neuronal, and Germ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Isoforms of the BH3 Domain Protein Bim Which Directly Activate Bax To Trigger Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous association of this compound-only protein with Mcl-1, Bcl-xL and Bcl-2 on mitochondria in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Bim BH3 and Puma BH3 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate signaling network of programmed cell death, the B-cell lymphoma 2 (Bcl-2) family of proteins serves as the central regulator. Within this family, the BH3-only proteins act as critical sentinels, sensing diverse intracellular stress signals and initiating the intrinsic pathway of apoptosis. Among the most potent members of this group are the Bcl-2 interacting mediator of cell death (Bim) and the p53 upregulated modulator of apoptosis (Puma). Both are renowned for their ability to trigger cell death by neutralizing all pro-survival Bcl-2 family members.
This guide provides an objective comparison of the roles and efficacy of the Bim and Puma BH3 domains in inducing apoptosis, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their study and application.
Mechanism of Action: A Tale of Two Models
The primary function of BH3-only proteins like Bim and Puma is to activate the effector proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1] How they achieve this activation is the subject of two prevailing models:
-
The Indirect Activation (or Displacement) Model: In this model, pro-survival Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester and inhibit BAX and BAK. BH3-only proteins act as "sensitizers" by binding to the pro-survival members, causing them to release BAX and BAK, which are then free to activate and oligomerize.[2]
-
The Direct Activation Model: This model proposes a two-tiered system. "Sensitizer" BH3-only proteins still neutralize pro-survival members. However, a distinct subset of "activator" BH3-only proteins, namely Bim and truncated Bid (tBid), can also directly bind to and conformationally activate BAX and BAK.[2][3]
Both Bim and Puma are considered potent inducers of apoptosis because they can neutralize all five pro-survival Bcl-2 proteins.[4] While Bim is widely considered a direct activator, the role of Puma in direct activation is more debated, with some studies suggesting it can also directly engage BAX, while others classify it primarily as a potent sensitizer (B1316253) that acts through high-affinity binding to anti-apoptotic proteins.[3][5][6]
Binding Affinity Profiles
The potency of a BH3-only protein is closely linked to its binding affinity for the pro-survival Bcl-2 family members. Both Bim and Puma are considered "promiscuous" and potent because their BH3 domains can bind with high, nanomolar affinity to all five pro-survival proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[4][7] This broad targeting ensures that they can overcome the protective effects of any combination of these anti-apoptotic proteins within a cell. Some evidence suggests that the Bim BH3 domain, unlike Puma's, can also interact weakly but directly with BAX.[8]
| Protein | Binding Targets | Binding Affinity (Qualitative) | Notes |
| This compound | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | High | Considered a promiscuous, high-affinity binder to all pro-survival members.[4] |
| BAX | Weak / Transient | Some studies report a direct, albeit weak, interaction that may contribute to its "direct activator" function.[8] | |
| Puma BH3 | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | High | Also a promiscuous, high-affinity binder to all pro-survival members.[4] |
| BAX | No significant binding | Generally not considered to bind BAX directly, supporting its primary role as a potent "sensitizer".[8] |
Quantitative Comparison of Apoptotic Induction
Direct comparison in vivo using knockout mouse models reveals the distinct, context-dependent roles of Bim and Puma. Data from studies on murine lymphocytes exposed to different apoptotic stimuli highlight their differential importance.
Table 1: Survival of Lymphoid Cells Following γ-Radiation Data summarized from experiments on knockout mice, measuring surviving cells 20 hours post-radiation.[1][9][10]
| Cell Type | Stimulus | Genotype | % Survival (Relative to Untreated Control) | Key Finding |
| CD4+ T Cells | 2.5 Gy | Wild-Type | 28.1% | Puma deficiency provides significantly greater protection against DNA damage-induced apoptosis in T cells than Bim deficiency.[10] |
| Bim-/- | 40.1% | |||
| Puma-/- | 74.8% | |||
| CD8+ T Cells | 2.5 Gy | Wild-Type | 20.5% | Similar to CD4+ T cells, Puma is the dominant mediator of apoptosis in this lineage following γ-radiation.[10] |
| Bim-/- | 34.6% | |||
| Puma-/- | 64.1% | |||
| Thymocytes | 5.0 Gy | Wild-Type | ~1.5 x 106 (Absolute #) | Puma deficiency confers profound resistance to radiation-induced apoptosis in thymocytes, comparable to Bcl-2 overexpression. Bim deficiency offers lower but still significant protection.[9] |
| Bim-/- | ~11 x 106 (Absolute #) | |||
| Puma-/- | ~55 x 106 (Absolute #) | |||
| vav-BCL2 | ~70 x 106 (Absolute #) |
Table 2: Survival of Thymocytes Following Dexamethasone (Glucocorticoid) Treatment Data summarized from experiments on knockout mice, measuring surviving cells 20 hours post-treatment.[1][10]
| Cell Type | Stimulus | Genotype | Absolute # of Surviving Cells (x 106) | Key Finding |
| CD4+8+ Thymocytes | Dexamethasone (250 µg) | Wild-Type | ~10 | Both Bim and Puma contribute significantly and in an overlapping manner to glucocorticoid-induced apoptosis.[1][10] The loss of either provides partial protection. |
| Bim-/- | ~40 | |||
| Puma-/- | ~35 | |||
| vav-BCL2 | ~75 |
Experimental Protocols
Accurate assessment of apoptosis is fundamental to studying Bim and Puma. Below are detailed protocols for two standard assays used to quantify apoptosis.
Protocol 1: Annexin V & Propidium Iodide Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is membrane-impermeable and thus only enters late apoptotic or necrotic cells with compromised membranes.
Methodology:
-
Cell Preparation:
-
Induce apoptosis in your cell population using the desired stimulus (e.g., treatment with a BH3 mimetic, growth factor withdrawal). Include appropriate negative (vehicle) and positive controls.
-
Harvest cells (1-5 x 105 per sample). For adherent cells, gently trypsinize and collect the media containing any floating cells to include the apoptotic population. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold 1X PBS, centrifuging at ~500 x g for 5 minutes between washes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of PI solution (e.g., 50 µg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Protocol 2: Luminescent Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, a hallmark of apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.[12][13]
Methodology:
-
Cell Plating:
-
Seed cells (e.g., 5,000-20,000 cells/well) in 100 µL of medium in a 96-well opaque-walled plate suitable for luminescence readings.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with your compound of interest (e.g., Bim or Puma BH3 peptide/mimetic) at various concentrations. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 6, 12, 24 hours).
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds to induce cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
Calculate the fold change in caspase activity by normalizing the readings from treated wells to the vehicle control wells after subtracting background luminescence.
-
Conclusion
This compound and Puma BH3 are both exceptionally potent initiators of the intrinsic apoptotic pathway, a characteristic owed to their shared ability to bind and neutralize all five pro-survival Bcl-2 family proteins. However, they are not functionally redundant.
-
Puma is the primary and rate-limiting mediator of p53-dependent apoptosis, particularly in response to DNA damage.[1] Its regulation is predominantly transcriptional.
-
Bim is crucial for apoptosis induced by stimuli like cytokine withdrawal and plays a vital role in hematopoietic cell homeostasis.[14] Its activity is controlled by both transcriptional and complex post-translational mechanisms, including sequestration and phosphorylation.
For drug development professionals, understanding these differences is key. A therapeutic strategy aimed at mimicking Puma might be most effective in p53-wild-type cancers treated with DNA-damaging agents. Conversely, targeting the pathways that regulate Bim could be more effective in hematological malignancies or contexts of growth factor dependence. The experimental data clearly show that while both are powerful, their relative importance is dictated by the specific cellular context and the nature of the apoptotic stimulus.
References
- 1. BH3-only proteins Puma and Bim are rate-limiting for γ-radiation– and glucocorticoid-induced apoptosis of lymphoid cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puma cooperates with Bim, the rate-limiting BH3-only protein in cell death during lymphocyte development, in apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. ashpublications.org [ashpublications.org]
A Comparative Guide to the Efficacy of Bim BH3 Mimetics Versus Bad BH3 Peptides
For Researchers, Scientists, and Drug Development Professionals
The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of this pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. A key therapeutic strategy that has emerged is the use of BH3 mimetics, small molecules or peptides that mimic the action of the BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 proteins.
This guide provides a detailed comparison of the efficacy of two prominent classes of BH3-only protein mimetics: those derived from the Bim BH3 domain and those from the Bad BH3 domain. We will delve into their distinct mechanisms of action, present comparative quantitative data from key experiments, and provide detailed experimental protocols to aid in the design and interpretation of related research.
Differentiating Bim and Bad: Two Distinct Modes of Apoptotic Induction
The fundamental difference in the efficacy of Bim and Bad BH3 mimetics stems from the distinct roles of the native Bim and Bad proteins in initiating apoptosis.
Bim: The Promiscuous Activator
Bim is considered a potent and "promiscuous" BH3-only protein. Its BH3 domain can bind with high affinity to all anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1/Bfl-1).[1][2] Crucially, beyond sequestration of anti-apoptotic proteins, Bim can also directly activate the pro-apoptotic effector proteins Bax and Bak, leading to their oligomerization and the permeabilization of the outer mitochondrial membrane.[1][3] This dual action makes Bim a direct and potent initiator of apoptosis. Some studies suggest a "double-bolt lock" mechanism where Bim makes contacts with anti-apoptotic proteins outside of the canonical BH3-binding groove, leading to a highly stable interaction that can be resistant to displacement by some BH3 mimetics.[3]
Bad: The Selective Sensitizer
In contrast, Bad is classified as a "sensitizer" BH3-only protein. Its BH3 domain exhibits more selective binding, with high affinity for Bcl-2, Bcl-xL, and Bcl-w, but it does not significantly interact with Mcl-1 or A1/Bfl-1.[1][2] Unlike Bim, Bad does not directly activate Bax or Bak. Instead, its primary role is to bind to and sequester its specific anti-apoptotic targets, thereby releasing any "activator" BH3-only proteins (like Bim or tBid) that were being held in check. These freed activators can then go on to activate Bax and Bak. Therefore, the efficacy of Bad BH3 mimetics is contingent on the presence of activator BH3-only proteins and the specific anti-apoptotic dependencies of the cancer cells.
Quantitative Comparison of Binding Affinities and Cellular Efficacy
The following tables summarize key quantitative data comparing the binding affinities and cellular activities of Bim and Bad BH3 peptides and their respective mimetics.
Table 1: Comparative Binding Affinities (Kd/IC50) of BH3 Peptides/Mimetics for Anti-Apoptotic Bcl-2 Family Proteins
| Interacting Molecule | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | A1/Bfl-1 | Reference |
| This compound Peptide | High (nM range) | High (nM range) | High (nM range) | High (nM range) | High (nM range) | [1][4] |
| Bad BH3 Peptide | High (nM range) | High (nM range) | High (nM range) | Low (>1 µM) | Low (>1 µM) | [1][4][5] |
| ABT-737 (Bad-like mimetic) | 30.3 nM (EC50) | 78.7 nM (EC50) | 197.8 nM (EC50) | >10,000 nM | >10,000 nM | [6][7] |
Note: Specific Kd and IC50 values can vary depending on the experimental assay (e.g., fluorescence polarization, surface plasmon resonance).
Table 2: Comparative Cellular Efficacy
| Compound/Peptide | Cell Line | Assay | Endpoint | Key Findings | Reference |
| TAT-Bim BH3 Peptide | K/BxN mouse model of arthritis | In vivo treatment | Reduction in arthritis severity | Demonstrated therapeutic potential in an inflammatory disease model by inducing myeloid cell apoptosis. | [8] |
| ABT-737 | Various cancer cell lines | Cell Viability Assay | Apoptosis induction | Effective in cells dependent on Bcl-2, Bcl-xL, or Bcl-w, but resistance is observed in cells with high Mcl-1 levels. | [7][9] |
| Bim vs. Bad BH3 Peptides | Jurkat T-leukemia cells | Cytochrome c release | Apoptosis induction | In Bcl-2 overexpressing cells, this compound peptide was more potent than Bad BH3 peptide in inducing cytochrome c release. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
BH3 Profiling Assay
This assay measures the "priming" of mitochondria for apoptosis by exposing permeabilized cells to a panel of BH3 peptides.
Principle: Highly primed cells, which are closer to the apoptotic threshold, will undergo mitochondrial outer membrane permeabilization (MOMP) at lower concentrations of BH3 peptides. MOMP is typically measured by the release of cytochrome c or the loss of mitochondrial membrane potential (ΔΨm).
Detailed Protocol (Flow Cytometry-based):
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH pH 7.5, 150 mM Mannitol, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, and 5 mM succinate.[8][11]
-
Peptide Plate Preparation: Prepare a 96-well or 384-well plate with serial dilutions of BH3 peptides (e.g., Bim, Bad, Noxa) in MEB. Include a DMSO vehicle control and a positive control (e.g., Alamethicin).[8][11]
-
Cell Permeabilization and Exposure: Add digitonin (B1670571) to the cell suspension to a final concentration that permeabilizes the plasma membrane but not the mitochondrial outer membrane (typically 0.001-0.002%, requires titration).[12][13] Immediately add the permeabilized cells to the peptide plate.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[12]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Wash with FACS buffer (e.g., PBS with 1% BSA). Permeabilize further with a saponin-based buffer for intracellular staining. Stain with an anti-cytochrome c antibody (e.g., Alexa Fluor 647 conjugate) and a nuclear stain (e.g., Hoechst 33342).[12]
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on single, nucleated cells and quantify the percentage of cells that have lost cytochrome c staining for each peptide concentration.[11]
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous assay used to determine the binding affinity of BH3 mimetics or peptides to Bcl-2 family proteins.
Principle: A small, fluorescently labeled BH3 peptide (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a larger anti-apoptotic protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An unlabeled competitor (e.g., a BH3 mimetic) will displace the tracer, causing a decrease in polarization.
Detailed Protocol (Competitive Binding):
-
Reagent Preparation:
-
Assay Setup: In a black microplate, add a fixed concentration of the anti-apoptotic protein and the fluorescent tracer to each well.
-
Competitor Addition: Add serial dilutions of the competitor to the wells. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.[14]
-
Measurement: Read the fluorescence polarization on a plate reader equipped with polarizing filters (e.g., Ex/Em 485/535 nm for FITC).[14]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration. Fit the data to a suitable binding model to determine the IC50 value.
Förster Resonance Energy Transfer (FRET) Imaging
FRET microscopy is a powerful technique to visualize and quantify protein-protein interactions in living cells.
Principle: FRET is a non-radiative energy transfer between two fluorophores (a donor and an acceptor) when they are in close proximity (typically 1-10 nm). By fusing a donor fluorophore (e.g., mCerulean3) to one protein of interest and an acceptor fluorophore (e.g., Venus) to another, their interaction can be detected by a change in the donor's fluorescence lifetime (FLIM-FRET) or by sensitized emission of the acceptor.[15][16]
Detailed Protocol (FLIM-FRET):
-
Plasmid Construction and Transfection: Generate expression vectors encoding the proteins of interest fused to FRET-compatible fluorescent proteins (e.g., Bcl-xL-mCerulean3 and Bim-Venus). Transfect the plasmids into the desired cell line.
-
Cell Culture and Imaging: Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy. Image the cells on a microscope equipped for FLIM, such as a confocal microscope with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.[15]
-
Data Acquisition: Acquire fluorescence lifetime images of the donor fluorophore in the presence and absence of the acceptor.
-
Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of the donor in each pixel. A decrease in the donor's lifetime in the presence of the acceptor indicates FRET and thus protein interaction. The FRET efficiency can be calculated from the lifetime values.
-
Drug Treatment: To assess the efficacy of a BH3 mimetic in disrupting the interaction, acquire FLIM data before and after treating the cells with the compound. An increase in the donor's fluorescence lifetime after treatment indicates displacement of the interacting partner.[15]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: Mechanisms of action for this compound mimetics versus Bad BH3 peptides.
Caption: Experimental workflow for BH3 profiling by flow cytometry.
Conclusion
The choice between targeting the apoptotic machinery with a Bim-like or a Bad-like BH3 mimetic is highly dependent on the specific context of the cancer being studied. This compound mimetics, due to their broad-spectrum inhibition of all anti-apoptotic Bcl-2 family members and their ability to directly activate Bax and Bak, hold the potential for greater efficacy as single agents, particularly in cancers with complex or heterogeneous anti-apoptotic dependencies. However, the high affinity and unique binding mode of Bim may also present challenges for developing small molecule mimetics that can effectively displace the native protein.
Bad BH3 peptides and mimetics, such as ABT-737, are more selective and can be highly effective in tumors that are primarily dependent on Bcl-2, Bcl-xL, and/or Bcl-w for survival. Their efficacy is often limited by the expression of Mcl-1, making combination therapies that also target Mcl-1 a promising strategy.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of these powerful pro-apoptotic agents. A thorough understanding of their distinct mechanisms of action is paramount for the rational design of novel cancer therapies that can effectively trigger apoptosis in malignant cells.
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 3. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 4. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.sph.harvard.edu [content.sph.harvard.edu]
- 9. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. individual.utoronto.ca [individual.utoronto.ca]
Unveiling the Apoptotic Powerhouse: A Comparative Guide to Bim BH3 Peptide and Full-Length Bim Protein
A deep dive into the functional nuances of the pro-apoptotic Bim BH3 peptide versus its full-length counterpart, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their mechanisms, binding affinities, and experimental applications. We present key quantitative data, detailed experimental protocols, and illustrative pathway diagrams to illuminate their distinct yet related roles in programmed cell death.
The B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical regulator of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. Within this family, the BH3-only protein Bim (Bcl-2-interacting mediator of cell death) is a potent initiator of apoptosis. Its function is primarily mediated by its Bcl-2 homology 3 (BH3) domain, an amphipathic α-helix that allows it to interact with and neutralize pro-survival Bcl-2 proteins, thereby unleashing the pro-apoptotic effectors Bax and Bak. This guide dissects the functional capabilities of the isolated this compound peptide in comparison to the full-length Bim protein, providing a clear understanding of their respective utilities in research and therapeutic development.
Functional Comparison: A Tale of Two Forms
The full-length Bim protein exists in several splice variants, with BimEL, BimL, and BimS being the most studied. These isoforms exhibit differential pro-apoptotic potency, which is influenced by post-translational modifications and subcellular localization. For instance, the longer isoforms, BimEL and BimL, can be sequestered to the microtubule-associated dynein motor complex, which curtails their apoptotic activity. In contrast, the shorter and highly potent BimS isoform is not subject to this regulation.
The this compound peptide, a synthetic fragment comprising the critical BH3 domain, encapsulates the core pro-apoptotic function of the full-length protein. It acts as a direct antagonist of pro-survival Bcl-2 proteins and, in some contexts, can directly activate Bax and Bak. While the peptide offers a potent and targeted tool for inducing apoptosis, the full-length protein's function is more nuanced, subject to a complex web of cellular regulation.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the binding affinities and pro-apoptotic activities of the this compound peptide and the full-length Bim protein.
| Molecule | Binding Target | Binding Affinity (IC50/Kd) | Reference |
| Wild-Type this compound Peptide | Bax | 3.1 µM (IC50) | [1][2] |
| BimBad BH3 Peptide | Bax | > 20 µM (IC50) | [1] |
| BimNoxa BH3 Peptide | Bax | > 20 µM (IC50) | [1] |
| BimPuma BH3 Peptide | Bax | > 20 µM (IC50) | [1] |
| Fluorescent Bad BH3 Peptide | Bcl-xL | 21.48 nM (Kd) | [3] |
| Bad BH3 Peptide | Bcl-xL | 0.048 µM (IC50) | [3] |
| Bak BH3 Peptide | Bcl-xL | 1.14 µM (IC50) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms of Bim-mediated apoptosis and the experimental approaches to study them, we provide the following diagrams generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound peptide and full-length Bim protein function.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the in-cell interaction between Bim (full-length or tagged) and other Bcl-2 family proteins.
Protocol:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable Co-IP lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing:
-
Add Protein A/G agarose (B213101) beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the protein of interest (e.g., anti-Bim antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Analysis:
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the binding affinity between a fluorescently labeled this compound peptide and a Bcl-2 family protein in solution.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled this compound peptide (e.g., FITC-Bim BH3).
-
Prepare a dilution series of the unlabeled competitor (e.g., full-length Bim or unlabeled this compound peptide).
-
Prepare a constant concentration of the target Bcl-2 family protein in FP buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the FP buffer.
-
Add the fluorescently labeled this compound peptide to all wells at a final concentration typically in the low nanomolar range.
-
Add the target Bcl-2 family protein to all wells except the "no protein" control.
-
Add the serially diluted unlabeled competitor to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the binding of the fluorescent peptide.[3][8][9][10]
-
Cytochrome c Release Assay
Objective: To assess the induction of mitochondrial outer membrane permeabilization (MOMP) by measuring the release of cytochrome c from the mitochondria into the cytosol.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of Bim protein or peptide for the indicated time.
-
Harvest cells by centrifugation.
-
-
Cell Fractionation:
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for a short period.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Sample Preparation and Analysis:
-
Prepare protein lysates from both the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Analyze the presence of cytochrome c in both fractions by Western blotting using a cytochrome c-specific antibody. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.[11][12]
-
Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases-3 and -7 as a measure of apoptosis induction.
Protocol:
-
Cell Lysis:
-
Plate cells in a white-walled multi-well plate and treat with Bim protein or peptide.
-
Lyse the cells directly in the wells by adding a lysis reagent containing a luminogenic caspase-3/7 substrate (e.g., a tetrapeptide sequence DEVD coupled to a luminogenic molecule).
-
-
Incubation:
-
Incubate the plate at room temperature to allow for caspase-mediated cleavage of the substrate.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity in the sample.
-
-
Data Analysis:
Conclusion
Both the this compound peptide and the full-length Bim protein are invaluable tools for studying and manipulating the apoptotic machinery. The this compound peptide offers a direct and potent means to antagonize pro-survival Bcl-2 proteins and trigger apoptosis, making it a valuable reagent for biochemical and cell-based assays, as well as a promising template for therapeutic development. The full-length Bim protein, with its various isoforms and complex regulatory mechanisms, provides a more physiologically relevant model for understanding the intricate control of apoptosis within a cellular context. The choice between these two powerful tools will depend on the specific research question and the desired level of biological complexity. This guide provides the foundational knowledge and experimental framework to effectively utilize both the this compound peptide and the full-length Bim protein in advancing our understanding of programmed cell death.
References
- 1. The role of BH3-only protein Bim extends beyond inhibiting Bcl-2–like prosurvival proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 12. genetex.com [genetex.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Caspase-3/7 Activity Assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Validation of Bim BH3 as a Therapeutic Target in Cancer: A Comparative Guide
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with a delicate balance between pro-apoptotic and anti-apoptotic members determining a cell's fate. Bim (Bcl-2 Interacting Mediator of cell death) is a potent pro-apoptotic "BH3-only" protein that plays a crucial role in initiating the intrinsic apoptotic pathway.[1] Its function is often suppressed in cancer cells, making it an attractive therapeutic target. This guide provides a comprehensive comparison of targeting the Bim BH3 domain through BH3 mimetics against other therapeutic strategies, supported by experimental data and detailed protocols.
The Role of Bim in Apoptosis
Bim is a sentinel for cellular stress and damage.[1] Upon activation, it can directly activate the pro-apoptotic effector proteins BAX and BAK or neutralize anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2][3] Cancer cells often evade this process by overexpressing anti-apoptotic proteins that sequester Bim.
This compound Mimetics: Restoring Apoptotic Competency
BH3 mimetics are small molecule inhibitors designed to mimic the function of BH3-only proteins like Bim. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and triggering apoptosis.[4] Several BH3 mimetics have been developed, with varying specificities for different anti-apoptotic Bcl-2 family members.
Comparative Performance of BH3 Mimetics
The efficacy of BH3 mimetics is largely determined by their binding affinity and selectivity for specific anti-apoptotic Bcl-2 proteins.
Table 1: Binding Affinities (Kd/Ki in nM) of this compound and Selected BH3 Mimetics to Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | A1/Bfl-1 | Reference |
| This compound Peptide | 6.1 | 4.4 | 5.8 | High | High | [5] |
| ABT-737 | <1 | <1 | >1000 | <1 | >1000 | [6] |
| Navitoclax (B1683852) (ABT-263) | <1 | <1 | >1000 | <1 | >1000 | [7] |
| Venetoclax (ABT-199) | <0.01 | 48 | >1000 | 1.2 | >1000 | [8] |
| A-1331852 | >3000 | <0.01 | >3000 | 4.6 | >3000 | [9] |
| S63845 | >1000 | >1000 | <1 | >1000 | >1000 | [9] |
Table 2: In Vitro Efficacy (IC50 in µM) of Selected BH3 Mimetics in Cancer Cell Lines
| Cell Line | Cancer Type | Venetoclax (BCL-2i) | Navitoclax (BCL-2/xLi) | A-1331852 (BCL-xLi) | S63845 (MCL-1i) | Reference |
| SUPHD1 | Hodgkin Lymphoma | 0.17 | 0.13 | >10 | >10 | [10] |
| L428 | Hodgkin Lymphoma | >10 | 0.33 | 0.18 | >10 | [10] |
| DEV | Hodgkin Lymphoma | >10 | 0.7 | 0.1 | 1.2 | [10] |
| SNK6 | T/NK-cell Lymphoma | >5 | >5 | ~0.1 | >5 | [9] |
Table 3: In Vivo Efficacy of BH3 Mimetics in Xenograft Models
| BH3 Mimetic | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| ABT-263 | Chondrosarcoma (SW1353) | 100 mg/kg, daily p.o. | Significant inhibition | Significantly extended | [6] |
| A-1331852 | T/NK-cell Lymphoma (SNK6) | 25 mg/kg, daily p.o. | Significant inhibition | Not reported | [9] |
Experimental Protocols
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to a panel of BH3 peptides to determine a cell's dependence on specific anti-apoptotic proteins.[1]
Methodology:
-
Cell Permeabilization: Gently permeabilize the plasma membrane of cancer cells using a mild detergent like digitonin, leaving the mitochondria intact.
-
Peptide Incubation: Expose the permeabilized cells to a panel of synthetic BH3 peptides derived from different BH3-only proteins (e.g., Bim, Bad, Noxa) at varying concentrations.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by quantifying the release of cytochrome c from the mitochondria via flow cytometry or plate-based assays (e.g., JC-1).
-
Data Analysis: The degree of cytochrome c release in response to specific BH3 peptides reveals the cell's apoptotic priming and its reliance on particular anti-apoptotic proteins for survival.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions, such as the binding of Bim to anti-apoptotic Bcl-2 proteins.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to maintain protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-Bcl-2).
-
Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes and analyze the presence of interacting partners (e.g., Bim) by Western blotting.
In Vivo Xenograft Model
Xenograft models are crucial for evaluating the anti-tumor efficacy of BH3 mimetics in a living organism.
Methodology:
-
Cell Culture and Preparation: Culture human cancer cells and harvest them at 80-90% confluency. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel.[11]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG) to prevent rejection of human cells.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[11]
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions regularly (2-3 times per week) using calipers and calculate the tumor volume.[11]
-
Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer the BH3 mimetic or vehicle according to the planned dosing schedule.[11]
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, tumors can be excised for further analysis.
Alternatives to this compound Targeting
While BH3 mimetics are a promising class of drugs, other therapeutic strategies also aim to restore apoptosis in cancer cells.
Table 4: Comparison of Apoptosis-Targeting Therapies
| Therapeutic Strategy | Mechanism of Action | Key Targets | Examples in Development/Use |
| BH3 Mimetics | Mimic BH3-only proteins to inhibit anti-apoptotic Bcl-2 family members. | Bcl-2, Bcl-xL, Mcl-1 | Venetoclax, Navitoclax |
| IAP Inhibitors | Inhibit Inhibitor of Apoptosis Proteins (IAPs), promoting caspase activation. | cIAP1, cIAP2, XIAP | Xevinapant, Birinapant |
| MDM2 Inhibitors | Inhibit the interaction between MDM2 and p53, leading to p53 stabilization and apoptosis. | MDM2 | Idasanutlin, Siremadlin |
| TRAIL Receptor Agonists | Activate the extrinsic apoptosis pathway through TRAIL receptors DR4 and DR5. | DR4, DR5 | Dulanermin, Conatumumab |
| Non-Apoptotic Cell Death Induction | Induce alternative cell death pathways like necroptosis or ferroptosis to bypass apoptosis resistance. | RIPK1, MLKL, GPX4 | Necrostatin-1 (preclinical), Erastin (preclinical) |
Signaling Pathway
Conclusion
The validation of this compound as a therapeutic target has paved the way for the development of a new class of anti-cancer drugs, the BH3 mimetics. These agents have shown significant promise in restoring the apoptotic potential of cancer cells, particularly in hematological malignancies. The choice of a specific BH3 mimetic depends on the specific anti-apoptotic protein dependencies of a given tumor, which can be elucidated using techniques like BH3 profiling. While challenges such as acquired resistance remain, the targeted nature of BH3 mimetics, combined with a growing understanding of apoptosis regulation, offers a powerful strategy in the fight against cancer. Furthermore, exploring combinations with other apoptosis-inducing agents or therapies that trigger alternative cell death pathways holds great potential for future cancer treatment.
References
- 1. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Bim in Health and Disease [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. esmed.org [esmed.org]
- 5. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. navitoclax | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unveiling the Promiscuous Power of Bim: A Comparative Guide to its BH3 Domain Cross-Reactivity
A deep dive into the binding affinities and interaction dynamics of the Bim BH3 domain with anti-apoptotic Bcl-2 family proteins reveals its potent and broad-spectrum pro-apoptotic activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's cross-reactivity, supported by quantitative data and detailed experimental methodologies.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining cell fate. The BH3-only protein Bim is a critical initiator of apoptosis, capable of neutralizing all anti-apoptotic Bcl-2 family members, thereby unleashing the executioner proteins Bax and Bak.[1][2] This broad-spectrum activity is mediated by the binding of its Bcl-2 homology 3 (BH3) domain to a conserved hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1.[3][4] Understanding the nuances of these interactions is paramount for the development of novel cancer therapeutics that mimic the action of BH3 domains.
Quantitative Analysis of this compound Binding Affinities
The cross-reactivity of the this compound domain has been quantified in numerous studies, revealing its high affinity for a range of anti-apoptotic Bcl-2 proteins. The following table summarizes key binding affinity data (dissociation constant, Kd, and inhibitory constant, Ki) from various experimental approaches. Lower values indicate stronger binding.
| Anti-apoptotic Protein | This compound Peptide Binding Affinity (Kd/Ki in nM) | Reference |
| Bcl-2 | 6.1 ± 0.3 (Kd) | [5] |
| Bcl-xL | 4.4 ± 0.9 (Kd) | [5] |
| Mcl-1 | 5.8 ± 0.1 (Kd) | [5] |
| Bcl-w | Data not consistently available in cited abstracts | |
| A1/Bfl-1 | Data not consistently available in cited abstracts |
Note: Binding affinities can vary between studies due to differences in experimental conditions, peptide sequences, and protein constructs used.
Visualizing the Interactions: Signaling and Experimental Workflows
To better understand the molecular interactions and the methods used to study them, the following diagrams illustrate the Bim-mediated apoptotic signaling pathway and a common experimental workflow for determining binding affinities.
Caption: Bim-mediated apoptotic signaling pathway.
Caption: Fluorescence polarization competition assay workflow.
Detailed Experimental Protocols
Precise and reproducible experimental design is crucial for accurately determining binding affinities. Below are summaries of common methodologies used to study this compound interactions.
Fluorescence Polarization (FP) Competition Assay
This in-solution technique is widely used to determine the binding affinity of unlabeled peptides or small molecules.
-
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide (tracer) upon binding to a larger protein. A small, free-spinning tracer has a low polarization value. When bound to a larger protein, its tumbling slows, resulting in a higher polarization value.
-
Protocol Outline:
-
A fixed concentration of the anti-apoptotic protein (e.g., Bcl-xL or Mcl-1) is incubated with a fixed concentration of a fluorescently labeled this compound peptide.[3]
-
Increasing concentrations of an unlabeled competitor peptide (e.g., a modified this compound peptide or a small molecule inhibitor) are added to the mixture.
-
The competitor displaces the fluorescent tracer from the anti-apoptotic protein, causing a decrease in the fluorescence polarization signal.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value (the concentration of competitor required to displace 50% of the tracer) is determined.
-
The IC50 value can then be converted to a Ki (inhibitory constant) value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
-
Protocol Outline:
-
An anti-apoptotic protein is immobilized on the surface of a sensor chip.
-
A solution containing the this compound peptide is flowed over the chip surface, allowing for association.
-
A buffer solution is then flowed over the chip to measure the dissociation of the peptide.
-
The binding response is measured in real-time and plotted as a sensorgram.
-
By fitting the association and dissociation curves, the on-rate (ka), off-rate (kd), and dissociation constant (Kd = kd/ka) can be determined.[6]
-
Yeast Surface Display
This powerful technique allows for the screening of large peptide libraries to identify variants with altered binding specificities.[3]
-
Principle: A library of peptides, such as variants of the this compound domain, is expressed on the surface of yeast cells as fusions to a yeast surface protein. The binding of a fluorescently labeled anti-apoptotic protein to the yeast cells can then be quantified by flow cytometry.
-
Protocol Outline:
-
A library of this compound peptide variants is generated and cloned into a yeast display vector.
-
The library is transformed into yeast, and peptide expression on the cell surface is induced.
-
The yeast library is incubated with a fluorescently labeled anti-apoptotic protein (e.g., Bcl-xL or Mcl-1).[3]
-
Flow cytometry is used to sort and collect yeast cells that exhibit high binding to the target protein.
-
The plasmids from the sorted yeast are isolated and sequenced to identify the peptide variants with enhanced or selective binding.
-
References
- 1. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 5. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to Bim BH3 Mimetics in Chemotherapy
The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer, contributing significantly to tumorigenesis and resistance to conventional therapies.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.[1] Anti-apoptotic members like BCL-2, BCL-XL, and MCL-1 are frequently overexpressed in cancer cells, sequestering pro-apoptotic proteins such as Bim, a potent BH3-only protein, thereby preventing cell death.[2][3] BH3 mimetics are a class of targeted drugs designed to mimic the action of BH3-only proteins, binding to and inhibiting these anti-apoptotic gatekeepers to restore the cell's natural ability to undergo apoptosis.[1][4]
Combining BH3 mimetics with traditional chemotherapy presents a powerful therapeutic strategy. Chemotherapy often induces cellular stress that "primes" cancer cells for apoptosis, for instance, by increasing the expression of pro-apoptotic BH3-only proteins.[5][6] BH3 mimetics can then provide the final push, lowering the apoptotic threshold and triggering a robust synergistic cell death response.[5] This guide provides a comparative overview of the preclinical data supporting this synergy, details common experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms.
Mechanism of Synergy: A Two-Pronged Attack
The primary mechanism by which chemotherapy synergizes with BH3 mimetics is by lowering the cell's threshold for apoptosis.[5] Many cytotoxic agents induce DNA damage or mitotic stress, leading to the transcriptional upregulation of pro-apoptotic BH3-only proteins, particularly Bim and PUMA.[2][6] These proteins act as death signals, but their effect can be neutralized by an abundance of anti-apoptotic BCL-2 family members in cancer cells.
BH3 mimetics directly counter this survival mechanism. By occupying the BH3-binding groove of anti-apoptotic proteins like BCL-2 and BCL-XL, they release the sequestered Bim.[7][8] This liberated Bim is then free to directly activate the effector proteins BAX and BAK, which oligomerize to form pores in the mitochondrial outer membrane.[9][10] This event, known as mitochondrial outer membrane permeabilization (MOMP), is the point of no return for apoptosis, leading to the release of cytochrome c and subsequent caspase activation.[7]
Quantitative Preclinical Data
The synergistic interaction between this compound mimetics and chemotherapy has been demonstrated across a wide range of cancer types. The tables below summarize key preclinical findings, highlighting the enhanced efficacy of combination therapies compared to single-agent treatments.
Table 1: Synergy in Hematological Malignancies
| Cancer Type | Cell Line / Model | Chemotherapy Agent | BH3 Mimetic | Key Quantitative Findings | Reference(s) |
| Acute Myeloid Leukemia (AML) | Primary Patient Samples | Cytarabine, Idarubicin | S55746 (BCL-2i) + S63845 (MCL-1i) | Combination was more effective at inducing cell death (lower LC50) than chemotherapy. | [11] |
| Acute Myeloid Leukemia (AML) | AML Cell Lines & Patient Samples | Azacitidine | Venetoclax (BCL-2i) | Preclinical studies showed synergistic cytotoxic effects, leading to clinical trials. | [12] |
| Chronic Myeloid Leukemia (CML) | K562 cells | Paclitaxel | ABT-737 (BCL-2/XL/Wi) | Strong synergistic killing effect observed. The combination activated the JNK/Bim pathway. | [13] |
| B-cell Precursor ALL | PDX models | N/A (Compared to single agents) | AZD4320 (BCL-2/XLi) + AZD5991 (MCL-1i) | High efficacy and positive Bliss synergy scores observed across all tested samples. | [14] |
Table 2: Synergy in Solid Tumors
| Cancer Type | Cell Line / Model | Chemotherapy Agent | BH3 Mimetic | Key Quantitative Findings | Reference(s) |
| Hepatoblastoma (HB) | HUH6 cells | Paclitaxel (0.01 µg/ml) | ABT-737 (0.3 µM) | Combination reduced cell viability to 25%, a significant decrease over single agents. | [15] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 cells | Cisplatin | ABT-737 | ABT-737 synergizes with cisplatin, bypassing resistance pathways. | [5] |
| Ovarian Cancer | Igrov-1, Ovcar-8, Cov-362 cells | Carboplatin (B1684641) | ABT-737 | Statistically significant synergy observed in combination therapy. | [16] |
| Rhabdomyosarcoma (RMS) | CW9019 cells, PDX model | Vincristine, Doxorubicin | S63845 (MCL-1i) | BH3 mimetics synergistically enhance the effect of chemotherapy in vitro and reduce tumor growth in vivo. | [9] |
| Breast Cancer | MDA-MB-231 xenografts | Docetaxel | ABT-263 (Navitoclax) | Combination therapy led to significant tumor regression compared to either drug alone. | [8] |
Experimental Protocols
Evaluating the synergy between BH3 mimetics and chemotherapy involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.
1. Cell Viability and Synergy Calculation
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the nature of the drug interaction (synergy, additivity, or antagonism).
-
Protocol :
-
Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat cells with a serial dilution of the chemotherapeutic agent, the BH3 mimetic, and the combination of both at a constant ratio. Include a vehicle-only control.
-
Incubation : Incubate cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment : Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Analysis : Plot dose-response curves to determine the IC50 for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective : To confirm that the observed cell death is due to apoptosis.
-
Protocol :
-
Cell Culture and Treatment : Culture and treat cells in 6-well plates as described above for a shorter duration (e.g., 24-48 hours).
-
Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Dynamic BH3 Profiling (DBP)
-
Objective : To functionally measure changes in the mitochondrial "priming" for apoptosis after drug treatment.[9][17]
-
Protocol :
-
Treatment : Treat cell suspensions with the drug(s) of interest for a short period (e.g., 4-24 hours) at concentrations that do not induce significant cell death.[17]
-
Permeabilization : Permeabilize the plasma membrane using a mild digitonin-based buffer, leaving the mitochondrial outer membrane intact.
-
Peptide Addition : Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., Bim, Bad, MS1) at various concentrations. These peptides will compete for binding to anti-apoptotic proteins and trigger MOMP in primed cells.
-
Cytochrome C Staining : Fix the cells and perform intracellular staining with an antibody against cytochrome c.
-
Flow Cytometry : Analyze the cells by flow cytometry. The loss of the cytochrome c signal indicates its release from the mitochondria (MOMP). The degree of cytochrome c release at a given peptide concentration reflects the cell's apoptotic priming. An increase in priming after drug treatment suggests sensitization to apoptosis.[9][17]
-
References
- 1. oatext.com [oatext.com]
- 2. BH3-only protein BIM: An emerging target in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective BH3 mimetics synergize with BET inhibition to induce mitochondrial apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The application of BH3 mimetics in myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of synergy of BH3 mimetics and paclitaxel in chronic myeloid leukemia cells: Mcl-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The BH3 mimetic ABT-737 increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of Bcl-XL is necessary for synergy between carboplatin and BH3 mimetics in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic BH3 profiling identifies active BH3 mimetic combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Bim BH3 Domain Binding: A Comparative Analysis of Mcl-1 and Bcl-xL Interactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The intrinsic pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. Within this family, the pro-apoptotic BH3-only protein Bim plays a crucial role by neutralizing pro-survival proteins, thereby unleashing the apoptotic cascade. Among its key targets are Mcl-1 and Bcl-xL, two pro-survival proteins frequently overexpressed in cancer, making them attractive therapeutic targets. Understanding the specificity of the Bim BH3 domain's interaction with these proteins is paramount for the development of targeted cancer therapies. This guide provides a detailed comparison of the binding affinity of the this compound domain to Mcl-1 and Bcl-xL, supported by experimental data and methodologies.
Quantitative Binding Affinity Analysis
The interaction between the this compound domain and the pro-survival proteins Mcl-1 and Bcl-xL is characterized by high affinity, with dissociation constants (Kd) typically in the low nanomolar range.[1][2] This strong interaction underscores Bim's potent pro-apoptotic function. While wild-type this compound binds promiscuously to several pro-survival members, subtle differences in affinity for Mcl-1 and Bcl-xL exist, and mutations within the BH3 domain can dramatically shift this specificity.[1]
Below is a summary of representative binding affinities reported in the literature, determined by various biophysical techniques.
| Ligand | Target Protein | Binding Affinity (Kd/Ki) | Experimental Method | Reference |
| Wild-Type this compound Peptide | Mcl-1 | 5.8 nM (Kd) | Fluorescence Polarization | [2] |
| Wild-Type this compound Peptide | Bcl-xL | 4.4 nM (Kd) | Fluorescence Polarization | [2] |
| Wild-Type this compound Peptide | Mcl-1 | Low nanomolar (Kd) | Yeast Surface Display | [1] |
| Wild-Type this compound Peptide | Bcl-xL | Low nanomolar (Kd) | Yeast Surface Display | [1] |
It is noteworthy that while the wild-type this compound peptide binds to both proteins with high affinity, specific mutations can confer selectivity. For instance, studies have shown that certain mutations at conserved hydrophobic positions within the this compound domain can maintain high-affinity binding to Mcl-1 while significantly reducing affinity for Bcl-xL, and vice versa.[1] This highlights the plasticity of the BH3 binding groove and provides a basis for designing selective inhibitors.
Experimental Methodologies
The determination of binding affinities relies on precise and quantitative experimental techniques. The following are key methods employed in studying this compound interactions:
Fluorescence Polarization (FP) Assay
This is a widely used, solution-based technique for measuring molecular interactions. It relies on the principle that a small, fluorescently labeled molecule (like a this compound peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein (like Mcl-1 or Bcl-xL), the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A typical buffer is 50 mM Tris, 100 mM NaCl, pH 8.0.[3]
-
Fluorescently Labeled Peptide: A synthetic this compound peptide is labeled with a fluorophore (e.g., FITC). A working stock is prepared in the assay buffer.
-
Recombinant Protein: Purified recombinant Mcl-1 or Bcl-xL protein is serially diluted in the assay buffer to create a range of concentrations.
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled this compound peptide (e.g., 50 nM) is incubated with the serial dilutions of the recombinant Mcl-1 or Bcl-xL protein in a microplate.[3]
-
The mixture is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the protein concentration.
-
The data is fitted to a sigmoidal binding curve using non-linear regression analysis to determine the dissociation constant (Kd).
-
Yeast Surface Display
This powerful technique allows for the presentation of peptides or proteins on the surface of yeast cells. It can be used to screen large libraries of peptide variants for their binding affinity to a target protein.
Methodology Overview:
-
A library of this compound peptide variants is genetically fused to a yeast surface protein.
-
The yeast library is incubated with a fluorescently labeled target protein (Mcl-1 or Bcl-xL).
-
Cells exhibiting high fluorescence, indicating strong binding, are isolated using fluorescence-activated cell sorting (FACS).
-
The DNA from the selected yeast clones is sequenced to identify the peptide variants with high affinity and specificity.
SPOT Peptide Array
This method involves the synthesis of a large number of different peptides on a cellulose (B213188) membrane. It is a high-throughput technique for mapping binding epitopes and identifying key residues for protein-protein interactions.
Methodology Overview:
-
Peptides, including variants of the this compound domain, are synthesized in an array format on a membrane.
-
The membrane is incubated with the target protein (Mcl-1 or Bcl-xL).
-
Bound protein is detected using a specific antibody and a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.
-
The intensity of the signal at each spot corresponds to the binding affinity of that specific peptide.
Signaling Pathway Context
The interaction between Bim and pro-survival proteins like Mcl-1 and Bcl-xL is a central event in the intrinsic apoptotic pathway. In healthy cells, Mcl-1 and Bcl-xL sequester the pro-apoptotic effector proteins Bax and Bak, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins like Bim are activated. Bim then binds to the hydrophobic groove of Mcl-1 and Bcl-xL, displacing Bax and Bak. The released Bax and Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.
Conclusion
The this compound domain exhibits high-affinity binding to both Mcl-1 and Bcl-xL, positioning it as a potent initiator of apoptosis. While the wild-type interaction is relatively promiscuous, the ability to engineer this compound variants with high specificity for either Mcl-1 or Bcl-xL provides invaluable tools for dissecting the specific roles of these pro-survival proteins in cancer and for the development of next-generation BH3-mimetic drugs. The experimental methodologies detailed herein are fundamental to advancing our understanding of these critical protein-protein interactions and accelerating the discovery of novel cancer therapeutics.
References
The Double-Edged Sword: A Comparative Analysis of Bim BH3 in Diverse Cancer Landscapes
For Immediate Release
[City, State] – [Date] – In the intricate world of cancer biology, the pro-apoptotic protein Bim, a key member of the BH3-only protein family, stands out as a critical regulator of cell death. Its expression and activity levels often dictate a tumor's response to therapy and patient prognosis. This guide offers a comparative analysis of Bim's role across various cancer types, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The role of Bim in cancer is multifaceted and often context-dependent. In many solid tumors, such as non-small cell lung cancer and colorectal cancer, higher Bim expression is associated with a better prognosis and increased sensitivity to chemotherapy and targeted agents.[1][2] Conversely, in certain hematological malignancies and some breast cancer subtypes, the prognostic significance of Bim can be more complex, with some studies suggesting a pro-survival role in specific contexts.[3][4] This comparative guide will delve into these nuances, offering a clearer understanding of Bim's function in different cancerous environments.
Quantitative Analysis of Bim Expression Across Cancer Types
The expression level of Bim varies significantly among different cancer types, a factor that critically influences their response to therapeutic interventions. The following table summarizes quantitative data on Bim expression from various studies, providing a comparative snapshot.
| Cancer Type | Method | Key Findings | Prognostic Significance | Reference |
| Colorectal Cancer | Immunohistochemistry (IHC) | Positive Bim expression was significantly lower in colorectal cancer tissues (28.57%) compared to normal controls (98.97%).[5] In another study, 82% of cases showed elevated Bim expression.[1] | Higher Bim expression is correlated with improved disease-free and overall survival.[1][2] | [1][2][5] |
| Melanoma | Immunohistochemistry (IHC) | Bim expression is reduced as melanoma progresses, with significantly lower levels in metastatic melanomas compared to primary tumors and dysplastic nevi.[6] Low Bim expression is an independent predictor of advanced disease.[7] | Reduced Bim expression is significantly correlated with poor 5-year survival.[6] | [6][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Quantitative RT-PCR | Pre-treatment Bim mRNA levels in EGFR-mutant lung cancer specimens predicted response and duration of clinical benefit from EGFR inhibitors.[8][9] | High Bim expression is associated with a better response to EGFR tyrosine kinase inhibitors (TKIs).[8][9] | [8][9] |
| Chronic Myeloid Leukemia (CML) | Western Blot | Bim expression is uniformly low in cell lines from patients in the blast crisis phase of CML.[10] | Down-regulation of Bim is associated with reduced optimal responses to imatinib (B729) treatment. | [11] |
| Multiple Myeloma | Gene Expression Profiling, Western Blot | Insulin-like growth factor-1 (IGF-1) significantly down-regulates Bim expression in multiple myeloma cells.[12] | The imbalance between Survivin and Bim expression correlates with poor survival.[11] | [11][12] |
| Breast Cancer | Quantitative RT-PCR, Western Blot | Bim is constitutively overexpressed in multiple breast cancer cell lines and primary tumors compared to normal breast epithelial cells.[3][4] | The prognostic role is complex and may depend on the subtype and the balance with anti-apoptotic proteins. | [3][4] |
| Prostate Cancer | Quantitative RT-PCR, Western Blot | Bim is constitutively overexpressed in multiple prostate cancer cell lines and primary tumors compared to normal prostate cells.[3] | The functional consequence of this overexpression is debated, with some evidence suggesting a pro-survival role when sequestered by anti-apoptotic proteins.[3] | [3] |
| Mantle Cell Lymphoma | Immunohistochemistry (IHC) | Patients were categorized into low (<80%) and high (≥80%) Bim-expressing groups. High Bim expression was associated with a better response to therapy.[13][14] | High Bim expression showed a trend towards increased overall survival.[13][14] | [13][14] |
Experimental Protocols
Accurate assessment of Bim expression and function is paramount for both research and clinical decision-making. Below are detailed methodologies for key experiments.
Western Blot for Bim Detection
This protocol outlines the detection of Bim protein levels in cancer cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) for Bim Staining in Paraffin-Embedded Tissues
This protocol describes the in-situ detection of Bim protein in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[16]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[16]
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against Bim overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal using a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount the coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and percentage of Bim-positive tumor cells.
-
Apoptosis Assays
Annexin V Staining for Flow Cytometry
This assay identifies early apoptotic cells.
-
Cell Preparation:
-
Induce apoptosis in your cell line using the desired treatment. Include a negative control of untreated cells.
-
Harvest 1-5 x 10^5 cells by centrifugation.[6]
-
-
Staining:
-
Wash cells with cold PBS and then with 1X Binding Buffer.
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[6]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
-
TUNEL Assay for Detection of DNA Fragmentation
This assay detects a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with a solution containing proteinase K or Triton X-100 to allow the enzyme to access the nucleus.[9]
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17]
-
-
Detection and Analysis:
-
Wash the samples to remove unincorporated nucleotides.
-
Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.
-
Signaling Pathways Regulating Bim
The expression and activity of Bim are tightly controlled by a complex network of signaling pathways, which can be aberrantly regulated in cancer. Understanding these pathways is crucial for developing targeted therapies that can modulate Bim levels.
Bim Regulation in Non-Small Cell Lung Cancer (EGFR Pathway)
In EGFR-mutant NSCLC, the EGFR signaling pathway plays a central role in suppressing Bim-mediated apoptosis.
References
- 1. Prognostic Impact of Bim, Puma, and Noxa Expression in Human Colon Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Relationship between PUMA and BIM expression in colorectal cancer and tumor invasion, metastasis and prognosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bim expression is reduced in human cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BH3-only protein Bim predicts advanced stage of cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BIM expression in treatment naïve cancers predicts responsiveness to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Bim in Apoptosis of Normal and Bcr-Abl-Expressing Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The imbalance between Survivin and Bim mediates tumour growth and correlates with poor survival in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Proapoptotic protein BIM as a novel prognostic marker in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. The proapoptotic BH3-only protein Bim is downregulated in a subset of colorectal cancers and is repressed by antiapoptotic COX-2/PGE2 signalling in colorectal adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of Stapled Bim BH3 Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of intracellular protein-protein interactions represents a significant challenge in drug development. Stapled peptides, synthetic alpha-helical peptides constrained by a hydrocarbon "staple," have emerged as a promising modality to modulate these interactions, offering enhanced proteolytic resistance and cell permeability compared to their unmodified counterparts. This guide provides a comparative assessment of the in-vivo efficacy of stapled Bim BH3 peptides, a class of molecules designed to mimic the pro-apoptotic function of the Bim protein and reactivate programmed cell death in cancer cells.
Due to the available preclinical data, this guide focuses on a well-characterized stapled this compound peptide, BIM SAHBA, as a case study. The in-vivo performance of BIM SAHBA will be compared to a mutant control and its efficacy in combination with other anti-cancer agents will be explored. This guide will delve into the experimental data supporting its use, detailed methodologies for key in-vivo experiments, and visualizations of the underlying biological pathways and experimental workflows.
In Vivo Efficacy of BIM SAHBA in a Human AML Xenograft Model
A pivotal study by LaBelle et al. (2012) demonstrated the in-vivo anti-tumor activity of BIM SAHBA in a human acute myeloid leukemia (AML) xenograft model using OCI-AML3 cells. The study evaluated BIM SAHBA as a single agent and in combination with the Bcl-2/Bcl-xL inhibitor, ABT-263 (navitoclax).[1]
Key Findings:
-
Single-Agent Activity: Intravenous administration of BIM SAHBA (25 mg/kg/day) significantly suppressed tumor growth compared to a vehicle control.[1]
-
Combination Therapy: The combination of BIM SAHBA with ABT-263 resulted in the most significant anti-tumor response, demonstrating a synergistic effect in vivo.[1]
-
Specificity: A mutant version of the peptide, BIM SAHBA(R153D), with impaired binding to Bcl-2 family proteins, showed no significant anti-tumor activity, highlighting the target-specific action of BIM SAHBA.[1]
-
Tolerability: No significant weight loss was observed in the treatment groups, suggesting good tolerability of the stapled peptide at the effective dose.[1]
Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Mean Bioluminescence (Photons/sec) on Day 16 (Fold Change vs. Vehicle) | Statistical Significance (p-value vs. Vehicle) | Reference |
| Vehicle | - | i.v. | ~12 | - | [1] |
| BIM SAHBA | 25 mg/kg/day | i.v. | ~4 | 0.0299 | [1] |
| BIM SAHBA(R153D) | 25 mg/kg/day | i.v. | ~10 | 0.3934 | [1] |
| BIM SAHBA + ABT-263 | 25 mg/kg/day + 100 mg/kg/day | i.v. + p.o. | ~1.5 | 0.0009 | [1] |
| BIM SAHBA(R153D) + ABT-263 | 25 mg/kg/day + 100 mg/kg/day | i.v. + p.o. | ~8 | 0.1982 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Intrinsic apoptosis pathway and the mechanism of stapled this compound peptides.
Caption: Experimental workflow for in vivo efficacy assessment.
Experimental Protocols
Synthesis and Purification of BIM SAHBA Peptide
Stapled peptides were synthesized using established solid-phase peptide synthesis protocols.[2]
-
Synthesis: Peptides were synthesized on a peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Stapling: The hydrocarbon staple was introduced by incorporating two non-natural amino acids with olefinic side chains at positions i and i+4. A Grubbs' catalyst was then used to induce ring-closing metathesis, forming the hydrocarbon staple.
-
Purification: The synthesized peptides were purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptides were confirmed by mass spectrometry and amino acid analysis.
OCI-AML3 Xenograft Mouse Model
The following protocol is based on the methodology described by LaBelle et al. (2012).[1]
-
Cell Line: The human AML cell line OCI-AML3, transduced to express luciferase, was used.
-
Animals: Immunocompromised mice (e.g., NOD/SCID) were used to prevent rejection of the human tumor cells.
-
Cell Injection: A suspension of OCI-AML3-luciferase cells (typically 5 x 106 cells) in a sterile phosphate-buffered saline (PBS) solution was injected intravenously into the tail vein of the mice.
-
Tumor Engraftment and Monitoring: Tumor engraftment and growth were monitored by bioluminescence imaging at regular intervals. Mice were injected intraperitoneally with D-luciferin, and the resulting light emission was quantified using an in-vivo imaging system.
-
Treatment: Once tumor burden was established (as determined by bioluminescence signal), mice were randomized into treatment groups.
-
BIM SAHBA and its mutant control were administered daily via intravenous injection.
-
ABT-263 was administered daily via oral gavage.
-
The vehicle control was administered via the same route as the active treatments.
-
-
Efficacy Endpoints: The primary endpoint was the change in tumor burden as measured by bioluminescence. Animal weight was monitored as a measure of toxicity.
Discussion and Future Directions
The available in-vivo data strongly supports the potential of stapled this compound peptides as therapeutic agents for hematologic malignancies. The demonstrated single-agent efficacy and synergistic activity in combination with a Bcl-2 inhibitor highlight a promising avenue for overcoming resistance to apoptosis in cancer.
However, the field would benefit from further research in several key areas:
-
Direct Comparative Studies: Head-to-head in-vivo studies comparing the efficacy and toxicity of different stapled this compound peptides, as well as comparisons with other classes of BH3 mimetics, are needed to identify the most potent and well-tolerated candidates.
-
Pharmacokinetics: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these peptides, which will be crucial for optimizing dosing regimens and predicting clinical outcomes.
-
Alternative Delivery Strategies: Exploration of alternative delivery routes and formulations, such as subcutaneous injection or targeted nanoparticle delivery, could improve the therapeutic index of stapled peptides.
References
Validating the Mechanism of Action of Novel Bim BH3 Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein Bim (Bcl-2 interacting mediator of cell death) is a critical initiator of the intrinsic apoptosis pathway. Its activity is often suppressed in cancer cells, making it a prime target for therapeutic intervention. Novel Bim BH3 mimetics, small molecules that mimic the this compound domain, aim to restore this apoptotic signal by disrupting the interaction between Bim and anti-apoptotic Bcl-2 family proteins. This guide provides a comparative overview of the validation of these novel agents, supported by experimental data and detailed methodologies.
Comparative Performance of BH3 Mimetics
The efficacy of a novel this compound mimetic is determined by its binding affinity to anti-apoptotic proteins and its ability to induce cell death in cancer cells. The following tables provide a quantitative comparison of a novel BH3 mimetic, BAU-243, with established alternatives.[1]
| Table 1: Comparative Binding Affinities (Ki) of BH3 Mimetics | |||
| Compound | Target(s) | Binding Affinity (Ki) to Bcl-2 (nM) | Binding Affinity (Ki) to Bcl-xL (nM) |
| Novel this compound Mimetics | |||
| e.g., Stapled Bim peptides | Pan-Bcl-2 | High (Specific values vary) | High (Specific values vary) |
| Alternatives | |||
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | 48 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | <1 |
| Mcl-1 Inhibitors (e.g., S63845) | Mcl-1 | >10,000 | >10,000 |
Note: Lower Ki values indicate stronger binding affinity. Data for stapled Bim peptides is generalized as specific values depend on the individual compound.
| Table 2: Comparative In Vitro Cytotoxicity (IC50) of BH3 Mimetics in A172 Glioblastoma Cells | |
| Compound | IC50 (µM) |
| Novel BH3 Mimetic | |
| BAU-243 | 18.2[1] |
| Alternative | |
| Venetoclax (ABT-199) | 10.6[1] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate Target Engagement
This protocol details the steps to confirm that a novel this compound mimetic disrupts the interaction between Bim and anti-apoptotic Bcl-2 proteins.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target anti-apoptotic protein (e.g., Bcl-2, Bcl-xL, or Mcl-1)
-
Antibody against Bim
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Treat cancer cells with the novel this compound mimetic or a vehicle control for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the anti-apoptotic protein of interest (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Bim antibody to detect the amount of Bim that was co-immunoprecipitated with the target anti-apoptotic protein. A decrease in the Bim signal in the treated sample compared to the control indicates that the mimetic has disrupted the interaction.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the novel compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the novel this compound mimetic and control compounds. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Caspase-3/7 Activity Assay
This assay quantifies the activation of effector caspases 3 and 7, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit containing a luminogenic caspase-3/7 substrate.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat them with the novel this compound mimetic and controls as described for the cell viability assay.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Lysis and Caspase Activation Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizing Mechanisms and Workflows
Bim-Mediated Apoptosis Pathway
The following diagram illustrates the central role of Bim in the intrinsic apoptosis pathway and the mechanism by which this compound mimetics are designed to function.
Caption: Bim-mediated apoptosis pathway and the action of novel this compound mimetics.
Experimental Workflow for Validating Novel this compound Mimetics
The validation of a novel this compound mimetic follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A stepwise workflow for the validation of novel this compound mimetics.
References
Safety Operating Guide
Navigating the Safe Disposal of Bim BH3 Peptides: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of bioactive peptides like Bim BH3 are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific environmental health and safety (EHS) guidelines is crucial.
Core Safety and Handling Summary
Before initiating any disposal procedures, it is essential to be familiar with the handling and storage requirements for this compound peptides. The following table summarizes key information derived from safety data sheets and general peptide handling guides.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. | [1][2] |
| Handling Environment | Work in a designated, clean laboratory area, preferably within a fume hood or biosafety cabinet, especially when handling lyophilized powders that can become airborne. | [1] |
| Storage of Lyophilized Powder | Long-term storage at -20°C or -80°C is recommended. | [1][3][4] |
| Storage of Reconstituted Solutions | Short-term refrigeration is typical. For longer-term storage, it is advisable to store in aliquots at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[1][3][4] | |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. | [5] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general best practices for laboratory peptide waste and should be adapted to comply with institutional and local regulations.[6][7]
1. Waste Segregation:
-
Solid Waste: This category includes contaminated items such as pipette tips, gloves, empty vials, and other labware.
-
Procedure: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[6] The container should be marked as "Hazardous Waste" and specify the contents, including "this compound peptide".
-
-
Liquid Waste: This includes unused this compound solutions, and contaminated buffers or media.
2. Chemical Inactivation (Recommended for Liquid Waste):
While this compound peptides are not classified as hazardous, their biological activity warrants caution.[5][8] Chemical inactivation can be an effective step before disposal.
-
General Protocol for Chemical Hydrolysis:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution.
-
Neutralization: After allowing for sufficient reaction time (consult your EHS for guidance), neutralize the solution's pH. For acidic solutions, add a weak base; for basic solutions, add a weak acid. Always monitor the pH during neutralization.[6]
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound peptide," and any other known hazards.[6]
-
3. Final Disposal:
-
Storage: Store all sealed hazardous waste containers in a designated hazardous waste accumulation area.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for pickup and disposal through a certified hazardous waste management service.[1][6]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound peptide waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. eurogentec.com [eurogentec.com]
Essential Safety and Operational Guide for Handling Bim BH3 Peptides
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Bim BH3 peptides. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound peptides are not classified as hazardous substances, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles or glasses with side shields are required to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be changed immediately if they become contaminated.
-
Protective Clothing: A laboratory coat is necessary to protect skin and personal clothing from contact with the peptide.
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, it is recommended to work in a well-ventilated area or under a fume hood to prevent inhalation.[2]
An accessible safety shower and eyewash station should be readily available in the laboratory.
Logistical Information: Storage and Handling
Proper storage and handling are critical for maintaining the stability and activity of this compound peptides.
Storage Conditions:
The stability of this compound peptides is dependent on whether they are in a lyophilized or solution form.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light, under nitrogen.[3] |
| -20°C | 1 year | Sealed, away from moisture and light, under nitrogen.[3] | |
| In Solution | -80°C | 6 months | Sealed, away from moisture and light.[3][4] |
| -20°C | 1 month | Sealed, away from moisture and light.[3][4] |
Handling Procedures:
-
Before use, allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[1]
-
When preparing solutions, use sterile distilled water or an appropriate sterile buffer (pH 5-6 is recommended for solutions).[1]
-
If using water as the solvent, the solution should be filtered and sterilized through a 0.22 μm filter before use.[4]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the peptide solution into single-use volumes.[5]
Operational Plan: Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with water. Remove any contaminated clothing and seek medical advice if irritation occurs. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
As this compound peptides are not classified as hazardous, their disposal should follow institutional and local guidelines for non-hazardous chemical waste.[6][7][8]
Waste Segregation:
-
Solid Waste: Used vials, contaminated gloves, pipette tips, and other solid materials should be collected in a designated, clearly labeled waste container.
-
Liquid Waste: Unused or waste solutions containing this compound peptide should be collected in a separate, labeled container for non-hazardous liquid waste. Do not pour peptide solutions down the drain unless permitted by your institution's environmental health and safety (EHS) department.
Consult your institution's EHS department for specific protocols on the final disposal of non-hazardous laboratory waste.
Experimental Protocol: BH3 Profiling
BH3 profiling is a functional assay that utilizes BH3 peptides, including this compound, to assess the apoptotic priming of cells. This technique helps to determine a cell's proximity to the threshold of apoptosis. The following is a detailed methodology for performing a BH3 profiling experiment using flow cytometry.
Materials:
-
Single-cell suspension of cells of interest
-
This compound peptide and other relevant BH3 peptides (e.g., Bad, Noxa) dissolved in DMSO
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES (pH 7.5), 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, and 5 mM succinate[9][10]
-
Digitonin (B1670571) (permeabilization agent)
-
Alamethicin (positive control for mitochondrial outer membrane permeabilization)
-
Paraformaldehyde (PFA) for fixation
-
Anti-cytochrome c antibody (conjugated to a fluorophore)
-
DNA stain (e.g., DAPI or Hoechst)
-
96-well or 384-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Peptide Plate Preparation:
-
Prepare working solutions of the BH3 peptides in MEB at the desired concentrations.
-
Include a negative control (DMSO vehicle) and a positive control (Alamethicin).[9]
-
Dispense the peptide solutions into the wells of the plate.
-
-
Permeabilization and Peptide Exposure:
-
Incubation:
-
Incubate the plate for approximately 60 minutes at room temperature.[9]
-
-
Fixation:
-
Fix the cells by adding an equal volume of PFA solution directly to the wells and incubate for 10-15 minutes at room temperature.[9]
-
-
Intracellular Staining:
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of cells that have released cytochrome c (cytochrome c negative) in response to the different BH3 peptides.[9]
-
Visualizations
This compound Signaling Pathway in Apoptosis
Caption: The signaling pathway of this compound in inducing apoptosis.
Experimental Workflow for BH3 Profiling
Caption: The experimental workflow for BH3 profiling.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide24.store [peptide24.store]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
